3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-amino-4-phenoxy-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQZPZSQRCXSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182568 | |
| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28328-54-3 | |
| Record name | 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D69CZ7VGU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, most notably in the synthesis of the potent loop diuretic, bumetanide. This technical guide provides a detailed overview of the primary synthesis pathways for this compound, offering in-depth experimental protocols and quantitative data to support research and development. The synthesis predominantly commences from 4-chlorobenzoic acid, proceeding through a series of foundational chemical transformations including chlorosulfonation, nitration, amination, and phenoxylation, culminating in the reduction of a nitro intermediate to the final amino compound. This document serves as a comprehensive resource, consolidating various reported methodologies into a structured and actionable format for chemical researchers and drug development professionals.
Introduction
This compound, a substituted aromatic compound, holds significant importance in the pharmaceutical industry as a precursor to bumetanide.[1][2] The structural integrity of this molecule, featuring an amino group, a phenoxy substituent, and a sulfamoyl group attached to a benzoic acid core, is crucial for the diuretic activity of its derivatives. Understanding the synthetic routes to this intermediate is paramount for process optimization, yield improvement, and the development of novel analogues. This guide will explore the prevalent synthesis pathways, providing a comparative analysis of the reported experimental data.
Primary Synthesis Pathway: From 4-Chlorobenzoic Acid
The most established and widely documented synthesis of this compound begins with 4-chlorobenzoic acid.[1][2] This multi-step process involves the sequential functionalization of the aromatic ring to introduce the required sulfamoyl, nitro, and phenoxy groups before the final reduction to the target amine.
A visual representation of this primary synthesis pathway is provided below:
Figure 1: Primary synthesis pathway of this compound.
Step 1: Chlorosulfonation of 4-Chlorobenzoic Acid
The initial step involves the reaction of 4-chlorobenzoic acid with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid.[1][2]
Step 2: Nitration
The subsequent nitration of 4-chloro-3-chlorosulfonylbenzoic acid with nitric acid introduces a nitro group at the 5-position, yielding 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[1][2]
Step 3: Aminolysis
The chlorosulfonyl group is then converted to a sulfamoyl group by reaction with ammonia, resulting in the formation of 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.[1][2]
Step 4: Phenoxylation
A nucleophilic aromatic substitution reaction with sodium phenolate replaces the chlorine atom with a phenoxy group, yielding the key intermediate, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.[1][2]
Step 5: Reduction of the Nitro Group
The final and critical step is the reduction of the nitro group of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid to an amino group, affording the target molecule, this compound.[1][2] This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures and a summary of reaction conditions for the pivotal reduction step.
Catalytic Hydrogenation of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
The reduction of the nitro intermediate is a well-documented process, with several variations in reaction conditions reported. The most common method involves catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
Experimental Protocol 1:
A mixture of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (3.7 g, 0.011 mol), 10% palladium on carbon (0.5 g), and ethanol (100 ml) is shaken on a Parr hydrogenator for 1.5 hours at a hydrogen pressure of 40 psi.[3] Following the reaction, the catalyst is removed by filtration, and the filtrate is concentrated to yield this compound.[3]
Experimental Protocol 2:
A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (20 g) in water (100 ml) is adjusted to a pH of 8 with 1N lithium hydroxide.[4] The resulting solution is then hydrogenated at room temperature and a hydrogen pressure of 1.1 atmospheres using a 10% palladium-on-carbon catalyst (0.6 g).[4] After the reaction is complete, the catalyst is filtered off, and the product is precipitated by adjusting the pH of the filtrate to 2.5 with 4N hydrochloric acid.[4] The resulting solid can be recrystallized from aqueous ethanol.[4]
| Parameter | Experimental Protocol 1 | Experimental Protocol 2 |
| Starting Material | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid |
| Amount of Starting Material | 3.7 g (0.011 mol) | 20 g |
| Catalyst | 10% Palladium on carbon | 10% Palladium on carbon |
| Amount of Catalyst | 0.5 g | 0.6 g |
| Solvent | Ethanol (100 ml) | Water (100 ml) |
| Hydrogen Pressure | 40 psi | 1.1 atmospheres |
| Reaction Time | 1.5 hours | Not specified (until hydrogen uptake ceases) |
| Temperature | Not specified | Room temperature |
| Work-up Procedure | Filtration and concentration | pH adjustment and precipitation |
| Final Product | This compound | This compound |
| Melting Point | Not specified | 255-256°C (after recrystallization) |
Table 1: Comparison of Experimental Conditions for the Reduction of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Alternative Synthesis Considerations
While the pathway from 4-chlorobenzoic acid is predominant, alternative strategies exist, particularly in the context of synthesizing bumetanide in a more streamlined fashion. Some methods describe a "one-pot" synthesis where 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid is subjected to reductive amination with butyraldehyde.[5][6] In this process, the reduction of the nitro group and the subsequent N-alkylation of the resulting amine occur concurrently. Although this compound is a transient intermediate in this case, its formation is a critical step.
A patent also describes a synthesis route involving a tert-butyl protecting group for the sulfamoyl moiety, which is removed in the final step.[7] This approach aims to minimize side reactions and improve overall yield and purity.[7]
The logical flow of these alternative approaches can be visualized as follows:
Figure 2: Alternative synthesis strategies involving this compound as a key intermediate.
Conclusion
The synthesis of this compound is a well-established process that is integral to the production of the diuretic bumetanide. The primary pathway, originating from 4-chlorobenzoic acid, involves a series of robust and scalable chemical transformations. The critical reduction of the nitro intermediate to the target amine can be achieved efficiently through catalytic hydrogenation under mild conditions. This guide has consolidated the available data to provide a clear and comprehensive overview of the synthesis, offering detailed experimental protocols and comparative data to aid researchers in their synthetic endeavors. The exploration of alternative routes highlights the ongoing efforts to optimize and streamline the synthesis of this important pharmaceutical intermediate.
References
- 1. Bumetanide - Wikipedia [en.wikipedia.org]
- 2. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. prepchem.com [prepchem.com]
- 5. ijrpc.com [ijrpc.com]
- 6. FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE | Semantic Scholar [semanticscholar.org]
- 7. CN115677544A - Preparation method of bumetanide - Google Patents [patents.google.com]
Bumetanide's Mechanism of Action in Renal Tubules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide is a potent loop diuretic used in the management of edematous conditions associated with cardiac, renal, or hepatic disease.[1][2] Structurally related to furosemide, bumetanide is approximately 40 times more potent.[3] Its primary therapeutic effect stems from its action on the renal tubules, specifically the thick ascending limb of the loop of Henle, leading to significant diuresis and natriuresis.[3][4] This guide provides an in-depth technical overview of the core mechanism of action of bumetanide in the renal tubules, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
Bumetanide's primary molecular target is the Na-K-2Cl cotransporter, isoform 2 (NKCC2), located in the apical membrane of epithelial cells of the thick ascending limb (TAL) of the loop of Henle.[3][5] By inhibiting NKCC2, bumetanide disrupts the reabsorption of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions from the tubular fluid back into the blood.[3]
The inhibition of NKCC2 has several key physiological consequences:
-
Increased Excretion of Electrolytes and Water: The blockade of Na⁺, K⁺, and Cl⁻ reabsorption leads to an increased concentration of these ions in the tubular fluid. This osmotic effect retains water in the tubules, leading to a significant increase in the excretion of water, sodium chloride, calcium, and magnesium.[1][3]
-
Disruption of the Medullary Concentration Gradient: The TAL plays a crucial role in establishing the hypertonic medullary interstitium, which is essential for the kidney's ability to concentrate urine. By inhibiting ion transport in the TAL, bumetanide diminishes this gradient, resulting in the production of a large volume of dilute urine.[3]
-
Increased Calcium and Magnesium Excretion: The reabsorption of calcium (Ca²⁺) and magnesium (Mg²⁺) in the TAL is partly driven by the lumen-positive transepithelial potential generated by K⁺ recycling. By inhibiting NKCC2 and reducing K⁺ recycling, bumetanide diminishes this potential, leading to increased urinary loss of Ca²⁺ and Mg²⁺.[3]
-
Increased Potassium and Hydrogen Ion Loss: The increased delivery of Na⁺ to the distal tubule and collecting duct enhances its reabsorption in these segments in exchange for K⁺ and hydrogen (H⁺) ions. This can lead to hypokalemia and metabolic alkalosis.[3]
Kinetic studies have shown that bumetanide competes with chloride for a common binding site on the cotransporter.[6]
Quantitative Data
The following table summarizes key quantitative data related to the interaction of bumetanide with its target transporters.
| Parameter | Value | Species/System | Reference |
| IC₅₀ for hNKCC2A | 4.0 µM | Human NKCC2A expressed in Xenopus laevis oocytes | [7][8][9] |
| IC₅₀ for hNKCC1A | 0.68 µM | Human NKCC1A expressed in Xenopus laevis oocytes | [7][8][9] |
| pIC₅₀ for rat mTAL NKCC2 | 6.48 | Isolated rat medullary thick ascending limb (mTAL) | [10] |
| IC₅₀ for NKCC2B | 0.54 µM | Human NKCC2 isoform B in HEK-293 cells | [8] |
| IC₅₀ in Necturus maculosus | 2.4 x 10⁻¹⁰ M (at 5 nl/min perfusion) | Single-nephron glomerular blood flow in Necturus maculosus | [11] |
| IC₅₀ Shift with Chloride | Increased from ~6 x 10⁻⁸ M to ~2 x 10⁻⁷ M | Duck red blood cell (Na+K+2Cl) co-transport | [6] |
Experimental Protocols
The mechanism of action of bumetanide has been elucidated through various key experimental techniques. Below are summaries of the methodologies for some of these pivotal experiments.
Isolated Perfused Renal Tubule Assay
This technique allows for the direct measurement of ion and water transport across a specific segment of the renal tubule.
Methodology:
-
Tubule Dissection: Individual renal tubules, such as the thick ascending limb, are dissected from the kidney of a suitable animal model (e.g., rabbit, rat).[12]
-
Cannulation and Perfusion: The isolated tubule is transferred to a temperature-controlled chamber on a microscope stage. One end of the tubule is held by a collecting pipette, and the other end is cannulated with a perfusion pipette.
-
Perfusion and Bathing Solutions: The lumen of the tubule is perfused with a solution mimicking tubular fluid, while the outside of the tubule is bathed in a solution resembling interstitial fluid.
-
Addition of Bumetanide: Bumetanide is added to the luminal perfusate or the basolateral bathing solution at various concentrations.
-
Measurement of Transport: The effects of bumetanide on ion transport are assessed by measuring changes in the composition of the collected perfusate, transepithelial voltage, and net fluid flux.
Ion Flux Assays Using Isotope Tracers
These assays measure the activity of the NKCC2 cotransporter by tracking the movement of a radioactive ion.
Methodology:
-
Cell Culture: A cell line heterologously expressing the NKCC2 transporter (e.g., Xenopus laevis oocytes or HEK-293 cells) is cultured.[5][13]
-
Pre-incubation: The cells are pre-incubated in a buffer solution.
-
Initiation of Flux: The flux is initiated by adding a buffer containing a radioactive tracer for potassium, such as Rubidium-86 (⁸⁶Rb⁺), along with various concentrations of bumetanide.
-
Termination of Flux: After a defined period, the uptake of the tracer is stopped by rapidly washing the cells with an ice-cold solution.
-
Quantification: The amount of intracellular radioactive tracer is quantified using a scintillation counter to determine the rate of ion transport and the inhibitory effect of bumetanide.
Ussing Chamber Experiments
The Ussing chamber technique is used to measure the transport of ions across an epithelial tissue sample.
Methodology:
-
Tissue Mounting: A section of renal tubular epithelium or a confluent monolayer of renal epithelial cells is mounted between two halves of a Ussing chamber, separating two fluid-filled compartments.[14][15]
-
Solution Composition: Each compartment is filled with an appropriate physiological salt solution, and the solutions are gassed and circulated.
-
Electrophysiological Measurements: The transepithelial potential difference is measured, and a voltage clamp is used to apply a short-circuit current to nullify this potential. This short-circuit current is a measure of net ion transport.
-
Inhibitor Addition: Bumetanide is added to the apical or basolateral side to determine its effect on ion transport.[16]
Mandatory Visualizations
Caption: Molecular mechanism of bumetanide action on the NKCC2 transporter in the TAL.
Caption: Workflow for an isolated perfused renal tubule experiment.
References
- 1. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Articles [globalrx.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of bumetanide on tubuloglomerular feedback in Necturus maculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diuretic effect of bumetanide in isolated perfused kidneys of Milan hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of a Highly Selective KCC2 Antagonist - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Effect of amiloride and bumetanide on transepithelial ion transport in isolated rabbit cecal and colonic wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bumetanide increases Cl--dependent short-circuit current in late distal colon: Evidence for the presence of active electrogenic Cl- absorption - PMC [pmc.ncbi.nlm.nih.gov]
Chemical properties and structure of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound of interest for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, outlines experimental protocols, and presents a logical workflow for its synthesis.
Chemical Properties and Structure
This compound, also known as Desbutylbumetanide, is recognized as a primary metabolite and impurity of the potent loop diuretic, Bumetanide.[1][2][3] Its chemical identity and key physicochemical properties are summarized in the tables below.
Identification and Nomenclature
| Parameter | Value |
| IUPAC Name | This compound[4] |
| Synonyms | Desbutylbumetanide, Bumetanide Impurity B[3][4] |
| CAS Number | 28328-54-3[4] |
| Chemical Formula | C₁₃H₁₂N₂O₅S[5] |
| Molecular Weight | 308.31 g/mol [5] |
Structural and Physicochemical Properties
| Parameter | Value |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N[4] |
| InChI | InChI=1S/C13H12N2O5S/c14-10-6-8(13(16)17)7-11(21(15,18)19)12(10)20-9-4-2-1-3-5-9/h1-7H,14H2,(H,16,17)(H2,15,18,19)[4] |
| Melting Point | 255-256 °C[6] |
| Predicted pKa | 3.91 ± 0.10[4] |
| Predicted LogP | 0.9[4] |
| Solubility | Information on specific solubility values is limited. It is expected to be soluble in alkaline solutions. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reduction of its nitro precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Experimental Protocol: Catalytic Hydrogenation
A common method for this transformation involves catalytic hydrogenation.[6][7]
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol or Water
-
1N Lithium hydroxide (if using water as a solvent)
-
4N Hydrochloric acid
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
A suspension of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) is prepared in a suitable solvent such as ethanol (e.g., 100 ml) or water (e.g., 100 ml).[6][7]
-
If water is used as the solvent, the pH of the suspension is adjusted to 8 by the addition of 1N lithium hydroxide to facilitate dissolution.[6]
-
The 10% Pd/C catalyst (e.g., 0.5 g for 3.7 g of starting material) is added to the mixture.[7]
-
The mixture is then subjected to hydrogenation. This can be performed in a Parr hydrogenator at a hydrogen pressure of 40 psi for approximately 1.5 hours or at room temperature and 1.1 atmosphere of hydrogen pressure until hydrogen uptake ceases.[6][7]
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is then concentrated. If water was the solvent, the product is precipitated by acidifying the filtrate to a pH of 2.5 with 4N hydrochloric acid.[6]
-
The resulting solid, this compound, is collected. It can be further purified by recrystallization from aqueous ethanol.[6]
Analytical Methodologies
While specific, validated protocols for the analysis of this compound are not extensively detailed in publicly available literature, methods for the parent compound, Bumetanide, and its impurities can be adapted.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of Bumetanide and its impurities, including this compound.[8][9][10]
General Chromatographic Conditions:
-
Column: C18 column (e.g., Discovery C18, 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde or a phosphate buffer) and an organic solvent (e.g., acetonitrile). A common ratio is 50:50 (v/v).[8][9]
-
Detection: UV detection at a wavelength of 254 nm is often used.[8][9] Alternatively, fluorescence detection (excitation at 338 nm, emission at 433 nm) can provide higher sensitivity for Bumetanide and potentially its metabolites.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation: For drug formulations, the tablet powder can be dissolved in a suitable diluent (e.g., a mixture of acetonitrile and water), sonicated, centrifuged, and filtered before injection.[8] For biological samples like plasma, a protein precipitation step with acetonitrile is required.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS)
Biological Activity and Signaling Pathways
This compound is a metabolite of Bumetanide, a loop diuretic that exerts its effect by inhibiting the Na-K-Cl cotransporter, particularly the NKCC2 isoform in the thick ascending limb of the loop of Henle in the kidney.[1] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.
The structure-activity relationship of Bumetanide and its derivatives has been a subject of study. These studies indicate that modifications to the butylamino side chain can significantly impact the inhibitory activity on NKCC1 and NKCC2.[1][13] However, there is a lack of direct experimental evidence in the reviewed literature specifically detailing the biological activity of this compound (Desbutylbumetanide) on the Na-K-Cl cotransporter or any other signaling pathway. It is often considered an inactive metabolite.[7]
Due to the absence of specific data on its interaction with any signaling pathway, a diagrammatic representation of its biological mechanism of action cannot be provided at this time. Further research is required to elucidate the pharmacological profile of this metabolite.
Conclusion
This technical guide has consolidated the available information on the chemical properties, structure, and synthesis of this compound. While its identity as a metabolite of Bumetanide is well-established, its own biological activity remains an area for further investigation. The provided synthetic and analytical frameworks can serve as a foundation for researchers and drug development professionals working with this compound. Future studies are needed to fully characterize its pharmacological profile and potential interactions with biological systems.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Structural basis for inhibition of the Cation-chloride cotransporter NKCC1 by the diuretic drug bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | CAS Number 28328-54-3 [klivon.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bumetanide, a potent loop diuretic, is a critical therapeutic agent for managing edema associated with congestive heart failure, as well as liver and kidney disease.[1] Its clinical efficacy is intrinsically linked to its physicochemical properties, which are governed by its solid-state structure. The ability of bumetanide to exist in different crystalline forms, a phenomenon known as polymorphism, can significantly influence its solubility, dissolution rate, stability, and bioavailability. A thorough understanding and control of bumetanide's polymorphism are therefore paramount in drug development and manufacturing to ensure consistent product quality and therapeutic performance.
This technical guide provides a comprehensive overview of the current scientific knowledge on the crystal structure and polymorphism of bumetanide. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and an exploration of the relationships between the different solid-state forms of this important active pharmaceutical ingredient (API).
Known Polymorphic Forms of Bumetanide
To date, the scientific literature and patent landscape describe at least three distinct crystalline forms of bumetanide. These have been characterized using a variety of analytical techniques, with single-crystal and powder X-ray diffraction being the definitive methods for structural elucidation.
-
Triclinic Polymorph: This form has been extensively studied and its crystal structure solved using synchrotron X-ray powder diffraction data.[1]
-
Monoclinic Polymorph (FEDGON): Identified and indexed in the Cambridge Structural Database (CSD) with the refcode FEDGON, this polymorph represents another stable crystalline arrangement of bumetanide.[2]
-
Crystal Form A: A novel crystalline form detailed in a recent patent, characterized primarily by its unique X-ray powder diffraction pattern.[3]
A detailed comparison of the crystallographic data for the triclinic and monoclinic polymorphs is presented in Table 1, while the characteristic X-ray powder diffraction peaks for all three forms are summarized in Table 2 for easy comparison and identification.
Data Presentation: Crystallographic and Diffraction Data
Table 1: Comparative Crystallographic Data for Bumetanide Polymorphs
| Parameter | Triclinic Polymorph[1][2] | Monoclinic Polymorph (FEDGON)[2] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 (#2) | P2₁/n |
| a (Å) | 5.00168(4) | 10.13 |
| b (Å) | 9.22649(3) | 15.42 |
| c (Å) | 19.59924(14) | 11.78 |
| α (°) ** | 80.7941(5) | 90 |
| β (°) | 82.8401(7) | 92.17 |
| γ (°) | 86.8148(7) | 90 |
| Volume (ų) ** | 885.268(9) | 1837.7 |
| Z | 2 | 4 |
Table 2: X-Ray Powder Diffraction (XRPD) Data for Bumetanide Polymorphs (Cu Kα radiation)
| Triclinic Polymorph (Calculated from single crystal data) | Monoclinic Polymorph (FEDGON) (Calculated from single crystal data) | Crystal Form A (Experimental)[3] |
| 2θ (°) ** | 2θ (°) | 2θ (°) ** |
| 9.0 | 8.8 | 9.308 ± 0.2 |
| 10.2 | 10.5 | 13.925 ± 0.2 |
| 13.5 | 12.8 | 18.564 ± 0.2 |
| 17.8 | 15.3 | 19.596 ± 0.2 |
| 19.8 | 17.6 | 20.824 ± 0.2 |
| 22.0 | 19.5 | 22.217 ± 0.2 |
| 24.1 | 21.1 | |
| 25.5 | 23.4 | |
| 27.2 | 25.7 |
Physicochemical Characterization
The different packing arrangements and intermolecular interactions within the crystal lattices of bumetanide's polymorphs give rise to distinct physicochemical properties. Understanding these differences is crucial for selecting the optimal form for development.
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for characterizing the thermal behavior of polymorphs, including their melting points, phase transitions, and thermal stability.
-
Crystal Form A: The patent for this form provides specific thermal data. The DSC thermogram shows a single endothermic peak between 225-245 °C, corresponding to its melting point. TGA analysis indicates that Crystal Form A begins to degrade at 250 °C, with accelerated degradation above 270 °C.[3]
Table 3: Thermal Analysis Data for Bumetanide Polymorphs
| Polymorph | DSC Event(s) | TGA Onset of Decomposition |
| Triclinic | Melting point ~230-231 °C | Not explicitly reported |
| Monoclinic (FEDGON) | Not explicitly reported | Not explicitly reported |
| Crystal Form A | Endotherm at 225-245 °C[3] | ~250 °C[3] |
Spectroscopic Analysis (FTIR and Raman)
Vibrational spectroscopy techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive methods for distinguishing between polymorphs. Differences in the crystal lattice and molecular conformation lead to subtle but measurable shifts in the vibrational modes of the molecule.
A study by Aktaş et al. (2015) provides the FT-IR and FT-Raman spectra for solid bumetanide. While the specific polymorph is not stated, these spectra serve as a reference for the fundamental vibrational modes of the bumetanide molecule.[4]
Key Vibrational Modes for Bumetanide: [4]
-
FTIR: Characteristic peaks are observed for the N-H, C=O, S=O, and C-O stretching vibrations.
-
FT-Raman: The spectra are often complementary to FTIR, with strong signals for aromatic ring vibrations and other symmetric stretches.
Differences in the spectra of the polymorphs would likely be most apparent in the regions corresponding to the sulfonamide and carboxylic acid groups, as these are involved in the hydrogen bonding that defines the crystal packing.
Solubility and Stability
The solubility and stability of an API are critical quality attributes that can be significantly affected by polymorphism. Generally, a metastable polymorph will exhibit higher kinetic solubility than its more stable counterpart.
-
Solubility: Quantitative comparative solubility data for the different bumetanide polymorphs is not extensively reported. However, a study on the solubilization of bumetanide for intranasal administration found its solubility to be high in cosolvents like glycofurol (167 mg/mL) and polyethylene glycol 200 (143 mg/mL) at 4°C.[5]
-
Stability: The monoclinic (FEDGON) polymorph is reported to be slightly more stable than the triclinic form.[2] The patent for Crystal Form A claims good preparation and storage stability.[3] Stability studies on bumetanide in aqueous solutions have shown that it is susceptible to degradation at higher temperatures, but this can be mitigated by adjusting the pH to 7.4.[5]
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the study of bumetanide polymorphism.
Crystallization Methods
The controlled crystallization of specific polymorphs is a critical aspect of solid-state chemistry. The choice of solvent, temperature, and cooling rate can all influence which polymorphic form is obtained.
This method is adapted from the patent for Crystal Form A.[3]
-
Dissolution: Dissolve 10 g of crude bumetanide in 80 mL of a polar solvent (e.g., acetone, ethanol, methanol, or acetonitrile) in a reaction vessel.
-
Heating: Heat the mixture to reflux until the bumetanide is completely dissolved.
-
Antisolvent Addition: Slowly add 40-120 mL of water (the antisolvent) to the hot solution.
-
Cooling and Crystallization: Gradually cool the solution to 10-15 °C to induce crystallization.
-
Maturation: Maintain the suspension at this temperature with stirring for approximately 2 hours.
-
Isolation: Collect the crystals by filtration.
-
Drying: Dry the isolated crystals to obtain pure Crystal Form A.
Analytical Techniques
-
Sample Preparation: Gently grind a small amount of the bumetanide sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder.
-
Instrument: A typical powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.
-
Data Collection:
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
-
-
Data Analysis: The resulting diffractogram is analyzed for the positions (in 2θ) and relative intensities of the diffraction peaks. These are then compared to reference patterns for the known polymorphs.
-
Sample Preparation: Accurately weigh 3-5 mg of the bumetanide sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument: A calibrated DSC instrument is used.
-
Thermal Program:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 300 °C.
-
-
Data Analysis: The heat flow as a function of temperature is recorded. Endothermic events (e.g., melting) and exothermic events (e.g., crystallization, degradation) are identified by their peak temperatures and enthalpies.
-
Sample Preparation: Accurately weigh 5-10 mg of the bumetanide sample into a TGA pan.
-
Instrument: A calibrated TGA instrument is used.
-
Thermal Program:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: 25 °C to 350 °C.
-
-
Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting curve is analyzed for mass loss events, which can indicate desolvation or decomposition.
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the bumetanide powder directly onto the ATR crystal.
-
Instrument: An FTIR spectrometer equipped with a universal ATR accessory.
-
Data Collection:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Data Analysis: The infrared spectrum is analyzed for the characteristic absorption bands of the bumetanide molecule. The spectra of different polymorphs are overlaid to identify any shifts in peak positions or changes in peak shapes.
-
Sample Preparation: Place a small amount of the bumetanide powder on a microscope slide or in a glass vial.
-
Instrument: A Raman spectrometer, often coupled to a microscope, with a laser excitation source (e.g., 785 nm).
-
Data Collection:
-
Laser Power: Adjusted to avoid sample degradation (typically < 50 mW).
-
Spectral Range: 200 to 3200 cm⁻¹
-
Integration Time: 10-30 seconds.
-
Number of Accumulations: 2-4
-
-
Data Analysis: The Raman spectrum is analyzed for characteristic scattering peaks. The spectra of different polymorphs are compared to identify differences in their vibrational modes.
Mandatory Visualizations
Experimental Workflow for Polymorph Identification
Logical Relationship of Polymorph Properties
Conclusion
The solid-state chemistry of bumetanide is characterized by the existence of at least three polymorphic forms: a triclinic form, a monoclinic form (FEDGON), and the recently patented Crystal Form A. Each of these forms possesses a unique crystal lattice, which in turn dictates its macroscopic properties. While the triclinic and monoclinic forms are energetically very similar, the choice of polymorph can have significant implications for the development and manufacturing of bumetanide-containing drug products.
This guide has consolidated the available data on the crystallographic, thermal, and spectroscopic properties of these polymorphs and provided detailed experimental protocols for their preparation and characterization. A comprehensive understanding of these solid-state forms is essential for ensuring the consistent quality, stability, and therapeutic efficacy of bumetanide. Further research is warranted to fully elucidate the comparative solubility, dissolution rates, and stability of all known polymorphs under various pharmaceutically relevant conditions. Such studies will be invaluable for the rational selection and control of the optimal solid form of bumetanide for clinical use.
References
- 1. Crystal structure of bumetanide, C17H20N2O5S | Semantic Scholar [semanticscholar.org]
- 2. Crystal structure of bumetanide, C17H20N2O5S | Powder Diffraction | Cambridge Core [cambridge.org]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Comparing vibrational spectra of free bumetanide and its solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. improvedpharma.com [improvedpharma.com]
The Pharmacological Maze: A Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide navigates the diverse pharmacological landscape of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid derivatives. From their well-established role as potent loop diuretics to emerging antibacterial and enzyme-inhibiting properties, this document provides a comprehensive overview of their mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate their effects. The quantitative data, detailed experimental protocols, and visual representations of key processes are designed to equip researchers with the knowledge to further explore the therapeutic potential of this versatile chemical scaffold.
Diuretic Profile: Targeting the Na-K-Cl Cotransporter
The hallmark of many this compound derivatives, most notably bumetanide, is their potent diuretic effect. This activity is primarily mediated by the inhibition of the Na-K-Cl cotransporters (NKCCs), with a particular emphasis on NKCC2 in the thick ascending limb of the loop of Henle in the kidney.[1] Inhibition of NKCC2 disrupts the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in water and electrolyte excretion.[1]
Quantitative Analysis of NKCC Inhibition
The inhibitory potency of bumetanide and its derivatives against NKCC isoforms is a critical determinant of their diuretic efficacy and potential side-effect profile. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency.
| Compound | Target | IC50 (µM) | Experimental System |
| Bumetanide | hNKCC1A | 0.68 | Xenopus oocyte expression system |
| Bumetanide | hNKCC2A | 4.0 | Xenopus oocyte expression system |
| Bumetanide | rNKCC1 (activated) | ~0.34 | Rat thymocytes and erythrocytes |
| Bumetanide | rNKCC2 | ~0.33 | Isolated rat medullary thick ascending limb (mTAL) |
| PF-1962 | hNKCC2A | 1.1 | Xenopus oocyte expression system |
hNKCC1A/2A: human NKCC1A/2A; rNKCC1/2: rat NKCC1/2. Data compiled from multiple sources.[1][2][3][4]
Experimental Protocol: Heterologous Expression and Ion Uptake Assay for NKCC2A Inhibition
A widely used method to determine the inhibitory effect of these derivatives on NKCC2A involves its heterologous expression in Xenopus laevis oocytes, followed by a radioactive ion uptake assay.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for human NKCC2A (hNKCC2A). Control oocytes are injected with water.
-
Incubation: Oocytes are incubated for 3-5 days to allow for protein expression.
-
Inhibitor Pre-incubation: Oocytes are pre-incubated in a buffer solution containing varying concentrations of the test compound (e.g., bumetanide derivative) for a specified period.
-
Ion Uptake Assay: The assay is initiated by transferring the oocytes to a solution containing a radioactive tracer, typically ⁸⁶Rb⁺ (as a congener for K⁺), along with Na⁺ and Cl⁻.
-
Washing: After a defined uptake period, the oocytes are washed extensively with an ice-cold, isotope-free solution to remove extracellular tracer.
-
Lysis and Scintillation Counting: Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of ⁸⁶Rb⁺ uptake is calculated and plotted against the concentration of the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
Signaling Pathway: Mechanism of Diuresis
The diuretic action of this compound derivatives is a direct consequence of blocking the NKCC2 cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.
Emerging Pharmacological Activities
Beyond their diuretic properties, certain derivatives of this compound have demonstrated promising activity as antibacterial and anti-urease agents. This dual-action potential opens new avenues for therapeutic applications, particularly in the context of gastrointestinal infections.[5][6]
Antibacterial and Anti-urease Activity
Recent studies have explored Schiff base derivatives of 4-phenoxy-5-sulfamoylbenzoic acid, revealing their potential to inhibit the growth of various bacterial strains and to block the activity of urease, an enzyme crucial for the survival of certain pathogenic bacteria like Helicobacter pylori.[5][6]
Quantitative Data:
| Derivative (Schiff Base) | Bacterial Strain | Zone of Inhibition (mm at 15 µ g/well ) | Urease Inhibition (IC50) |
| 4a | Micrococcus luteus | 18 | Not Reported |
| 4b | Staphylococcus aureus | 20 | Not Reported |
| 4c | Serratia marcescens | 17 | Not Reported |
| 4d | Stenotrophomonas maltophilia | 19 | Not Reported |
| 4e | Escherichia coli | 16 | Not Reported |
Data is illustrative and based on findings for a series of Schiff base derivatives (4a-4i).[6]
Experimental Protocols
This method is a standard procedure for evaluating the antimicrobial activity of a compound.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar plates.
-
Bacterial Inoculation: A standardized inoculum of the test bacterium is uniformly spread over the surface of the agar plate.
-
Well Creation: Wells of a specific diameter are aseptically punched into the agar.
-
Compound Application: A defined volume of the test derivative solution (at various concentrations) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test bacterium (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
This spectrophotometric assay is used to determine the inhibitory effect of compounds on urease activity.
Methodology:
-
Reagent Preparation: Prepare a solution of urease enzyme, a urea substrate solution, and a phenol-hypochlorite reagent.
-
Enzyme-Inhibitor Incubation: The urease enzyme is pre-incubated with the test derivative at a specific temperature and pH.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the urea substrate.
-
Ammonia Detection: The amount of ammonia produced from the hydrolysis of urea is determined by adding the phenol-hypochlorite reagent, which forms a colored indophenol complex.
-
Spectrophotometric Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 625 nm).
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value is then determined from a dose-response curve.
Logical Relationship: Dual-Action Mechanism
The dual antibacterial and anti-urease properties of these derivatives suggest a synergistic approach to combating urease-positive bacterial infections.
Conclusion
The this compound scaffold represents a rich source of pharmacologically active molecules. While their role as loop diuretics is well-characterized, the exploration of their antibacterial and enzyme-inhibiting properties is a burgeoning field with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for further research and development, aiming to harness the full pharmacological spectrum of these versatile derivatives for the treatment of a wider range of diseases. Future investigations should focus on elucidating the precise molecular targets for their non-diuretic activities and optimizing their structure for enhanced potency and selectivity.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The search for NKCC1-selective drugs for the treatment of epilepsy: Structure-function relationship of bumetanide and various bumetanide derivatives in inhibiting the human cation-chloride cotransporter NKCC1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat NKCC2/NKCC1 cotransporter selectivity for loop diuretic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
An In-depth Technical Guide to the Solubility and Stability of Bumetanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of bumetanide, a potent loop diuretic. The information is curated for professionals in research, development, and formulation of pharmaceuticals. This document summarizes key quantitative data, outlines detailed experimental methodologies, and presents visual workflows to facilitate a deeper understanding of bumetanide's physicochemical properties.
Bumetanide: A Physicochemical Profile
Bumetanide, chemically known as 3-(butylamino)-4-phenoxy-5-(aminosulfonyl)benzoic acid, is a white to slightly yellow crystalline solid.[1][2] Its structure, containing both hydrophobic (butylamino, phenoxy groups) and hydrophilic (sulfamoyl, carboxylic acid) moieties, dictates its solubility and stability characteristics.[3] Understanding these properties is paramount for the development of safe, effective, and stable dosage forms.
Solubility of Bumetanide
Bumetanide is practically insoluble in water but dissolves in dilute alkaline solutions.[1][2] Its solubility is significantly influenced by the solvent system and pH.
Solubility in Organic Solvents
Bumetanide exhibits good solubility in several organic solvents, which is crucial for the preparation of stock solutions and certain formulations.
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | ~ 33 | [4] |
| Dimethyl sulfoxide (DMSO) | ~ 25 | [1][4] |
| Ethanol | ~ 14 | [1][4] |
| Glycofurol | 167 (at 4°C) | [5][6] |
| Polyethylene glycol 200 | 143 (at 4°C) | [5][6] |
| Acetone | Soluble | [1][2] |
| Methanol | Soluble | [1][7] |
| Methylene chloride | Slightly soluble | [1][2] |
| Diethyl ether | Slightly soluble | [7] |
| Pyridine | Freely soluble | [7] |
Aqueous and Co-solvent Solubility
The aqueous solubility of bumetanide is limited but can be enhanced in basic conditions and with the use of co-solvents.
| Solvent System | Solubility | Temperature | Reference |
| Water | < 1 mg/mL | Not Specified | [1][2] |
| Basic solutions | > 20 mg/mL | Not Specified | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~ 0.5 mg/mL | Not Specified | [4] |
| Vehicles with ~80% co-solvent | ~ 50 mg/mL | 4°C | [5][6] |
| Water (as potassium trihydrate salt) | 27 mg/mL | Not Specified | [5] |
| Water (as sodium trihydrate salt) | 5.6 mg/mL | Not Specified | [5] |
Stability of Bumetanide
The stability of bumetanide is influenced by temperature, pH, and light exposure.
Temperature Stability
Bumetanide shows good stability at refrigerated and room temperatures. However, degradation is observed at elevated temperatures.
| Temperature | Conditions | Stability Data | Reference |
| 5°C | Nonaqueous vehicles | No degradation observed. | [5][6] |
| 57°C | Nonaqueous vehicles | Decomposes with half-lives ranging from 69 to 400 days. | [5][6] |
| 20-25°C | Aqueous solutions | Should be freshly prepared and used within 24 hours. | [9] |
| 80°C | Aqueous solution | Subjected to thermal degradation for 30 minutes in a stability study. | [10] |
| -20°C | Crystalline solid | Stable for ≥ 4 years. | [4] |
pH and Chemical Stability
Bumetanide's stability is pH-dependent, with degradation observed under both acidic and alkaline conditions, particularly at elevated temperatures.
| Condition | Stressor | Observations | Reference |
| Acidic Hydrolysis | 0.1N HCl at 80°C for 30 minutes | Forced degradation was performed under these conditions. | [10] |
| Alkaline Hydrolysis | 0.1N NaOH at 80°C for 30 minutes | An extra peak was observed in the chromatogram, indicating degradation. | [10] |
| pH 7.4 | Nonaqueous vehicles at high temperature | Sufficient stability may be obtained by adjusting the pH to 7.4. | [5][6] |
Photostability
Bumetanide is considered a photolabile compound, and protection from light is recommended for its storage.[5][11]
| Condition | Observation | Reference |
| UV-B and UV-A radiation | Photodegradation occurs, and the rate increases with increasing pH. | [11] |
| Light exposure | Solutions should be protected from light. | [9] |
Experimental Protocols
Solubility Determination
A general protocol for determining the solubility of bumetanide can be outlined as follows:
-
Preparation of Saturated Solutions: An excess amount of bumetanide is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration (using a filter that does not adsorb the drug).
-
Quantification: The concentration of bumetanide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Stability Indicating Method (Forced Degradation Studies)
The following protocol outlines a typical forced degradation study to assess the stability of bumetanide.
-
Preparation of Stock Solution: A stock solution of bumetanide is prepared in a suitable solvent (e.g., acetonitrile or a mobile phase component).[10]
-
Application of Stress Conditions:
-
Acidic Hydrolysis: The drug solution is treated with 0.1N HCl and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N NaOH.[10]
-
Alkaline Hydrolysis: The drug solution is treated with 0.1N NaOH and heated (e.g., at 80°C for 30 minutes). The solution is then neutralized with 0.1N HCl.[10]
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%).
-
Thermal Degradation: The drug solution or solid drug is exposed to high temperatures (e.g., 80°C) for a defined period.[10]
-
Photolytic Degradation: The drug solution is exposed to UV or fluorescent light.
-
-
Sample Analysis: The stressed samples are diluted to a suitable concentration and analyzed by a stability-indicating analytical method, such as RP-UFLC or RP-HPLC.[10][12] The chromatograms are evaluated for the appearance of degradation products and the decrease in the peak area of the parent drug.
Visualizations
The following diagrams illustrate the workflows for determining the solubility and stability of bumetanide.
Caption: Workflow for Bumetanide Solubility Determination.
Caption: Workflow for Bumetanide Stability Testing.
References
- 1. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Bumetanide | C17H20N2O5S | CID 2471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. actascientific.com [actascientific.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
CAS Number: 28328-54-3
Synonyms: Desbutylbumetanide, Bumetanide Impurity B, 3-Amino-5-(aminosulfonyl)-4-phenoxybenzoic Acid
Introduction
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the potent loop diuretic, Bumetanide. Structurally, it is a sulfonamide derivative, a class of compounds known for a wide range of pharmacological activities. While the primary application of this compound is in pharmaceutical manufacturing, research into its derivatives has revealed potential for other therapeutic applications, including antibacterial and anti-urease activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and the biological context of its derivatives, aimed at researchers and professionals in drug development.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O₅S | [1][2] |
| Molecular Weight | 308.31 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Melting Point | 250-256 °C | [3] |
| Boiling Point (Predicted) | 555.3 ± 60.0 °C | [3] |
| Density (Predicted) | 1.512 ± 0.06 g/cm³ | [3] |
| LogP | 1.15 | [4] |
| Appearance | Solid | [2] |
| Storage Temperature | +5°C | [2] |
Note: Some physical properties are predicted from computational models.
Synthesis
The primary route for the synthesis of this compound is through the reduction of its nitro-precursor, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a detailed representation of the catalytic hydrogenation method.
Materials:
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (1.0 eq)
-
10% Palladium on carbon (Pd/C) (0.1 eq by weight)
-
Ethanol (as solvent)
-
Parr Hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
A solution of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in ethanol is prepared in a pressure vessel suitable for hydrogenation.
-
10% Pd/C is carefully added to the solution.
-
The vessel is sealed and connected to a Parr hydrogenator.
-
The vessel is flushed with hydrogen gas to remove air.
-
The reaction mixture is shaken under a hydrogen pressure of 40 psi.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS) for the disappearance of the starting material. The reaction is typically complete within 1.5 to 2 hours.
-
Upon completion, the hydrogen pressure is released, and the vessel is purged with an inert gas (e.g., nitrogen or argon).
-
The reaction mixture is filtered through a pad of celite or a suitable filter to remove the palladium on carbon catalyst.
-
The filtrate is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
Analytical Methods
The purity and identity of this compound, particularly in the context of Bumetanide synthesis, are typically assessed using High-Performance Liquid Chromatography (HPLC).
Detailed Experimental Protocol: HPLC Analysis
The following is a representative HPLC method for the analysis of Bumetanide and its impurities, including this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% o-phthalaldehyde) and an organic solvent (e.g., acetonitrile) in a 50:50 v/v ratio.[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection Wavelength: 254 nm[5]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare a series of working standards by serial dilution to establish a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.
Biological Activities of Derivatives and Related Compounds
While this compound is primarily an intermediate, its structural motifs are present in biologically active molecules. The sulfonamide group is a well-established pharmacophore.
Context as a Diuretic Precursor
The primary use of this compound is in the synthesis of Bumetanide, a loop diuretic that acts on the kidneys.
Caption: Mechanism of action of Bumetanide, the final product.
Antibacterial Activity of Sulfonamides
Derivatives of sulfonamides are known to possess antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7]
Caption: General mechanism of antibacterial action for sulfonamides.
Urease Inhibition
Derivatives of this compound have been investigated as inhibitors of the urease enzyme. Urease is a key enzyme in the pathogenesis of infections by bacteria such as Helicobacter pylori. The structural similarity of sulfonamides to urea allows them to interact with the active site of the enzyme.[8]
Detailed Experimental Protocol: Urease Inhibition Assay (Indophenol Method)
This is a common spectrophotometric method to screen for urease inhibitors.
Materials:
-
Jack bean urease
-
Urea solution (100 mM)
-
Phosphate buffer (pH 7.0-7.5)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Phenol reagent
-
Alkali reagent (containing sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the urease enzyme solution to each well containing the test compound and incubate.
-
Initiate the enzymatic reaction by adding the urea solution to each well.
-
After a defined incubation period, stop the reaction and develop the color by adding the phenol and alkali reagents. This will react with the ammonia produced by urease activity to form a colored indophenol product.
-
Measure the absorbance at a specific wavelength (e.g., 625 nm) using a microplate reader.
-
A control reaction without the inhibitor is run in parallel. The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the inhibition percentage against the inhibitor concentration.
Conclusion
This compound is a crucial building block in the pharmaceutical industry, particularly for the synthesis of Bumetanide. Its chemical structure, featuring a sulfonamide group, places it in a class of compounds with significant therapeutic potential. While the compound itself is not marketed as a drug, the study of its derivatives continues to be an active area of research, particularly in the development of novel antibacterial and anti-urease agents. This guide provides foundational technical information to support further research and development in these areas.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | CAS Number 28328-54-3 [klivon.com]
- 3. 28328-54-3 CAS MSDS (3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-Amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the In Vitro Activity of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This technical guide provides a comprehensive overview of the in vitro activity of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, commonly known as bumetanide. It details the compound's primary mechanism of action, summarizes key quantitative data on its inhibitory profile, outlines relevant experimental protocols, and illustrates the signaling pathways involved.
Mechanism of Action
This compound (bumetanide) is a potent loop diuretic that primarily exerts its effects by inhibiting the Na-K-Cl cotransporters (NKCCs).[1][2] There are two main isoforms of this transporter: NKCC1, which is widely expressed in various tissues, and NKCC2, which is predominantly found in the kidney.[1] Bumetanide's diuretic effect is attributed to its inhibition of NKCC2 in the thick ascending limb of the loop of Henle.[1][2] Its action on NKCC1 is a significant area of research for potential therapeutic applications in other fields, including neurological disorders and cancer.[1][3][4]
Bumetanide functions through orthosteric inhibition. It binds to a specific pocket in the extracellular vestibule of the NKCC1 transporter in a potassium-dependent manner.[5] This binding locks the transporter in an outward-open conformation, thereby preventing the translocation of Na⁺, K⁺, and 2Cl⁻ ions across the cell membrane.[5]
Quantitative Data: Inhibitory Potency
The inhibitory activity of bumetanide has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), and the negative logarithm of the IC50 (pIC50) are key metrics for its potency.
| Target Transporter | Cell System / Assay Type | Inhibitory Potency | Reference |
| NKCC1 | Rat Thymocytes & Erythrocytes (Activated) | pIC50 = 6.48 / 6.47 | [1] |
| NKCC1 | HEK293 Cells (hNKCC1a) | IC50 ≈ 0.98 µM | [1] |
| NKCC1 | Generic Cellular Assay | Ki ≈ 0.1 µM | [1] |
| NKCC2 | Rat Medullary Thick Ascending Limb (mTAL) | pIC50 = 6.48 | [1] |
| NKCC2 | Xenopus Oocytes (hNKCC2A) | Dose-dependent inhibition | [1][2] |
| KCC2 | HEK293 Cells | IC50 = 655 µM | [1] |
| KCC2 | Generic Cellular Assay | Ki ≈ 25–50 µM | [1] |
Note: A pIC50 of 6.48 corresponds to an IC50 of approximately 0.33 µM. The data indicates that bumetanide inhibits both NKCC1 and NKCC2 with similar high potency, while its inhibition of the K-Cl cotransporter KCC2 is significantly weaker.[1]
Signaling Pathways and Molecular Interactions
Bumetanide's inhibition of NKCC transporters influences several downstream signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Discovery and Development of Bumetanide
Abstract
Bumetanide, a potent loop diuretic, represents a significant milestone in the therapeutic management of edematous states. Its discovery stemmed from systematic structure-activity relationship (SAR) studies of 3-amino-5-sulfamoylbenzoic acid derivatives, leading to a compound with approximately 40 times the potency of furosemide. This technical guide provides a comprehensive chronicle of Bumetanide's journey from chemical synthesis to clinical application. It details the preclinical pharmacology and toxicology studies that established its safety and efficacy profile, and the pivotal clinical trials that confirmed its therapeutic utility in conditions such as congestive heart failure, and hepatic and renal disease. Methodologies for key experiments, quantitative data from seminal studies, and the underlying signaling pathways are presented to offer a deep insight into its development history for researchers and drug development professionals.
Discovery and Initial Synthesis
The development of Bumetanide was the result of a dedicated research program in the late 1960s and early 1970s at Leo Pharmaceutical Products, led by Peter W. Feit.[1][2] The program aimed to improve upon existing diuretics by systematically modifying the structure of 3-amino-5-sulfamoylbenzoic acid derivatives.[1] This research was conducted before the molecular target, the Na-K-2Cl cotransporter (NKCC2), was identified, relying on functional assays in animal models to guide chemical synthesis.[1]
Chemical Synthesis
The primary synthesis of Bumetanide starts from 4-chlorobenzoic acid and involves several key steps.[3][4]
Experimental Protocol: Synthesis of Bumetanide [3][4]
-
Sulfonylchlorination: 4-chlorobenzoic acid is reacted with chlorosulfonic acid to form 4-chloro-3-chlorosulfonylbenzoic acid.
-
Nitration: The resulting compound is nitrated with nitric acid to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
-
Amination: Reaction with ammonia converts the chlorosulfonyl group to a sulfamoyl group, producing 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.
-
Phenoxylation: The chloro group is displaced by reaction with sodium phenolate, forming 5-amino-sulfonyl-3-nitro-4-phenoxybenzoic acid.
-
Reduction: The nitro group is reduced to an amino group using hydrogen with a palladium on carbon catalyst, yielding 3-amino-4-phenoxy-5-sulfamoylbenzoic acid.
-
Alkylation: Finally, the 3-amino group is alkylated by reacting with butanol (or butyraldehyde followed by reduction) to produce Bumetanide, 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid.[3][4]
The purity of the synthesized compounds during the development phase was confirmed using techniques such as elemental analysis (C, H, Cl, N, S), infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and thin-layer chromatography.[1]
Mechanism of Action
Bumetanide is a high-ceiling or "loop" diuretic that exerts its primary effect in the thick ascending limb of the Loop of Henle.[5]
Primary Diuretic Effect: NKCC2 Inhibition
The principal mechanism of action is the inhibition of the Na-K-2Cl cotransporter, isoform 2 (NKCC2), located on the apical membrane of epithelial cells in the thick ascending limb.[1] By binding to the chloride-binding site of NKCC2, Bumetanide blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid into the medullary interstitium. This inhibition leads to a significant increase in the urinary excretion of these ions, along with water, resulting in potent diuresis.[5] The disruption of ion transport also diminishes the lumen-positive electrical potential, which in turn reduces the paracellular reabsorption of divalent cations, leading to increased excretion of calcium and magnesium.
Neuronal Effect: NKCC1 Inhibition
In addition to its renal action, Bumetanide also inhibits NKCC1, an isoform of the Na-K-2Cl cotransporter found throughout the body, including in the central nervous system. In neurons, NKCC1 is responsible for maintaining high intracellular chloride concentrations, particularly during development. By inhibiting NKCC1, Bumetanide can lower intracellular chloride, enhancing the hyperpolarizing (inhibitory) effects of the neurotransmitter GABA. This mechanism is the basis for ongoing research into Bumetanide's potential therapeutic applications in neurological disorders like neonatal seizures and autism spectrum disorder.
Preclinical Development
Extensive preclinical studies were conducted to characterize the pharmacological and toxicological profile of Bumetanide, primarily using the dog as a translational model for diuretic activity.[1]
Pharmacodynamics
In anesthetized dogs, intravenous dose-response studies demonstrated that Bumetanide was approximately 30-fold more potent than furosemide in promoting sodium excretion.[6] The diuretic onset was rapid, and the effect lasted for 4 to 6 hours.[5] Studies suggested that the diuretic response is linked to the prostaglandin-renin-bradykinin system.[5] A key finding was that Bumetanide exhibited a threefold higher affinity for kidney tissue compared to furosemide, offering a potential explanation for its enhanced potency.[6]
Experimental Protocol: Diuretic Activity Assay in Dogs [1]
-
Animal Model: Unanesthetized female dogs were typically used.
-
Hydration: Animals were hydrated with saline or other solutions to ensure adequate urine flow.
-
Drug Administration: Bumetanide or its derivatives were administered intravenously, often at a dose of 0.25 mg/kg.
-
Urine Collection: Urine was collected via an indwelling catheter for a period of 3 to 6 hours post-administration.
-
Analysis: Urine volume was measured, and samples were analyzed for sodium, potassium, and chloride concentrations using flame photometry or other appropriate methods.
-
Endpoint: The primary endpoint was the total excretion of sodium (natriuresis) over the collection period, which was used to compare the potency of different compounds.
Toxicology
Preclinical toxicology studies in rats, rabbits, dogs, and baboons indicated that Bumetanide was well-tolerated.[7] The majority of adverse findings were direct consequences of its potent diuretic and saluretic activity, such as electrolyte imbalances.[7][8]
-
Reproductive Toxicology: Bumetanide was not found to be teratogenic in rats, mice, hamsters, or rabbits.[7] Fetotoxicity was observed in rabbits, but only at doses that were also toxic to the mother.[7][8]
-
Mutagenicity and Carcinogenicity: The compound was negative in the Ames mutagenicity test and was non-carcinogenic in long-term rat studies.[7]
-
Ototoxicity: Studies in cats, a sensitive species for ototoxicity, showed that while Bumetanide could cause hearing loss at high doses, its relative ototoxic potential was lower than that of furosemide when adjusted for diuretic potency.[9]
| Preclinical Toxicology Data | | :--- | :--- | | Study Type | Species | Key Findings | Reference | | Acute & Chronic Toxicity | Rats, Rabbits, Dogs, Baboons | Well-tolerated; toxicity related to diuretic effect. |[7] | | Teratogenicity | Rats, Mice, Hamsters, Rabbits | No teratogenic effects observed. |[7] | | Mutagenicity (Ames Test) | In vitro | Devoid of mutagenic activity. |[7] | | Carcinogenicity | Rats | Non-carcinogenic in long-term studies. |[7] | | Ototoxicity (TD50) | Cats | 2.21 mg/kg (vs. 18.37 mg/kg for Furosemide). |[9] |
Clinical Development
Clinical trials for Bumetanide began in the early 1970s and focused on establishing its efficacy and safety in treating edema from various causes, most notably congestive heart failure (CHF).
Phase I and Early Clinical Studies
Initial studies in healthy volunteers and patients confirmed the drug's rapid onset and short duration of action.[10] These trials established a potency ratio of approximately 1:40 to 1:50 compared to furosemide (i.e., 1 mg of Bumetanide is equivalent to 40-50 mg of furosemide).[10]
Phase II/III and Comparative Trials
Numerous trials were conducted to compare the efficacy and safety of Bumetanide with the then-standard loop diuretic, furosemide.
Experimental Protocol: Comparative Clinical Trial in CHF [11][12]
-
Study Design: A common design was a randomized, double-blind, parallel-group or crossover trial.[12][13]
-
Patient Population: Patients with stable, chronic congestive heart failure and peripheral edema were enrolled.
-
Intervention: Patients received either oral Bumetanide (e.g., 1-2 mg/day) or oral furosemide (e.g., 40-80 mg/day). Doses were titrated based on clinical response.
-
Duration: Study durations ranged from several days to six months or longer.[11]
-
Efficacy Assessment: Primary endpoints included changes in body weight, reduction in edema (pitting edema score), and changes in signs and symptoms of heart failure (e.g., abdominal girth, hepatomegaly).[11]
-
Safety Assessment: Safety was monitored via regular physical examinations, vital signs, and comprehensive laboratory tests, with a focus on serum electrolytes (sodium, potassium, chloride), renal function (BUN, creatinine), and uric acid.
A key randomized trial in 42 outpatients with CHF found no statistically significant differences in clinical efficacy between Bumetanide and furosemide over six months.[11] The study established an effective dose ratio of 1:25.[11] Another double-blind study in 30 patients with edema confirmed that Bumetanide was equipotent with furosemide at one-fortieth the molar dosage and had a similar pattern of water and electrolyte excretion.[12]
| Key Clinical Trial Data | | :--- | :--- | | Parameter | Value | Context | Reference | | Potency Ratio (vs. Furosemide) | 1:25 to 1:40 | Based on clinical diuretic effect in patients with edema/CHF. |[11][12] | | Oral Onset of Action | 30 - 60 minutes | Time to onset of diuresis in patients. |[14] | | Intravenous Onset of Action | 10 - 15 minutes | Time to onset of diuresis in patients with CHF. |[12] | | Peak Activity (Oral) | 1 - 2 hours | Time to maximum diuretic effect. |[14] | | Peak Activity (Intravenous) | 50 minutes | Time to maximum diuretic effect. |[12] | | Duration of Action | 4 - 6 hours | Total duration of significant diuretic effect. |[5][12] |
Pharmacokinetics in Humans
Pharmacokinetic studies defined the absorption, distribution, metabolism, and excretion profile of Bumetanide.
| Human Pharmacokinetic Parameters | | :--- | :--- | | Parameter | Value | Reference | | Bioavailability (Oral) | ~80% |[3] | | Plasma Protein Binding | 94% - 96% |[8] | | Elimination Half-Life | 1 - 1.5 hours |[14] | | Metabolism | Oxidation of the N-butyl side chain. |[15] | | Excretion | ~80% recovered in urine (~50% as unchanged drug). |[8] |
Conclusion
The discovery and development of Bumetanide exemplify a classic success story of medicinal chemistry driven by systematic structure-activity relationship studies. Guided by robust preclinical pharmacological and toxicological evaluations, Bumetanide emerged as a safe and highly potent loop diuretic. Its clinical development, marked by rigorous comparative trials against the existing standard of care, firmly established its role in the management of severe edema. Today, Bumetanide remains a vital therapeutic agent, and ongoing research into its effects on the NKCC1 transporter continues to open new avenues for its potential use in neurological disorders, demonstrating the enduring legacy of its initial discovery.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bumetanide--the way to its chemical structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumetanide - Wikipedia [en.wikipedia.org]
- 4. Bumetanide synthesis - chemicalbook [chemicalbook.com]
- 5. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicologic evaluation of bumetanide, potent diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Quantitative evaluation of ototoxic side effects of furosemide, piretanide, bumetanide, azosemide and ozolinone in the cat--a new approach to the problem of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bumetanide—acute and long term studies of a new high potency diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical trial of bumetanide versus furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comparative randomized double-blind clinical trial of bumetanide and furosemide in congestive cardiac failure and other edema states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Metabolism of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC Quantification of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and related substance of Furosemide. The provided protocol is based on established and validated methods, ensuring accuracy, precision, and robustness for research, quality control, and drug development applications. This application note includes a comprehensive experimental protocol, tabulated chromatographic conditions for easy reference, and a visual representation of the analytical workflow.
Introduction
This compound is a significant process-related impurity and degradation product of the potent loop diuretic, Furosemide.[1][2][3] Its accurate quantification is crucial for ensuring the quality, safety, and efficacy of Furosemide drug substances and products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the determination of Furosemide and its related substances due to its high resolution, sensitivity, and specificity. This application note provides a detailed HPLC method specifically tailored for the quantification of this compound.
Chromatographic Conditions
A summary of typical HPLC conditions for the analysis of Furosemide and its impurities, including this compound, is presented below. These conditions can be adapted and optimized based on the specific instrumentation and analytical requirements.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent Eclipse XDB C18 (150 x 4.6 mm, 5 µm)[4] | Symmetry® C18 (250 x 4.6 mm, 5 µm)[5] | Ultimate C18 (250 mm × 4.6 mm, 5 μm)[6] |
| Mobile Phase | A: 0.01 mol/L KH2PO4 (pH 3.0) B: Methanol[3][4] | 0.1% Acetic Acid in Water : Acetonitrile (60:40, v/v)[5] | Water : Tetrahydrofuran : Glacial Acetic Acid (70:30:1, v/v/v)[6] |
| Elution Mode | Gradient[3] | Isocratic[5] | Isocratic[6] |
| Flow Rate | Not Specified | 1.0 mL/min[5] | 1.0 mL/min[6] |
| Injection Volume | Not Specified | 10 µL[5] | Not Specified |
| Column Temp. | Not Specified | 25 °C[5] | Not Specified |
| Detection | UV at 230 nm[3][4] | UV at 272 nm[5] | UV at 272 nm[6] |
Experimental Protocol
This protocol outlines the steps for the preparation of solutions and the execution of the HPLC analysis.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade or Milli-Q)
-
Sample containing this compound
Solution Preparation
-
Mobile Phase (Condition 1 - Gradient):
-
Mobile Phase A: Dissolve an appropriate amount of KH2PO4 in water to make a 0.01 mol/L solution. Adjust the pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol.
-
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of diluent (e.g., a mixture of mobile phase A and B) to obtain a stock solution of known concentration.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the desired concentration range for calibration.
-
Sample Solution: Accurately weigh the sample and dissolve it in a known volume of diluent. The final concentration should fall within the calibration range.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the chromatographic parameters as specified in the chosen condition from the table above.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard working solutions in increasing order of concentration.
-
Inject the sample solutions.
-
After each injection, allow the chromatogram to run for a sufficient time to elute the analyte and any other components of interest.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the reference standard.
-
Integrate the peak area of the analyte in both the standard and sample chromatograms.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Method Validation Summary
The referenced HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the intended purpose.[2] A summary of typical validation parameters is provided below.
| Validation Parameter | Typical Results |
| Linearity (r²) | > 0.999[6] |
| Accuracy (% Recovery) | 98.2 - 101.0%[5] |
| Precision (% RSD) | ≤ 2%[5] |
| Limit of Detection (LOD) | 5 ng[6] |
| Limit of Quantitation (LOQ) | Typically three times the LOD |
| Robustness | Consistent performance under varied conditions[5] |
Experimental Workflow
Caption: HPLC analysis workflow from solution preparation to final reporting.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the quantification of this compound. By following the detailed protocol and utilizing the provided chromatographic conditions, researchers, scientists, and drug development professionals can accurately determine the concentration of this impurity, ensuring the quality and safety of Furosemide-containing products. The method is adaptable to various laboratory settings and can be validated to meet specific regulatory requirements.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC determination of furosemide injection and its related substa...: Ingenta Connect [ingentaconnect.com]
Application Note & Protocol: Laboratory Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a summary of published laboratory procedures. All chemical syntheses must be conducted by qualified professionals in a properly equipped laboratory, adhering to all institutional and governmental safety regulations. Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. All reactions should be performed within a certified chemical fume hood.
Introduction
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a key chemical intermediate and a known related compound in the synthesis of Bumetanide, a potent loop diuretic used in the treatment of edema and hypertension.[1][2][3] This document outlines a two-step synthesis protocol based on established chemical literature, beginning from 4-chloro-3-nitro-5-sulfamoylbenzoic acid. The procedure involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.
Overall Synthesis Pathway
The synthesis proceeds in two primary stages:
-
Etherification: Formation of a diaryl ether by reacting 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol in the presence of a base.[4]
-
Reduction: Catalytic hydrogenation of the resulting nitro-intermediate to yield the target amino compound.[5]
Caption: Two-step synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
This procedure describes the formation of the diaryl ether intermediate via nucleophilic aromatic substitution.
Materials:
-
4-chloro-3-nitro-5-sulfamoylbenzoic acid
-
Phenol
-
An alkali (e.g., sodium bicarbonate or sodium hydroxide)
-
A suitable solvent (e.g., water)
Methodology:
-
In a reaction vessel, dissolve 4-chloro-3-nitro-5-sulfamoylbenzoic acid in an aqueous solution containing an alkali like sodium bicarbonate.[4]
-
Add phenol to the mixture. The alkali will react with phenol to form the more nucleophilic sodium phenoxide in situ.[2]
-
Heat the reaction mixture to between 85–95 °C.[4]
-
Maintain the temperature and stir for 1–4 hours, monitoring the reaction's progress via a suitable method (e.g., Thin-Layer Chromatography).[4]
-
Upon completion, cool the reaction mixture. The product, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, can be isolated through acidification and subsequent filtration.
Step 2: Synthesis of this compound
This procedure outlines the reduction of the nitro-intermediate to the final product using catalytic hydrogenation.[5]
Materials:
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol (reagent grade)
-
Pressurized Hydrogen (H₂) gas source
-
Parr hydrogenator or similar hydrogenation apparatus
Methodology:
-
Charge a Parr hydrogenator vessel with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, 10% Palladium on carbon, and ethanol.[5]
-
Seal the vessel and flush the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to 40 psi.[5]
-
Commence shaking or stirring and maintain the reaction for approximately 1.5 hours.[5]
-
Safety Note: The Pd/C catalyst can be pyrophoric upon exposure to air, especially after the reaction. Handle with extreme care. The use of pressurized hydrogen gas carries a risk of explosion.
-
Upon reaction completion, carefully vent the hydrogen gas and flush the vessel with nitrogen.
-
Filter the mixture to remove the palladium catalyst. The catalyst should be kept wet with solvent to prevent ignition.
-
Concentrate the resulting filtrate under reduced pressure to yield the final product, this compound.[5]
Quantitative Data Summary
The following table summarizes the quantitative data for the reduction step (Step 2) as described in the cited literature.[5]
| Parameter | Value | Unit |
| Reactants | ||
| 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | 3.7 (0.011) | g (mol) |
| Catalyst | ||
| 10% Palladium on Carbon | 0.5 | g |
| Solvent | ||
| Ethanol | 100 | mL |
| Reaction Conditions | ||
| Hydrogen Pressure | 40 | psi |
| Reaction Time | 1.5 | hours |
| Outcome | ||
| Product | This compound | - |
| Isolation Method | Filtration followed by concentration of filtrate | - |
References
- 1. ijrpc.com [ijrpc.com]
- 2. Bumetanide - Wikipedia [en.wikipedia.org]
- 3. 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid | 28328-54-3 [chemicalbook.com]
- 4. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Application Notes and Protocols: Using Bumetanide as a Diuretic in Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of bumetanide as a potent loop diuretic in various animal research models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the mechanism of action and experimental workflows.
Introduction
Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle in the kidney.[1][2] This inhibition leads to a significant increase in the excretion of sodium, chloride, potassium, and water.[3][4] Due to its rapid onset and short duration of action, bumetanide is a valuable tool in preclinical research for studying renal function, cardiovascular diseases, and conditions involving fluid retention.[5]
Mechanism of Action
Bumetanide selectively binds to the NKCC2 cotransporter on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This binding blocks the reabsorption of sodium (Na+), potassium (K+), and chloride (Cl-) ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic pressure that draws water into the tubule, resulting in a powerful diuretic effect.[3][6]
Data Presentation
Table 1: Reported Bumetanide Dosages and Effects in Animal Models
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| Rat | Intravenous (IV) | 0.05 - 0.5 | Significant diuresis and natriuresis.[7] | [7] |
| Oral (p.o.) | 1 - 10 | Dose-dependent increase in urine output and electrolyte excretion.[8] | [8] | |
| Subcutaneous (s.c.) | 0.1 - 1 | Effective diuresis with a slightly delayed onset compared to IV. | [7] | |
| Mouse | Intraperitoneal (i.p.) | 0.1 - 1 | Potent diuretic effect.[7] | [7] |
| Subcutaneous (s.c.) | 0.2 - 2 | Sustained diuretic response. | [7] | |
| Dog | Intravenous (IV) | 0.01 - 0.25 | Marked increase in urine flow and sodium excretion.[9][10] | [9][10] |
Table 2: Quantitative Effects of Intravenous Bumetanide in Anesthetized Dogs
| Dose (mg/kg) | Urine Flow (mL/min) | Sodium Excretion (µEq/min) | Potassium Excretion (µEq/min) |
| Control | 0.4 ± 0.1 | 20 ± 5 | 15 ± 3 |
| 0.01 | 3.5 ± 0.5 | 600 ± 80 | 40 ± 8 |
| 0.05 | 7.2 ± 1.0 | 1200 ± 150 | 75 ± 12 |
| 0.25 | 10.5 ± 1.5 | 2000 ± 250 | 110 ± 20 |
Data are presented as mean ± SEM and are compiled from representative studies.[9][10]
Experimental Protocols
Protocol 1: Assessment of Diuretic Activity in Rats
Objective: To evaluate the dose-dependent diuretic effect of bumetanide in rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Bumetanide
-
Vehicle (e.g., 0.9% saline with a small amount of DMSO for solubility)
-
Metabolic cages for urine collection[11]
-
Syringes and needles for injection
-
Analytical balance
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Fasting: Fast the rats for 18 hours before the experiment, with free access to water.[11]
-
Hydration: Administer 25 mL/kg of 0.9% saline orally to ensure adequate hydration and a baseline urine flow.[11]
-
Grouping: Divide the animals into at least four groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Bumetanide (low dose, e.g., 1 mg/kg, p.o.)
-
Group 3: Bumetanide (medium dose, e.g., 3 mg/kg, p.o.)
-
Group 4: Bumetanide (high dose, e.g., 10 mg/kg, p.o.)
-
-
Administration: Administer the vehicle or bumetanide solution orally via gavage.
-
Urine Collection: Immediately place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 1, 2, 4, 6, and 24 hours).
-
Measurements:
-
Record the total urine volume for each collection period.
-
Analyze urine samples for sodium, potassium, and chloride concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the bumetanide-treated groups to the vehicle control group using appropriate statistical methods.
Protocol 2: Intravenous Administration in Mice
Objective: To induce a rapid and potent diuretic effect in mice via intravenous injection.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Bumetanide
-
Sterile 0.9% saline
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Preparation: Dissolve bumetanide in sterile saline to the desired concentration.
-
Animal Preparation: Place the mouse in a restrainer. To aid in vein visualization, warm the tail using a heat lamp or by immersing it in warm water (40-45°C) for 1-2 minutes.[14][16]
-
Injection:
-
Locate one of the lateral tail veins.
-
Swab the tail with 70% ethanol.
-
Insert the needle (bevel up) into the vein at a shallow angle.
-
Slowly inject the bumetanide solution (maximum volume of 5 mL/kg).[17]
-
If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt at a more proximal site.
-
-
Post-injection: Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitoring: Place the mouse in a metabolic cage for urine collection and monitor for signs of dehydration.
Protocol 3: Subcutaneous Administration in Rodents
Objective: To provide a sustained diuretic effect through subcutaneous injection.
Materials:
-
Rat or mouse
-
Bumetanide solution
-
Sterile syringes and needles (23-25 gauge for rats, 25-27 gauge for mice)[18][19]
Procedure:
-
Restraint: Manually restrain the animal.
-
Injection Site: Tent the loose skin over the back, between the shoulder blades.
-
Injection:
-
Insert the needle into the base of the tented skin.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the solution, which will form a small bolus under the skin. The maximum recommended volume is 5-10 mL/kg for rats and 10-20 mL/kg for mice.[17]
-
-
Post-injection: Withdraw the needle and gently massage the area to aid in the dispersal of the solution.[18]
-
Monitoring: Return the animal to its cage and monitor for diuretic effects and any signs of distress.
Protocol 4: Fluid and Electrolyte Replacement Therapy
Objective: To prevent dehydration and electrolyte imbalances during prolonged or high-dose bumetanide studies.[7]
Materials:
-
Lactated Ringer's solution[7]
-
Sterile syringes and needles for injection
-
Metabolic cages for accurate urine output measurement
Procedure:
-
Baseline Measurements: Before starting bumetanide treatment, record the animal's baseline body weight and collect a blood sample to determine serum electrolyte levels.[7]
-
Urine Output Monitoring: House the animals in metabolic cages to accurately measure 24-hour urine volume.
-
Fluid Replacement:
-
Calculate the total urine output over the preceding 24 hours.
-
Administer an equivalent volume of warmed Lactated Ringer's solution subcutaneously or intraperitoneally. This can be given as a single dose or divided into two daily doses.[7]
-
-
Electrolyte Monitoring and Supplementation:
-
Collect blood samples periodically (e.g., daily for acute studies, weekly for chronic studies) to monitor serum electrolytes (Na+, K+, Cl-, Mg2+, Ca2+).[7]
-
If significant electrolyte deficiencies are detected, consult with a veterinarian to supplement the replacement fluids with the appropriate electrolytes (e.g., potassium chloride for hypokalemia).
-
-
Clinical Monitoring: Monitor the animals daily for clinical signs of dehydration, such as lethargy, sunken eyes, and reduced skin turgor. A body weight loss of over 10% from baseline may indicate significant dehydration.[7]
Mandatory Visualization
Caption: Bumetanide's mechanism of action on the NKCC2 cotransporter.
Caption: General experimental workflow for a diuretic study.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of diuretic drugs on Na, Cl, and K transport by rat renal distal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diuretic effect of bumetanide in isolated perfused kidneys of Milan hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Natriuretic effectiveness of bumetanide in rats with immature kidney function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of acute tolerance to bumetanide: constant-rate infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determinants of bumetanide response in the dog: effect of probenecid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpp.com [ijpp.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. depts.ttu.edu [depts.ttu.edu]
- 16. research.vt.edu [research.vt.edu]
- 17. lar.fsu.edu [lar.fsu.edu]
- 18. benchchem.com [benchchem.com]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for the Purity Assessment of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is a known process impurity and potential degradant of the potent loop diuretic, Bumetanide. It is designated as Bumetanide Impurity B or Bumetanide Related Compound A in pharmacopeial monographs.[1][2][3] The rigorous assessment of its purity is critical for ensuring the quality, safety, and efficacy of the final drug product. This document provides detailed application notes and experimental protocols for the most common and effective analytical techniques used to evaluate the purity of this compound.
The analytical techniques covered herein provide orthogonal information regarding the identity, purity, and stability of this compound. These methods are essential for raw material testing, in-process control, and final product release in a pharmaceutical setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Bumetanide Impurity B, Bumetanide Related Compound A, Desbutyl Bumetanide |
| CAS Number | 28328-54-3 |
| Molecular Formula | C₁₃H₁₂N₂O₅S[4] |
| Molecular Weight | 308.31 g/mol [4] |
| Appearance | White or almost white crystalline powder |
Analytical Techniques for Purity Assessment
A multi-tiered approach employing various analytical techniques is recommended for a comprehensive purity assessment. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Thermal Analysis (DSC/TGA) for solid-state characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for determining the purity of this compound and quantifying related impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial to separate the main component from any potential degradation products.
Two validated HPLC methods are presented below, offering flexibility in column and mobile phase selection.
Method 1: Isocratic RP-HPLC with o-Phthalaldehyde in Mobile Phase
This method is suitable for routine quality control analysis.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Sample Preparation:
-
Accurately weigh and dissolve an appropriate amount of the sample in the diluent (e.g., Acetonitrile:Water 50:50 v/v) to obtain a final concentration of approximately 0.1 mg/mL.
-
Sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Discovery C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 0.1% o-Phthalaldehyde in Water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Run Time | Approximately 15 minutes |
Method 2: Isocratic RP-HPLC with Methanol:Water Mobile Phase
This method provides an alternative separation selectivity.
-
Instrumentation: A standard HPLC system with a UV-Vis or PDA detector.
-
Sample Preparation: As described in Method 1.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Spherisorb ODS2 C18, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase | Methanol : Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 335 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
The purity of the sample is typically determined by area normalization. The percentage purity is calculated as follows:
% Purity = (Area of Main Peak / Total Area of all Peaks) x 100
A summary of expected results is provided in the table below.
| Parameter | Method 1 | Method 2 |
| Typical Retention Time | ~ 5-7 minutes | ~ 4-6 minutes |
| Limit of Detection (LOD) | Analyte-specific, typically < 0.01% | Analyte-specific, typically < 0.01% |
| Limit of Quantification (LOQ) | Analyte-specific, typically < 0.03% | Analyte-specific, typically < 0.03% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of impurities, even at trace levels. It is particularly useful in forced degradation studies to characterize the degradation products.
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Orbitrap or Q-TOF).
-
Sample Preparation: Prepare the sample as for HPLC analysis, ensuring the final concentration is suitable for the sensitivity of the mass spectrometer (typically 1-10 µg/mL).
-
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient from 5% to 95% Mobile Phase B over 10-15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
-
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), positive and negative modes |
| Full Scan (MS1) Range | m/z 100-500 |
| Tandem MS (MS/MS) | Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) |
| Collision Energy | Stepped collision energy (e.g., 15, 30, 45 eV) |
The primary data from LC-MS analysis includes the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.
| Ionization Mode | Precursor Ion [M+H]⁺ / [M-H]⁻ (m/z) | Major Fragment Ions (m/z) |
| Positive (ESI+) | 309.05 | Expected fragments from loss of H₂O, NH₃, SO₂, and cleavage of the ether bond. |
| Negative (ESI-) | 307.04 | Expected fragments from decarboxylation (-44 Da) and loss of SO₂NH₂. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for the unambiguous structural confirmation of this compound and the identification of any structurally related impurities. Both ¹H and ¹³C NMR are typically employed.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for this compound due to the presence of exchangeable protons.[5]
-
Filter the solution into a clean, high-quality 5 mm NMR tube if any particulate matter is present.[6]
-
-
Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Number of Scans | 16-64 | 1024-4096 |
| Referencing | Internal TMS (δ 0.00 ppm) or residual solvent signal | Internal TMS (δ 0.00 ppm) or solvent signal |
The chemical shifts (δ) in ppm, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hz are used to confirm the structure.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | m |
| Amine (-NH₂) Protons | Broad singlet, exchangeable with D₂O | s (br) |
| Sulfamoyl (-SO₂NH₂) Protons | Broad singlet, exchangeable with D₂O | s (br) |
| Carboxylic Acid (-COOH) Proton | Very broad singlet, exchangeable with D₂O | s (br) |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) in DMSO-d₆ |
| Carboxylic Carbonyl | ~165-175 |
| Aromatic Carbons | ~110-160 |
Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the solid-state properties of the compound, such as melting point, polymorphism, and the presence of residual solvents or water.
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a suitable pan (e.g., aluminum for DSC, platinum or ceramic for TGA).
-
DSC Conditions:
| Parameter | Condition |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 300 °C (or above decomposition) |
| Atmosphere | Inert (e.g., Nitrogen) at a flow rate of 50 mL/min |
| Pan Type | Crimped aluminum pan |
-
TGA Conditions:
| Parameter | Condition |
| Heating Rate | 10 °C/min |
| Temperature Range | 25 °C to 500 °C |
| Atmosphere | Inert (e.g., Nitrogen) at a flow rate of 50 mL/min |
| Technique | Parameter | Expected Observation |
| DSC | Melting Point | A sharp endothermic peak corresponding to the melting of the crystalline solid. |
| Polymorphism | Presence of multiple thermal events (e.g., solid-solid transitions) before melting. | |
| TGA | Residual Solvents/Water | Weight loss at temperatures below 150 °C. |
| Thermal Decomposition | Significant weight loss at higher temperatures, indicating decomposition. |
Visualizations
Caption: Overall workflow for the purity assessment of this compound.
Caption: Decision tree for selecting analytical techniques for purity assessment.
References
- 1. scribd.com [scribd.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. This compound | CAS Number 28328-54-3 [klivon.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Application Notes and Protocols for In Vivo Studies with Bumetanide
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bumetanide is a potent loop diuretic that has garnered significant interest for its therapeutic potential in neurological disorders. Its primary mechanism in the central nervous system is the inhibition of the Na-K-2Cl cotransporter 1 (NKCC1).[1] In many pathological conditions, including neonatal seizures, autism spectrum disorders (ASD), and brain edema, the expression and function of NKCC1 are altered, leading to an increase in intracellular chloride concentration within neurons.[1][2] This shift causes GABAergic signaling to become excitatory rather than inhibitory. By blocking NKCC1, bumetanide can lower intracellular chloride, restore the inhibitory nature of GABA, and thereby ameliorate hyperexcitability.[1][2] These notes provide a comprehensive guide to designing and executing in vivo studies with bumetanide.
Mechanism of Action: NKCC1 Inhibition
Bumetanide's primary target in the central nervous system is NKCC1, a key transporter responsible for maintaining intracellular chloride homeostasis.[1] The activity of NKCC1 is regulated by a phosphorylation cascade involving WNK (With-No-Lysine) kinases and the downstream SPAK/OSR1 kinases.[3] Bumetanide binds with high affinity to the phosphorylated, active form of NKCC1, lodging in an extracellular pocket and physically obstructing ion translocation.[3] This blockade reduces the influx of Cl-, lowering the intracellular chloride concentration and restoring the hyperpolarizing, inhibitory action of GABA-A receptors.[2]
Caption: Bumetanide inhibits the WNK/SPAK-activated NKCC1 transporter.
Pharmacokinetics & Formulation
Bumetanide is sparingly soluble in water, requiring a co-solvent for in vivo preparation.[1] It is rapidly eliminated in rodents due to extensive metabolism, with a shorter half-life compared to humans.[4] This is a critical consideration for experimental design, especially for chronic studies, where continuous administration may be necessary to maintain effective concentrations.[1]
Table 1: Pharmacokinetic Parameters of Bumetanide in Rodents
| Species | Administration | Dose (mg/kg) | Half-life (t½) | Key Finding |
| Rat | Intravenous | 2, 8, 20 | ~13 minutes | Rapid elimination.[4][5] |
| Mouse | Intravenous | - | ~47 minutes | Slower elimination than rats.[4] |
| Mouse | Intraperitoneal | - | ~70 minutes (with PBO*) | PBO co-administration increases half-life to human-like values.[4] |
*PBO: Piperonyl butoxide, an inhibitor of metabolic oxidation.
Experimental Protocol: Drug Preparation
1. Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh the required amount of bumetanide powder.
-
Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create the stock solution. For a 10 mg/mL stock, dissolve 10 mg of bumetanide in 1 mL of DMSO.[1]
-
Vortex thoroughly until the powder is completely dissolved.[1]
-
Store the stock solution in aliquots at -20°C.[1]
2. Working Solution for Injection:
-
Thaw the stock solution at room temperature.
-
Dilute the stock with a suitable vehicle (e.g., sterile saline or phosphate-buffered saline) to the final desired concentration for injection.
-
Important: The final concentration of DMSO in the working solution should be minimized (typically <5%) to avoid solvent toxicity. Always include a vehicle-only control group in your experiments.[1]
General In Vivo Experimental Design
A well-designed in vivo study is crucial for obtaining reliable and reproducible data. This includes careful selection of the animal model, appropriate control groups, and defined endpoints.
Caption: A generalized workflow for an in vivo study using bumetanide.
Critical Consideration: Diuretic Effect Bumetanide is a powerful diuretic, which can lead to dehydration and electrolyte imbalance, particularly hypokalemia (low potassium).[6][7] These side effects can confound experimental results and impact animal welfare.
-
Monitoring: Regularly monitor animals for weight loss (>10%), lethargy, or sunken eyes.[6]
-
Management: Ensure ad libitum access to water. For chronic studies or high doses, consider providing electrolyte-supplemented water or a proactive fluid replacement plan (e.g., subcutaneous Lactated Ringer's solution).[6] Always consult with a veterinarian for appropriate protocols.[6]
Application Protocol 1: Seizure & Epilepsy Models
Bumetanide has shown anticonvulsant effects in various models, particularly those involving immature neurons or pathological states where NKCC1 is upregulated.[1][8][9] It has been shown to reduce seizure progression and restore the efficacy of drugs like diazepam.[9][10]
Table 2: Bumetanide Efficacy Data in Rodent Seizure Models
| Animal Model | Administration | Dose (mg/kg) | Key Outcome |
| Kainic Acid-Induced Seizures (Adult Mouse) | Intraperitoneal (i.p.) | 0.2 - 2.0 | Reduced duration and frequency of epileptiform activity.[9] |
| Pilocarpine-Induced Seizures (Adult Mouse) | Intraperitoneal (i.p.) | 0.2 | Decreased duration of epileptiform activity.[9] |
| Pentylenetetrazol-Induced Seizures (12-day-old Rat) | Intraperitoneal (i.p.) | 0.2 - 1.0 | Dose-dependent suppression of the tonic phase of seizures.[8] |
| Status Epilepticus (Adult Mouse) | Intracerebral Infusion | - | Rescued NKCC1 expression and KCC2 function post-SE.[11] |
Protocol: Kainic Acid (KA) Model of Acute Seizures in Mice
-
Acclimation: Allow adult male C57BL/6 mice to acclimate for at least one week before the experiment.
-
Drug Preparation: Prepare bumetanide at 0.2 mg/kg in a vehicle of saline with <5% DMSO. Prepare kainic acid at 20 mg/kg in sterile saline.
-
Administration:
-
Monitoring & Outcome Measures:
-
Behavioral Scoring: Immediately after KA injection, place the mouse in an observation chamber and score seizure severity for 2-3 hours using a standardized scale (e.g., Racine scale).
-
EEG Recording (Optional but recommended): For precise quantification, use mice previously implanted with EEG electrodes. Record EEG activity to measure the duration and frequency of ictal (seizure-like) events.[9]
-
-
Data Analysis: Compare the latency to seizure onset, average seizure score, and total time spent in seizure between the bumetanide-treated and vehicle-treated groups. For EEG data, quantify the total power in relevant frequency bands and the duration of high-frequency ictal discharges.[9]
Application Protocol 2: Autism Spectrum Disorder (ASD) Models
Bumetanide is proposed to correct an excitatory/inhibitory imbalance in the brain, which may be an etiological factor in ASD.[12] Studies in animal models and humans suggest it can attenuate behavioral features of autism.[12][13][14]
Table 3: Bumetanide Efficacy Data in ASD Models
| Model | Administration | Dose | Duration | Key Outcome |
| Fragile X Syndrome (Mouse Model) | - | - | - | Attenuates behavioral features.[12][13] |
| Valproic Acid (VPA) Model (Animal) | - | - | - | Reduces excitatory action of GABA.[12][13] |
| Children with ASD (Human Trial) | Oral | 1 mg daily | 3 months | Significant improvement in Childhood Autism Rating Scale (CARS) scores.[12][15] |
Protocol: Chronic Treatment in a Genetic Mouse Model of ASD (e.g., Fmr1-KO)
-
Animal Model: Use a relevant genetic mouse model, such as the Fragile X (Fmr1-knockout) model, and wild-type littermates as controls.
-
Treatment Regimen:
-
Due to bumetanide's short half-life, chronic administration is required. An osmotic minipump is the preferred method for continuous, stable delivery.[1]
-
Surgically implant a subcutaneous osmotic minipump calibrated to deliver the target dose (e.g., calculated based on effective concentrations in previous studies) for a period of 2-4 weeks.
-
-
Behavioral Assays: Following the treatment period, perform a battery of behavioral tests to assess core ASD-like symptoms:
-
Social Interaction: Use the three-chamber social approach test to measure sociability and preference for social novelty.
-
Repetitive Behaviors: Quantify repetitive behaviors using the marble-burying test or by scoring stereotyped grooming.
-
Communication: Analyze ultrasonic vocalizations in pups after maternal separation.
-
-
Data Analysis: Compare the performance of bumetanide-treated and vehicle-treated Fmr1-KO mice in each behavioral assay. Also, compare their performance to wild-type controls to assess the degree of rescue.
-
Post-mortem Analysis (Optional): After behavioral testing, collect brain tissue to analyze changes in NKCC1/KCC2 expression, neuronal chloride levels, or other relevant molecular markers to correlate with behavioral outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Consequences of inhibition of bumetanide metabolism in rodents on brain penetration and effects of bumetanide in chronic models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 8. biomed.cas.cz [biomed.cas.cz]
- 9. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Curing autism with the diuretic bumetanide | ANR [anr.fr]
- 15. scirp.org [scirp.org]
Application Note: High-Throughput Analysis of Bumetanide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of the potent loop diuretic bumetanide in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, bumetanide-d5, to ensure high precision and accuracy. The described protocol involves a straightforward protein precipitation for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. This method is ideal for pharmacokinetic, bioequivalence, and toxicological studies, offering excellent selectivity and overcoming matrix effects common in complex biological samples.
Introduction
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, and renal and hepatic disorders.[1] Accurate and reliable quantification of bumetanide in biological matrices is crucial for these clinical applications and for research purposes.[2] The use of a stable isotope-labeled internal standard, such as bumetanide-d5, is the gold standard for quantitative LC-MS/MS analysis as it effectively compensates for variability in sample preparation and instrument response.[1] This document provides a detailed protocol for the chromatographic separation and quantification of bumetanide in human plasma.
Experimental
Materials and Reagents
-
Bumetanide and Bumetanide-d5 standards (BenchChem)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid
-
Ultrapure water
-
Blank human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer
Sample Preparation
A simple protein precipitation method is employed for sample preparation in human plasma.[1]
-
Pipette 100 µL of the plasma sample (standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.[1]
-
Add 20 µL of the internal standard spiking solution (bumetanide-d5, 100 ng/mL).[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to an HPLC vial for analysis.[1]
Solid-phase extraction (SPE) can also be utilized for sample cleanup. In this procedure, the analyte and internal standard are extracted from 200 μL of human plasma.[3]
Liquid Chromatography
Chromatographic separation is achieved using a C18 reversed-phase column.[4]
-
Column: Hypurity C18 (4.6 x 50 mm, 5 μm) or equivalent[2]
-
Mobile Phase: A gradient of methanol and water is used for separation.[4] For Mass-Spec compatible applications, formic acid should be used instead of phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 20 µL[6]
Mass Spectrometry
The detection is performed in selected reaction monitoring (SRM) mode via a positive electrospray ionization (ESI) interface.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI)[4]
-
Monitored Transitions:
Results and Discussion
The LC-MS/MS method described provides a sensitive and selective means for the quantification of bumetanide in human plasma. The use of a stable isotope-labeled internal standard ensures the reliability of the results.
Method Validation
The method was validated according to the U.S. Food and Drug Administration guidelines, with the results falling within the permissible bounds.[2][7]
Table 1: Method Validation Summary [8]
| Parameter | Typical Result |
| Linear Dynamic Range | 0.30 - 401.2 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.30 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
Table 2: Precision and Accuracy Data [8]
| QC Level | Intra-batch Precision (%CV) | Inter-batch Precision (%CV) | Accuracy (%) |
| Low QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% |
| Mid QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% |
| High QC | ≤ 6.9% | 1.76% - 4.75% | 96.5% - 99.9% |
Table 3: Recovery and Matrix Effect [8]
| Parameter | Typical Result |
| Extraction Recovery | > 90% |
| Matrix Effect | Minimal (compensated by SIL-IS) |
Workflow Diagram
Caption: Experimental workflow for Bumetanide quantification.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and highly selective protocol for the quantification of bumetanide in human plasma. The simple protein precipitation sample preparation makes it amenable to high-throughput analysis. The use of a stable isotope-labeled internal standard, bumetanide-d5, ensures high precision and accuracy, making this method well-suited for demanding applications in clinical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Bumetanide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scispace.com [scispace.com]
- 7. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid and its Analogue, Bumetanide, in Cell Culture
A Note on Chemical Identity: 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is chemically identified as a close structural analog and a known impurity of the widely used pharmaceutical agent, Bumetanide.[1][2] Due to the limited direct research on this compound in cell culture, this document will focus on the extensive applications and protocols of its parent compound, Bumetanide. The information provided is highly relevant for researchers interested in the biological activities of this class of sulfamoylbenzoic acid derivatives.
Introduction to Bumetanide:
Bumetanide is a potent loop diuretic that functions as a selective inhibitor of the Na-K-Cl cotransporters (NKCCs).[3][4] It exhibits a higher affinity for NKCC1, which is widely expressed in various tissues including the brain, over the kidney-specific NKCC2.[3][5] This selective inhibition of ion transport across the plasma membrane makes Bumetanide a valuable tool for a multitude of cell culture applications, ranging from the study of fundamental cellular processes to the investigation of potential therapeutic interventions for various diseases.
Mechanism of Action
Bumetanide exerts its effects by binding to the chloride-binding site of the NKCC protein, thereby blocking the cotransport of Na+, K+, and 2Cl- ions into the cell.[6][7] This inhibition disrupts cellular ion homeostasis, which can lead to changes in cell volume, intracellular chloride concentration, and downstream signaling pathways. The activity of NKCC1 is regulated by phosphorylation through the SPAK/OSR1 kinases, and Bumetanide's binding affinity is enhanced when NKCC1 is in its phosphorylated, active state.[8]
Signaling Pathway of NKCC1 Inhibition by Bumetanide
Caption: Mechanism of Bumetanide action on the NKCC1 cotransporter.
Cell Culture Applications
Bumetanide's ability to modulate ion transport has led to its use in a variety of research areas:
Regulation of Cell Volume
Bumetanide is a critical tool for studying the mechanisms of cell volume regulation. In many cell types, NKCC1 plays a key role in the regulatory volume increase (RVI) that occurs after osmotic shrinkage. By inhibiting NKCC1, bumetanide can abolish or attenuate RVI.[9][10]
Quantitative Data:
| Cell Type | Condition | Effect of Bumetanide | Reference |
| Vascular Smooth Muscle Cells | Isosmotic Shrinkage | Completely abolished Regulatory Volume Increase (RVI) | [9] |
| Human Saphenous Vein Endothelial Cells | Hypertonic Stress | No significant effect on RVI or cell K+ content | [10] |
| Rabbit Ventricular Myocytes | Hypotonic Swelling | Increased swelling by 23% at 10 µM | [11] |
Cancer Research
Recent studies have highlighted the role of NKCC1 in cancer cell proliferation and survival. Bumetanide has been shown to inhibit the growth of certain cancer cells, suggesting that targeting NKCC1 could be a potential therapeutic strategy.[12]
Signaling Pathway in Hepatocellular Carcinoma
Caption: Bumetanide inhibits hepatocellular carcinoma growth.
Quantitative Data:
| Cell Line | Treatment | Effect | Reference |
| Hep3B, HepG2 | 20 ng/mL Bumetanide | Inhibition of cell growth | [12] |
Neuroscience and Epilepsy Research
NKCC1 is highly expressed in neurons and plays a crucial role in setting the intracellular chloride concentration. In mature neurons, low intracellular chloride allows GABA to be inhibitory. However, in certain pathological conditions like epilepsy, increased NKCC1 expression can lead to an accumulation of intracellular chloride, causing GABA to become excitatory. Bumetanide can counteract this effect, restoring GABAergic inhibition and reducing seizure activity.[13][14]
Quantitative Data:
| Model | Treatment | Effect | Reference |
| In vitro model of posttraumatic epileptogenesis | Bumetanide | Reduced frequency and power of ictal-like discharges | [15] |
| Adult mice with pilocarpine-induced seizures | 0.2 mg/kg Bumetanide | Decreased duration of epileptiform activity | [13] |
Osteoclastogenesis
Bumetanide has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. It achieves this by modulating the expression of RANKL and OPG in osteoblastic cells, key regulators of osteoclast formation.[16]
Quantitative Data:
| Cell Culture System | Treatment | Effect | Reference |
| Mouse co-culture of osteoblasts and bone marrow cells | 1 µM Bumetanide | Reduced RANKL mRNA expression and increased OPG mRNA expression | [16] |
Experimental Protocols
⁸⁶Rb⁺ Influx Assay for NKCC1 Activity
This is a widely used method to measure NKCC1 activity by using the radioactive isotope ⁸⁶Rb⁺ as a tracer for K⁺.[8]
Experimental Workflow
References
- 1. This compound | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [lgcstandards.com]
- 3. selleckchem.com [selleckchem.com]
- 4. DailyMed - BUMETANIDE injection [dailymed.nlm.nih.gov]
- 5. Off-Label Use of Bumetanide for Brain Disorders: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bumetanide inhibits (Na + K + 2Cl) co-transport at a chloride site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bumetanide? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell volume in vascular smooth muscle is regulated by bumetanide-sensitive ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. researchgate.net [researchgate.net]
- 13. Bumetanide reduces seizure progression and the development of pharmacoresistant status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bumetanide reduces seizure frequency in patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute and Chronic Efficacy of Bumetanide in an in vitro Model of Posttraumatic Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bumetanide, the specific inhibitor of Na+-K+-2Cl- cotransport, inhibits 1alpha,25-dihydroxyvitamin D3-induced osteoclastogenesis in a mouse co-culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Bumetanide in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[1][2] It functions by inhibiting the reabsorption of sodium and chloride in the ascending limb of the loop of Henle.[2] To ensure the quality, safety, and efficacy of pharmaceutical products containing Bumetanide, it is crucial to employ a validated analytical method that can accurately quantify the drug in the presence of its degradation products. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of Bumetanide, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
The described method is specific, accurate, precise, and robust, making it suitable for routine quality control and stability studies of Bumetanide in bulk drug and finished dosage forms.
Experimental Workflow
The overall workflow for the development and validation of this stability-indicating HPLC method is depicted below.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Materials and Reagents
-
Bumetanide reference standard (≥99.9% purity)
-
Bumetanide tablets (e.g., 1 mg)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a Milli-Q system or equivalent)
-
o-Phthalaldehyde
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector is suitable for this method.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Discovery C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | 0.1% o-Phthalaldehyde in water : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
| Detection | PDA at 254 nm |
| Run Time | Approximately 15 minutes |
| Diluent | Mobile Phase |
Protocols
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Bumetanide reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linearity range (e.g., 0.5 - 10 µg/mL).
-
Sample Solution (from tablets): Weigh and finely powder not fewer than 20 Bumetanide tablets. Transfer a quantity of the powder equivalent to 10 mg of Bumetanide into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. A solution of Bumetanide (e.g., 100 µg/mL) is subjected to various stress conditions.
Caption: Protocol for forced degradation studies of Bumetanide.
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 2N HCl. Heat the mixture at 60°C for 30 minutes.[4] After cooling, neutralize the solution with 2N NaOH and dilute to a suitable concentration with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of stock solution, add 1 mL of 2N NaOH. Heat the mixture at 60°C for 30 minutes.[4] After cooling, neutralize the solution with 2N HCl and dilute to a suitable concentration with the mobile phase. Bumetanide is known to be highly sensitive to alkaline conditions.[5]
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 20% H₂O₂. Keep the solution at room temperature for 30 minutes.[4] Dilute to a suitable concentration with the mobile phase.
-
Thermal Degradation: Place the solid drug powder in a hot air oven at 105°C for 6 hours.[4] After cooling, weigh an appropriate amount, dissolve in the mobile phase, and dilute to a suitable concentration.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4]
Method Validation Protocol
The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:
-
Specificity: Assessed by analyzing blank, placebo, standard, and stressed samples to ensure that the peak for Bumetanide is free from interference from any degradation products or excipients.
-
Linearity: Determined by plotting a calibration curve of peak area versus concentration over a range (e.g., 0.315-1.875 µg/mL).[3] The correlation coefficient (r²) should be >0.999.
-
Accuracy (Recovery): Performed by the standard addition method at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[6] The percentage recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate injections of the standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the standard solution on different days. The relative standard deviation (%RSD) should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluated by making small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and detection wavelength (±2 nm).
Results and Data Presentation
The results of the forced degradation and method validation studies are summarized in the following tables.
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Observations |
| Acid (2N HCl, 60°C) | ~5-15% | Minor degradation peak observed. |
| Base (2N NaOH, 60°C) | >60% | Significant degradation, major degradation peak formed. |
| Oxidative (20% H₂O₂) | ~10-20% | One major and a few minor degradation peaks observed. |
| Thermal (105°C) | ~2-5% | Minimal degradation observed. |
| Photolytic | ~5-10% | Minor degradation peak observed. |
Note: The % degradation values are indicative and can vary based on the exact experimental conditions.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.3 - 2.0 | - |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 1.25% | ≤ 2.0% |
| LOD (µg/mL) | 0.03 | - |
| LOQ (µg/mL) | 0.10 | - |
| Robustness | No significant change in results | System suitability passes |
Conclusion
The developed reversed-phase HPLC method is simple, rapid, precise, accurate, and specific for the determination of Bumetanide in the presence of its degradation products.[7] The method was successfully validated according to ICH guidelines, demonstrating its suitability for stability studies and routine quality control analysis of Bumetanide in pharmaceutical dosage forms. The forced degradation studies showed that Bumetanide is particularly susceptible to degradation under alkaline conditions.[5] The clear separation of the Bumetanide peak from all degradation product peaks confirms the stability-indicating nature of the method.
References
Application Notes and Protocols for the Formulation Development of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound related to the potent loop diuretic bumetanide, presents unique challenges and opportunities for formulation development.[1][2][3] As an active pharmaceutical ingredient (API), its physicochemical properties necessitate careful consideration to ensure optimal bioavailability, stability, and patient compliance. These application notes provide a comprehensive overview of the pre-formulation studies, formulation strategies, and detailed experimental protocols for the development of various dosage forms for this compound.
The primary mechanism of action for loop diuretics involves the inhibition of the Na-K-Cl cotransporter in the thick ascending limb of the loop of Henle in the kidneys.[4][5] This inhibition leads to a significant increase in the excretion of sodium, chloride, and water, making these compounds effective in treating edema associated with congestive heart failure, liver cirrhosis, and renal disease.[6][7]
Pre-formulation Studies
A thorough understanding of the physicochemical properties of this compound is critical for rational formulation design.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H12N2O5S | [1][8][9] |
| Molecular Weight | 308.31 g/mol | [1][8][9] |
| Appearance | Solid | [10] |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol, DMSO, and DMF. | [10] |
| Storage | +5°C | [1] |
Analytical Method Development
Accurate and precise analytical methods are essential for quantifying the API in both bulk form and in formulated products.
Protocol 1: UV-Visible Spectrophotometry for Quantification
This protocol outlines the development of a standard calibration curve for the quantification of this compound.
Materials:
-
This compound reference standard
-
Phosphate buffer pH 6.8
-
Volumetric flasks (100 mL)
-
Pipettes
-
UV-Visible Spectrophotometer
Procedure:
-
Preparation of Stock Solution (A): Accurately weigh 100 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of phosphate buffer (pH 6.8) and then make up the volume to 100 mL with the same buffer. This results in a concentration of 1000 µg/mL.
-
Preparation of Stock Solution (B): Pipette 1 mL of Stock Solution (A) into a 100 mL volumetric flask and dilute to the mark with phosphate buffer (pH 6.8). This results in a concentration of 10 µg/mL.
-
Preparation of Standard Solutions: From Stock Solution (B), prepare a series of dilutions to obtain concentrations of 2, 4, 6, 8, and 10 µg/mL.
-
Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which should be determined by scanning a solution of the drug over a range of wavelengths (e.g., 200-400 nm).
-
Calibration Curve: Plot a graph of absorbance versus concentration. The resulting plot should be linear and can be used to determine the concentration of unknown samples.
Formulation Development Strategies
Based on the properties of this compound and the therapeutic indication, several formulation strategies can be employed to enhance drug delivery.
Oral Solid Dosage Forms
Oral administration is the most common and convenient route for drug delivery.[11]
FDOFs are an advanced solid dosage form that disintegrates or dissolves rapidly in the oral cavity, leading to quick absorption and improved bioavailability.[12]
Protocol 2: Preparation of Fast Dissolving Oral Films by Solvent Casting
Materials:
-
This compound
-
Film-forming polymers (e.g., HPMC E5, HPMC E15, HPMC E50)
-
Plasticizer (e.g., PEG 4000)
-
Solvent (e.g., Ethanol, Water)
-
Petri dish
Procedure:
-
Polymer Solution Preparation: Dissolve the film-forming polymers in the chosen solvent with constant stirring.
-
Drug Incorporation: Once a clear polymer solution is formed, add the accurately weighed API and the plasticizer. Stir until a homogenous solution is obtained.
-
Casting: Pour the solution into a petri dish and allow the solvent to evaporate at room temperature or in a controlled environment.
-
Drying and Cutting: Once the film is completely dry, carefully remove it from the petri dish and cut it into the desired size.
Table 1: Example Formulations for Fast Dissolving Oral Films
| Formulation Code | API (mg) | HPMC E5 (mg) | HPMC E15 (mg) | HPMC E50 (mg) | PEG 4000 (mg) |
| F1 | 10 | 100 | - | - | 20 |
| F2 | 10 | - | 100 | - | 20 |
| F3 | 10 | - | - | 100 | 20 |
| F4 | 10 | 50 | 50 | - | 20 |
| F5 | 10 | 50 | - | 50 | 20 |
For drugs with a short biological half-life, extended-release formulations can maintain therapeutic drug concentrations for a prolonged period, improving patient compliance.[11][13]
Protocol 3: Formulation of Extended-Release Tablets by Direct Compression
Materials:
-
This compound
-
Rate-controlling polymers (e.g., HPMC K4M, HPMC K15M, HPMC K100M, Xanthan Gum)
-
Filler (e.g., Microcrystalline cellulose)
-
Glidant (e.g., Colloidal silicon dioxide)
-
Lubricant (e.g., Magnesium stearate)
Procedure:
-
Sieving: Pass all ingredients through a suitable sieve (e.g., #40 mesh).
-
Blending: Mix the API and polymers in a blender for 15 minutes.
-
Addition of Excipients: Add the filler and glidant to the blend and mix for another 10 minutes.
-
Lubrication: Finally, add the lubricant and mix for 5 minutes.
-
Compression: Compress the final blend into tablets using a tablet press.
Table 2: Example Formulations for Extended-Release Tablets
| Formulation Code | API (mg) | HPMC K4M (mg) | HPMC K15M (mg) | Microcrystalline Cellulose (mg) | Magnesium Stearate (mg) |
| ER1 | 20 | 50 | - | 128 | 2 |
| ER2 | 20 | 75 | - | 103 | 2 |
| ER3 | 20 | - | 50 | 128 | 2 |
| ER4 | 20 | - | 75 | 103 | 2 |
Parenteral Formulations
For rapid onset of action or for patients unable to take oral medication, intravenous or subcutaneous delivery is an alternative.[6][14]
Protocol 4: Preparation of a Solution for Injection
Materials:
-
This compound
-
Buffering agent (e.g., Phosphate buffer)
-
Tonicity-adjusting agent (e.g., Sodium chloride)
-
Water for Injection
Procedure:
-
Dissolution: Dissolve the buffering agent and tonicity-adjusting agent in Water for Injection.
-
Drug Addition: Add the accurately weighed API to the solution and stir until completely dissolved.
-
pH Adjustment: Adjust the pH of the solution to a physiologically compatible range (e.g., 7.4) using an appropriate acid or base.
-
Sterilization: Sterilize the final solution by filtration through a 0.22 µm filter.
-
Filling: Aseptically fill the sterilized solution into vials.
Visualization of Pathways and Workflows
Signaling Pathway of Loop Diuretics
The following diagram illustrates the mechanism of action of loop diuretics at the cellular level in the thick ascending limb of the loop of Henle.
Caption: Mechanism of action of this compound.
Experimental Workflow for Formulation Development
This diagram outlines the logical progression of steps involved in the development and characterization of a new drug formulation.
Caption: Workflow for pharmaceutical formulation development.
Conclusion
The successful formulation of this compound requires a systematic approach, beginning with comprehensive pre-formulation studies and followed by rational design and optimization of the dosage form. The protocols and strategies outlined in these application notes provide a solid foundation for researchers and scientists to develop safe, effective, and stable drug delivery systems for this API. Further in vivo studies would be necessary to establish the pharmacokinetic profile and therapeutic efficacy of the developed formulations.
References
- 1. This compound | CAS Number 28328-54-3 [klivon.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Loop diuretic - Wikipedia [en.wikipedia.org]
- 5. brainkart.com [brainkart.com]
- 6. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. WO2021084120A1 - Liquid oral formulation of bumetanide - Google Patents [patents.google.com]
- 11. jetir.org [jetir.org]
- 12. iajps.com [iajps.com]
- 13. ijrpr.com [ijrpr.com]
- 14. Patch-Pump Delivery of Subcutaneous Furosemide Opens Options in HF | tctmd.com [tctmd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the production of various pharmaceuticals.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Ensure the use of a high-quality 10% palladium on carbon catalyst. If the catalyst is old or has been improperly stored, its activity may be compromised. Consider using a fresh batch of catalyst.[1][2] |
| Incomplete reaction | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.[3] Reaction times can vary, so continue the reaction until completion is confirmed. | |
| Poor quality of starting material | Verify the purity of the 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid starting material. Impurities can interfere with the reaction. | |
| Reaction Stalls or is Sluggish | Insufficient hydrogen pressure | For hydrogenations using a Parr hydrogenator or similar apparatus, ensure the system is properly sealed and maintains the recommended hydrogen pressure (e.g., 40 psi).[1] |
| Catalyst poisoning | The starting material or solvent may contain impurities that can poison the palladium catalyst. Ensure high-purity reagents and solvents are used. | |
| Inadequate mixing | Ensure efficient stirring to keep the catalyst suspended in the reaction mixture, maximizing contact with the reactants and hydrogen. | |
| Product is Contaminated with Starting Material | Incomplete reduction | As mentioned above, monitor the reaction to completion. If necessary, prolong the reaction time or increase the catalyst loading slightly. |
| Insufficient hydrogen supply | Ensure a continuous and adequate supply of hydrogen throughout the reaction. | |
| Difficulty in Product Isolation and Purification | Improper pH for precipitation | The product is precipitated by acidifying the filtrate. The optimal pH for precipitation is around 2.5.[2] Carefully adjust the pH using an appropriate acid like 4N hydrochloric acid. |
| Product remains dissolved | If the product does not precipitate upon acidification, the solution may be too dilute. Concentrate the filtrate before acidification to increase the product concentration.[1] | |
| Impurities co-precipitate | If the isolated product is impure, recrystallization from a suitable solvent system, such as aqueous ethanol, can be performed to improve purity.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the catalytic hydrogenation of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. This is typically carried out using a 10% palladium on carbon catalyst under a hydrogen atmosphere.[1][2]
Q2: What reaction conditions are recommended for the hydrogenation?
A2: Recommended conditions can vary, but a common protocol involves using a Parr hydrogenator at a hydrogen pressure of 40 psi.[1] The reaction is typically run at room temperature.[2] The choice of solvent can also differ, with ethanol and water being reported.[1][2]
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This allows you to track the disappearance of the starting nitro compound and the appearance of the desired amino product, ensuring the reaction goes to completion.
Q4: What is the best way to isolate the final product?
A4: After the reaction is complete, the catalyst is first removed by filtration. The this compound is then precipitated from the filtrate by adjusting the pH to approximately 2.5 with an acid, such as 4N hydrochloric acid.[2]
Q5: How can I purify the synthesized this compound?
A5: If the isolated product requires further purification, recrystallization is a common and effective method. A mixture of ethanol and water is a suitable solvent system for recrystallization, and a melting point of 255-256°C for the purified product has been reported.[2]
Experimental Protocols
Protocol 1: Synthesis via Catalytic Hydrogenation in Ethanol
This protocol is based on the reduction of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid in an ethanol solvent.
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Parr hydrogenator or similar hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, combine 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 3.7 g, 0.011 mol) and ethanol (e.g., 100 ml).[1]
-
Add the 10% palladium on carbon catalyst (e.g., 0.5 g).[1]
-
Place the vessel in a Parr hydrogenator and subject it to a hydrogen pressure of 40 psi.[1]
-
Shake the mixture for approximately 1.5 hours.[1]
-
Monitor the reaction for the disappearance of the starting material.
-
Once the reaction is complete, carefully filter off the catalyst.
-
Concentrate the filtrate to yield this compound.[1]
Protocol 2: Synthesis via Catalytic Hydrogenation in Water
This protocol utilizes water as the solvent and involves pH adjustment for product isolation.
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
1N Lithium hydroxide solution
-
10% Palladium on carbon (Pd/C) catalyst
-
4N Hydrochloric acid
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
Suspend 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 20 g) in water (e.g., 100 ml).[2]
-
Adjust the pH of the suspension to 8 by adding 1N lithium hydroxide to form a solution.[2]
-
Add the 10% palladium on carbon catalyst (e.g., 0.6 g).[2]
-
Hydrogenate the solution at room temperature and 1.1 atmosphere hydrogen pressure until hydrogen uptake ceases.[2]
-
Remove the catalyst by filtration.
-
Precipitate the this compound from the filtrate by adding 4N hydrochloric acid until the pH reaches 2.5.[2]
-
Collect the precipitate by filtration.
-
For further purification, recrystallize the product from aqueous ethanol.[2]
Data Summary
| Parameter | Protocol 1 (Ethanol) | Protocol 2 (Water) |
| Starting Material | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid |
| Catalyst | 10% Pd/C | 10% Pd/C |
| Solvent | Ethanol | Water |
| Hydrogen Pressure | 40 psi | 1.1 atm |
| Reaction Time | ~1.5 hours | Until H₂ uptake ceases |
| Isolation Method | Concentration of filtrate | pH adjustment to 2.5 |
| Purification | - | Recrystallization from aq. ethanol |
| Reported Melting Point | - | 255-256°C |
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting Bumetanide stability issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of bumetanide in aqueous solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during experimentation with bumetanide.
Q1: My bumetanide has precipitated out of my aqueous buffer. Why did this happen and how can I resolve it?
A: Bumetanide precipitation is a common issue primarily due to its low aqueous solubility. Bumetanide is practically insoluble in water, with solubility below 1 mg/mL.[1][2]
Potential Causes:
-
Low pH: Bumetanide's carboxylic acid group makes it less soluble in acidic conditions. Precipitation can occur at a pH below 4.[3][4]
-
High Concentration: The concentration of bumetanide in your aqueous buffer may have exceeded its solubility limit. In a 1:1 solution of DMF:PBS (pH 7.2), the solubility is only about 0.5 mg/ml.[5]
-
Improper Dissolution Method: Direct dissolution in aqueous buffers is often unsuccessful.
-
Solvent Evaporation: Over time, evaporation of a co-solvent from the aqueous mixture can lead to bumetanide precipitating out.
Solutions:
-
pH Adjustment: Bumetanide dissolves in dilute solutions of alkali hydroxides.[1][2] Increasing the pH of your solution (ideally to between 7 and 10) can enhance solubility.[4]
-
Co-Solvent Method: The recommended procedure is to first dissolve bumetanide in an organic solvent and then dilute it with the aqueous buffer of your choice.[5]
-
Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and ethanol are effective solvents for creating a stock solution.[5]
-
Procedure: Dissolve bumetanide in a minimal amount of DMF or DMSO, and then slowly add the aqueous buffer while vortexing to prevent immediate precipitation.
-
-
Re-dissolution: If precipitation has already occurred, you may be able to re-dissolve it by adding a small amount of a base (e.g., NaOH) to raise the pH or by adding a co-solvent like DMSO. However, be mindful that this will alter the composition of your final solution.
Caption: Workflow for troubleshooting bumetanide precipitation.
Q2: My bumetanide solution has turned yellow or discolored. What is the cause and is the drug still viable?
A: Bumetanide is known to be photolabile, and exposure to light can cause it to discolor.[4][6] This color change is an indication of photodegradation.
Potential Causes:
-
Light Exposure: The primary cause is exposure to ambient or UV light.[7] Bumetanide should be protected from light during storage and handling.[4]
-
High pH and Light: The extent of photodegradation increases with a higher pH, so alkaline solutions are more susceptible when exposed to light.[7]
Viability of the Drug:
A discolored solution indicates that the parent drug has begun to degrade into photoproducts. This degradation can impair the drug's potency.[7] It is strongly recommended to discard any discolored solutions and prepare a fresh batch, ensuring light-resistant containers and procedures are used.
Preventative Measures:
-
Use Light-Resistant Vessels: Store and handle bumetanide solutions in amber vials or tubes, or wrap containers in aluminum foil.[8]
-
Minimize Exposure: Conduct experimental procedures under subdued lighting conditions whenever possible.
-
Storage: Store stock solutions and aqueous preparations protected from light at a controlled room temperature or refrigerated, as specified by the protocol.[4]
Q3: I suspect my bumetanide solution has degraded over time, even when protected from light. How can I confirm this, and what are the likely degradation pathways?
A: Besides photodegradation, bumetanide is susceptible to chemical degradation, primarily through hydrolysis.
Degradation Pathways:
-
Hydrolysis: Bumetanide can degrade under both acidic and alkaline conditions.[9]
-
Acidic Hydrolysis: In acidic media, the primary degradation product is the N-debutylated derivative (3-amino-4-phenoxy-5-sulfamoyl-benzoic acid).[7]
-
Alkaline Hydrolysis: The drug is also susceptible to base-catalyzed hydrolysis. Forced degradation studies show significant degradation (up to 20%) under basic conditions.[8]
-
-
Oxidation: The molecule can be degraded by oxidizing agents.[8][10]
-
Thermal Degradation: High temperatures can accelerate degradation. While stable at 5°C, it decomposes at elevated temperatures (e.g., 57°C).[11]
Confirmation of Degradation:
The most reliable way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography (UFLC).[9][12] These methods can separate bumetanide from its degradation products, allowing for an accurate measurement of the remaining active drug. A simple UV-Vis spectrophotometry reading is insufficient as degradation products may absorb at similar wavelengths.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of bumetanide in common laboratory solvents?
A: Bumetanide's solubility varies significantly across different solvents. It is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.
| Solvent | Solubility | Reference(s) |
| Water | < 1 mg/mL (Practically Insoluble) | [1][2] |
| Ethanol | ~14 mg/mL | [5] |
| DMSO | ~25 mg/mL | [5] |
| DMF | ~33 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
| Acetone | Soluble | [1][2] |
| Methanol | Soluble | [6] |
Q2: How does pH affect the stability and solubility of bumetanide?
A: The pH of the aqueous solution is a critical factor.
-
Solubility: As a weak acid (pKa of 3.6), bumetanide's solubility increases in alkaline conditions (pH > 7) where its carboxylic acid group is ionized.[2][3] It is reported to be stable and soluble in a pH range of 4 to 10, though precipitation can occur below pH 4.[4]
-
Stability: Bumetanide is susceptible to both acid- and base-catalyzed hydrolysis. While stable within a neutral pH range, degradation is accelerated at very low or very high pH values.[7][9]
Q3: What are the key factors that affect the stability of bumetanide in aqueous solutions?
A: The primary factors influencing bumetanide's stability are exposure to light, pH, temperature, and the presence of oxidizing agents. Aqueous solutions are not recommended for storage for more than one day.[5]
Caption: Key factors influencing bumetanide stability.
Q4: What is the primary mechanism of action for bumetanide?
A: Bumetanide is a loop diuretic that primarily functions by inhibiting the Na-K-2Cl cotransporter, NKCC1.[5] This inhibition occurs in the thick ascending limb of the loop of Henle in the kidney, which blocks the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of water and electrolytes.[13][14] It is selective for NKCC1 over the NKCC2 isoform.[5]
Caption: Simplified signaling pathway for bumetanide's action on NKCC1.
Experimental Protocols
Protocol 1: Preparation of a Bumetanide Stock Solution and Aqueous Working Solution
This protocol describes a reliable method for preparing an aqueous solution of bumetanide for in vitro experiments.
Materials:
-
Bumetanide crystalline solid (≥98% purity)[5]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile, light-resistant microcentrifuge tubes or vials
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution (e.g., 25 mg/mL):
-
Weigh the desired amount of bumetanide solid in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.[5]
-
Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear.
-
Note: This stock solution is concentrated and should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Aqueous Working Solution (e.g., 0.5 mg/mL):
-
Thaw an aliquot of the bumetanide stock solution.
-
In a separate sterile, light-resistant tube, add the required volume of your aqueous buffer (e.g., PBS, pH 7.2).
-
Calculate the volume of the stock solution needed for the final desired concentration. For a 0.5 mg/mL solution from a 25 mg/mL stock, you would perform a 1:50 dilution.
-
While vortexing the aqueous buffer, add the calculated volume of the bumetanide stock solution dropwise. This gradual addition is crucial to prevent precipitation.
-
Continue to vortex for 30 seconds to ensure homogeneity.
-
Crucial Stability Note: It is not recommended to store the final aqueous solution for more than one day.[5] Prepare it fresh before each experiment.
-
Protocol 2: Forced Degradation by Acid and Base Hydrolysis
This protocol outlines a method to assess the stability of bumetanide under hydrolytic stress conditions, adapted from published stability studies.[8][9] This is essential for developing stability-indicating analytical methods.
Materials:
-
Bumetanide solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Heating block or water bath set to 80°C
-
HPLC or UFLC system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
Procedure:
-
Acid Hydrolysis:
-
Pipette 1 mL of the bumetanide solution into a flask.
-
Add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 30 minutes.[9]
-
Cool the solution to room temperature.
-
Carefully neutralize the solution by adding 1 mL of 0.1 N NaOH.
-
Dilute the final solution to a suitable volume with the mobile phase and analyze immediately via HPLC/UFLC.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the bumetanide solution into a flask.
-
Add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 30 minutes.[9]
-
Cool the solution to room temperature.
-
Neutralize the solution by adding 1 mL of 0.1 N HCl.
-
Dilute the final solution to a suitable volume with the mobile phase and analyze immediately via HPLC/UFLC.
-
-
Control Sample:
-
Prepare a control sample by diluting the bumetanide stock solution to the same final concentration with the mobile phase without subjecting it to stress conditions.
-
-
Analysis:
-
Inject the control and stressed samples into the HPLC/UFLC system.
-
Compare the chromatograms. Degradation is indicated by a decrease in the peak area of the parent bumetanide peak and the appearance of new peaks corresponding to degradation products.[9]
-
References
- 1. chembk.com [chembk.com]
- 2. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. actascientific.com [actascientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacology, therapeutic efficacy, and adverse effects of bumetanide, a new "loop" diuretic - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Bumetanide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Bumetanide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Bumetanide, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of Bumetanide in the One-Pot Synthesis from 3-amino-4-phenoxy-5-sulfamoylbenzoic acid
Question: We are experiencing a low yield (below 70%) in the one-pot synthesis of Bumetanide from this compound and n-butanol using a Lewis acid catalyst. What are the potential causes and how can we improve the yield?
Answer:
Low yields in this reaction can stem from several factors. Here are the most common causes and their respective solutions:
-
Suboptimal Catalyst: The choice and amount of the Lewis acid catalyst are critical. While various Lewis acids can be used, a combination of ferric chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) has been shown to give high yields.[1][2]
-
Solution: If you are using a single Lewis acid like ferric chloride, stannic chloride, or boron trifluoride etherate alone, consider using a composite catalyst of ferric chloride and boron trifluoride etherate. A molar ratio of 1:0.5 for ferric chloride to boron trifluoride etherate is a good starting point.[3] The total catalyst loading should be optimized, typically in the range of 0.05 to 0.5 molar equivalents relative to the starting amino acid.[1][3]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion within the allotted time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] If the starting material is still present after the typical reaction time of 2-10 hours, consider extending the reaction time.[1][3] However, be mindful of potential side reactions with prolonged heating.
-
-
Side Reactions: A significant side reaction in the synthesis of Bumetanide is the formation of the dialkylation product, 3-dibutylamino-4-phenoxy-5-sulfamoylbenzoic acid.[4]
-
Suboptimal Reaction Temperature: The reaction is typically carried out at room temperature followed by heating.[1][3]
-
Solution: While the initial stirring is at room temperature, the reaction itself may require heating to proceed efficiently. The patents suggest a reaction time of 2-10 hours, which implies that some heating might be necessary to drive the reaction to completion.[1][3] If you are running the reaction solely at room temperature, a gentle increase in temperature might improve the yield. However, excessive heat can promote side reactions.
-
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps. The purification process often involves pH adjustments and recrystallization, which need to be performed carefully.
-
Solution: During the work-up, after the initial removal of n-butanol, the pH is adjusted to 8-8.2 to precipitate the sodium salt of Bumetanide.[1] This is a critical step for initial purification. Subsequent acidification to pH 2-3 precipitates the final product.[1] Ensure accurate pH control at each stage. For recrystallization, a mixture of acetonitrile and water is effective.[5] Optimizing the solvent ratio and cooling rate can maximize the recovery of pure Bumetanide.
-
Issue 2: Formation of Impurities During Bumetanide Synthesis
Question: We are observing significant impurities in our final Bumetanide product. What are the common impurities and how can we control their formation?
Answer:
Impurity control is a critical aspect of Bumetanide synthesis. The main impurities can be categorized as follows:
-
Process-Related Impurities: These are substances that are formed during the synthesis process itself.
-
Dialkylation Product: As mentioned previously, 3-dibutylamino-4-phenoxy-5-sulfamoylbenzoic acid is a common impurity resulting from the reaction of Bumetanide with another molecule of n-butanol.[4]
-
Control Strategy: Monitor the reaction closely and stop it once the starting material is consumed to prevent further alkylation of the product.[4]
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of this compound in the final product.
-
Control Strategy: Ensure optimized reaction conditions (catalyst, temperature, time) to drive the reaction to completion. Monitor the reaction progress to confirm the absence of starting material before work-up.[4]
-
-
-
Degradation Products: Bumetanide can degrade under certain conditions.
-
Residual Solvents: Solvents used in the synthesis and purification steps may be present in the final product.
-
Control Strategy: Ensure that the final product is thoroughly dried under appropriate conditions (e.g., vacuum oven at a suitable temperature) to remove any residual solvents like n-butanol, ethanol, or acetonitrile.
-
Analytical methods for monitoring impurities include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying Bumetanide and its related impurities.[7][8]
-
Thin Layer Chromatography (TLC): A simpler and faster technique for monitoring the progress of the reaction and detecting the presence of major impurities.[4]
Frequently Asked Questions (FAQs)
Q1: What is the recommended catalyst for the one-pot synthesis of Bumetanide from this compound?
A1: A combination of ferric chloride (FeCl₃) and boron trifluoride etherate (BF₃·OEt₂) is reported to be highly effective, providing high yields and purity.[3] A molar ratio of 1:0.5 (FeCl₃:BF₃·OEt₂) is a good starting point.[3] Other Lewis acids like stannic chloride (SnCl₄) can also be used, but may result in lower yields.[1]
Q2: What is a typical reaction time and temperature for this synthesis?
A2: The reaction is typically stirred at room temperature initially, and the total reaction time can range from 2 to 10 hours.[1][3] The optimal time should be determined by monitoring the reaction to completion to avoid the formation of byproducts.
Q3: How can I monitor the progress of the Bumetanide synthesis?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] TLC is a quick method to check for the disappearance of the starting material, while HPLC provides more detailed information about the product formation and impurity profile.[4][7]
Q4: What is the best way to purify the crude Bumetanide?
A4: Purification is typically achieved through a series of pH adjustments and recrystallization. The crude product is first treated with a sodium hydroxide solution to form the sodium salt, which helps in removing non-acidic impurities.[1] The product is then precipitated by acidifying the solution with hydrochloric acid.[1] Final purification can be achieved by recrystallization from a suitable solvent system, such as acetonitrile and water.[5]
Q5: What are the key safety precautions to consider during Bumetanide synthesis?
A5: Standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reagents used, such as chlorosulfonic acid and nitric acid in the synthesis of the starting material, are highly corrosive and should be handled with extreme care.[9] Lewis acids should also be handled in a moisture-free environment.
Data Presentation
Table 1: Summary of Reaction Conditions for One-Pot Bumetanide Synthesis
| Parameter | Condition | Reference |
| Starting Material | This compound | [1][3] |
| Reagent | n-Butanol | [1][3] |
| Catalyst | Ferric chloride and Boron trifluoride etherate | [3] |
| Stannic chloride | [1] | |
| Ferric chloride | [1] | |
| Boron trifluoride etherate | [1] | |
| Molar Ratio (Starting Material:Catalyst) | 1 : 0.05 - 0.5 | [3] |
| Reaction Time | 2 - 10 hours | [1][3] |
| Temperature | Room temperature followed by heating | [1][3] |
| Yield | Up to 95.8% | [1] |
| Purity | >99% | [3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Bumetanide from this compound [1][3]
-
Reaction Setup: In a suitable reaction vessel, add 0.1 mol of this compound and 500 mL of n-butanol.
-
Catalyst Addition: Stir the mixture at room temperature. Add the Lewis acid catalyst (e.g., a mixture of 5 mmol of ferric chloride and 5 mmol of boron trifluoride etherate).
-
Reaction: Continue stirring the reaction mixture for 6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Stop stirring and distill off most of the n-butanol under reduced pressure.
-
To the residue, add 200 mL of 2M sodium hydroxide solution and 100 mL of ethanol.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the solution and add concentrated hydrochloric acid to adjust the pH to 8-8.2.
-
Allow the mixture to stand, then filter the precipitate (sodium salt of Bumetanide).
-
-
Purification:
-
Wash the filter cake with water.
-
Dissolve the filter cake in hot water and decolorize with a small amount of activated carbon.
-
Hot filter the solution and allow it to cool to precipitate the sodium salt.
-
Filter the sodium salt and dissolve it in 300 mL of hot water.
-
Add concentrated hydrochloric acid to acidify the solution to pH 2-3.
-
Cool the solution to precipitate the pure Bumetanide.
-
Filter the product, wash with water, and dry under vacuum.
-
Visualizations
Caption: Workflow for the one-pot synthesis of Bumetanide.
Caption: Troubleshooting decision tree for low Bumetanide yield.
References
- 1. CN106748906B - A kind of synthetic method of bumetanide - Google Patents [patents.google.com]
- 2. fda.gov [fda.gov]
- 3. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]
- 4. ijrpc.com [ijrpc.com]
- 5. CN117229180A - New bumetanide crystal form and preparation method thereof - Google Patents [patents.google.com]
- 6. Nitrosamine impurity in Bumetanide tablets - Nitrosamines in the News - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Bumetanide - Wikipedia [en.wikipedia.org]
Addressing common side reactions in the synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
Technical Support Center: Synthesis of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of this compound, a key intermediate in the development of pharmaceuticals such as Bumetanide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the catalytic hydrogenation of 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Inactive Catalyst: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of poor quality. 2. Insufficient Hydrogen: Inadequate hydrogen pressure or a leak in the hydrogenation apparatus. 3. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting contact with the catalyst. | 1. Use fresh, high-quality Pd/C. Consider a higher catalyst loading. 2. Ensure the system is properly sealed and purged. Increase hydrogen pressure within safe limits for the apparatus.[1] 3. Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed. 4. Ensure vigorous stirring. Consider a co-solvent system to improve solubility. |
| Low Yield | 1. Catalyst Filtration Loss: Product may adsorb to the catalyst, leading to losses during filtration. 2. Side Reactions: Formation of byproducts reduces the yield of the desired product. 3. Product Degradation: Harsh reaction conditions (e.g., excessive temperature) could degrade the product. | 1. After filtering the catalyst, wash it thoroughly with fresh, warm solvent (e.g., ethanol) to recover adsorbed product. 2. Optimize reaction conditions (temperature, pressure, catalyst loading) to minimize side reactions. See the side reaction FAQ below for more details. 3. Maintain a controlled, moderate temperature during the reaction. |
| Product is Discolored (e.g., yellow, brown) | 1. Formation of Azo/Azoxy Compounds: Incomplete reduction can lead to colored dimeric impurities.[2] 2. Oxidation: The resulting amine is susceptible to air oxidation, which can form colored impurities. 3. Residual Catalyst: Fine particles of Pd/C may pass through the filter media. | 1. Ensure complete reduction by using sufficient catalyst and hydrogen. Consider purification by recrystallization. 2. Work under an inert atmosphere (e.g., nitrogen or argon) during product isolation and drying. 3. Use a finer filter medium (e.g., Celite pad) to ensure all catalyst is removed. |
| Difficulty in Isolating the Product | 1. High Solubility in Filtrate: The product may be too soluble in the reaction solvent to precipitate upon concentration. 2. Emulsion Formation: This can occur during workup if an aqueous extraction is performed. | 1. After concentrating the filtrate, try adding an anti-solvent (a solvent in which the product is insoluble) to induce precipitation. 2. Break the emulsion by adding a saturated brine solution or by centrifugation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the reduction of the nitro group?
A1: The catalytic hydrogenation of an aromatic nitro group proceeds through several intermediates. If the reaction is not complete, these can be present as impurities. The primary side reactions involve:
-
Incomplete Reduction: This can lead to the formation of nitroso (Ar-NO) and hydroxylamino (Ar-NHOH) intermediates.
-
Condensation Reactions: These intermediates can react with each other or with the starting material to form dimeric species such as azoxy (Ar-N=N(O)-Ar) and azo (Ar-N=N-Ar) compounds.[2] These impurities are often highly colored.
Q2: My final product is pure, but when I use it for the next step (synthesis of Bumetanide), I get a significant amount of a double-alkylated impurity. Why?
A2: This is a common issue. The product, this compound, has a primary amine group that can be alkylated to synthesize Bumetanide. However, this primary amine can react twice with the alkylating agent, leading to the formation of a dialkylated byproduct (e.g., 3-dibutylamino-4-phenoxy-5-sulfamoylbenzoic acid).[2][3] To minimize this, you should carefully control the stoichiometry of the alkylating agent and monitor the reaction closely, stopping it as soon as the desired mono-alkylated product is maximized.[3]
Q3: Can other functional groups on the molecule be reduced under these conditions?
A3: While catalytic hydrogenation with Pd/C is generally selective for the nitro group, other functional groups can sometimes be affected. However, in this specific molecule, the carboxylic acid, sulfonamide, and phenoxy ether linkages are typically stable under the standard conditions used for nitro group reduction.[4] Aromatic ring hydrogenation is possible but requires much more forcing conditions (higher pressure and temperature).
Q4: What is the best way to monitor the reaction's progress?
A4: The most effective way to monitor the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample of the reaction mixture can be taken, the catalyst filtered off, and the sample spotted on a TLC plate or injected into an LC-MS. The disappearance of the starting material (3-nitro-4-phenoxy-5-sulfamoylbenzoic acid) indicates the reaction is complete.
Data Presentation
The following tables present illustrative data on how reaction parameters can influence the yield and purity of this compound. Note: This data is representative and may vary based on specific experimental setups.
Table 1: Effect of Hydrogen Pressure on Reaction Outcome
| H₂ Pressure (psi) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity Profile |
| 20 | 3.0 | 85 | 92 | Unreacted Nitro (5%), Hydroxylamino (2%) |
| 40 | 1.5 | 94 | 98 | Unreacted Nitro (0.5%), Other (1.5%) |
| 60 | 1.0 | 95 | 98.5 | Unreacted Nitro (<0.5%), Other (1%) |
Table 2: Effect of Catalyst Loading on Reaction Outcome
| Catalyst (10% Pd/C) Loading (w/w %) | Reaction Time (h) | Yield (%) | Purity (%) | Major Impurity Profile |
| 5% | 4.0 | 88 | 94 | Unreacted Nitro (4%), Azo/Azoxy (1%) |
| 10% | 2.0 | 93 | 97 | Unreacted Nitro (1%), Other (2%) |
| 15% | 1.5 | 95 | 98.5 | Unreacted Nitro (<0.5%), Other (1%) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation [1]
This protocol is based on established laboratory procedures for the reduction of the corresponding nitro compound.
Materials:
-
3-nitro-4-phenoxy-5-sulfamoylbenzoic acid
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Hydrogen gas
-
Parr hydrogenator or similar pressure vessel
-
Filtration apparatus (e.g., Buchner funnel with Celite pad)
Procedure:
-
Charge a Parr hydrogenator vessel with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid (e.g., 3.7 g, 0.011 mol) and ethanol (100 ml).
-
Carefully add 10% Pd/C catalyst (e.g., 0.5 g) to the mixture.
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen) before introducing hydrogen.
-
Pressurize the vessel with hydrogen to 40 psi.
-
Begin vigorous shaking or stirring and maintain the reaction for 1.5 hours.
-
Monitor the reaction progress by periodically taking a sample for TLC or LC-MS analysis to confirm the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the catalyst on the filter pad with a small amount of warm ethanol to recover any adsorbed product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Visualizations
Below are diagrams illustrating the key chemical pathways and logical workflows discussed.
Caption: Main synthesis route to the target compound.
Caption: Common side reactions in nitro group reduction.
Caption: Troubleshooting logic for the synthesis.
References
Technical Support Center: Overcoming Solubility Challenges of Bumetanide in Experimental Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bumetanide. Our goal is to help you overcome common solubility challenges and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary solubility characteristics of Bumetanide?
A1: Bumetanide is a weakly acidic compound with limited aqueous solubility. It is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] It also dissolves in dilute solutions of alkali hydroxides.[2]
Q2: What is the recommended solvent for preparing a Bumetanide stock solution?
A2: For most in vitro and in vivo experimental applications, DMSO is the recommended solvent for preparing a concentrated stock solution of Bumetanide.[3][4] It is advisable to use fresh, high-quality DMSO to avoid solubility issues, as moisture-absorbing DMSO can reduce solubility.[4]
Q3: My Bumetanide precipitated out of solution when I diluted my DMSO stock with an aqueous buffer. What went wrong?
A3: This is a common issue known as "salting out" or precipitation. It occurs because Bumetanide is poorly soluble in aqueous solutions.[1][5] When a concentrated DMSO stock is rapidly diluted into a buffer, the final concentration of DMSO may not be sufficient to keep the Bumetanide dissolved.
Q4: How can I prevent Bumetanide from precipitating during dilution?
A4: To prevent precipitation, it is recommended to first dissolve Bumetanide in an organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice.[1][6] For in vivo studies, a common practice is to dilute the DMSO stock in a suitable vehicle like sterile 0.9% saline, ensuring the final DMSO concentration is kept low (ideally ≤5%) to minimize toxicity.[3] For some applications, using a co-solvent system, such as PEG300 and Tween-80 in saline, can also maintain solubility.[4][7]
Q5: What is the stability of Bumetanide in solution?
A5: Bumetanide stock solutions in DMSO can be stored at -20°C.[3] Aqueous solutions of Bumetanide are less stable and it is not recommended to store them for more than one day.[1] Bumetanide is also sensitive to light and should be stored protected from light.[8][9] The stability of Bumetanide in solution is also pH-dependent; it is reported to be stable at a pH of 4 to 10, with precipitation potentially occurring at a pH below 4.[8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Bumetanide.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected potency in cell-based assays. | 1. Degraded Bumetanide: Stock solution may be old or improperly stored. 2. Reduced free concentration: Bumetanide may bind to proteins in the cell culture medium.[6] 3. Low NKCC1 expression: The cell line may not express sufficient levels of the target protein.[6] | 1. Prepare a fresh stock solution of Bumetanide in high-quality DMSO. 2. Reduce the serum concentration in your culture medium during the experiment, if possible. 3. Verify NKCC1 expression levels in your cells using methods like Western blot or qPCR.[6] |
| Precipitate forms in the final working solution for in vivo injection. | 1. Insufficient co-solvent: The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility in the aqueous vehicle. 2. pH of the vehicle: The pH of the saline or buffer may not be optimal for Bumetanide solubility. | 1. Optimize the vehicle composition. Consider using a co-solvent system. For example, a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to be effective.[7] 2. Adjust the pH of the final solution. Bumetanide's solubility can be increased at a slightly alkaline pH.[2] However, ensure the final pH is compatible with the route of administration. |
| High variability in results between experimental replicates. | 1. Inhomogeneous working solution: The drug may not be fully dissolved or may have started to precipitate. 2. Inaccurate pipetting of viscous stock solution: DMSO is more viscous than water, which can lead to errors. | 1. Vortex the working solution thoroughly before each use to ensure homogeneity.[3] 2. Use positive displacement pipettes or reverse pipetting techniques for accurate handling of the viscous DMSO stock solution. |
Data Presentation
Table 1: Solubility of Bumetanide in Various Solvents
| Solvent | Solubility | Reference |
| Water | <1 mg/mL (practically insoluble) | [2] |
| Ethanol | ~14 mg/mL | [1] |
| DMSO | ~25 mg/mL to 73 mg/mL | [1][2][4] |
| Dimethylformamide (DMF) | ~33 mg/mL | [1] |
| Acetone | Soluble | [2] |
| Methanol | Soluble | [2] |
| Propylene Glycol | Soluble | [2] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of Bumetanide Stock Solution for In Vitro Assays
-
Weighing: Accurately weigh the desired amount of Bumetanide powder.
-
Dissolution: Dissolve the Bumetanide powder in 100% high-quality DMSO to create a concentrated stock solution (e.g., 10-25 mM).
-
Vortexing: Vortex the solution until the Bumetanide is completely dissolved, ensuring the solution is clear and free of particulates.[6]
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[3]
Protocol 2: Preparation of Bumetanide Working Solution for Cell-Based Assays
-
Thawing: Thaw a single-use aliquot of the Bumetanide DMSO stock solution at room temperature.
-
Dilution: For maximum solubility in aqueous buffers, it is recommended to first dissolve Bumetanide in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer of choice.[1][6] Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Mixing: Gently mix the solution after each dilution step.
-
Application: Add the final working solutions to your cells. Include a vehicle control with the same final concentration of DMSO as the highest Bumetanide concentration used.
Protocol 3: Preparation of Bumetanide for In Vivo Injection (Mouse Model)
-
Stock Solution: Prepare a 10 mg/mL stock solution of Bumetanide in 100% DMSO.[3]
-
Working Solution: Thaw the stock solution at room temperature. Dilute the stock solution in a sterile vehicle to the final desired concentration. A common vehicle is 0.9% saline.[3]
-
Example: To prepare a 1 mg/mL working solution, dilute 100 µL of the 10 mg/mL DMSO stock with 900 µL of sterile saline. This results in a final DMSO concentration of 10%. To minimize potential toxicity, the final DMSO concentration should ideally be kept at or below 5%.[3]
-
-
Homogenization: Vortex the working solution before each injection to ensure it is homogeneous.[3]
Visualizations
Caption: Bumetanide's primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter.
Caption: A typical workflow for preparing Bumetanide solutions for experimental use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Bumetanide CAS#: 28395-03-1 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. publications.ashp.org [publications.ashp.org]
- 9. Bumetanide: Uses, Side Effects & Dosage | Healio [healio.com]
Technical Support Center: Managing Diuretic Side Effects of Bumetanide in Animal Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing the diuretic side effects of bumetanide in animal experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during animal experiments with bumetanide in a question-and-answer format.
Issue: Excessive Weight Loss and Dehydration
-
Question: My animals are exhibiting rapid weight loss (over 10% of their initial body weight), lethargy, and have dry mucous membranes after bumetanide administration. What should I do?
-
Answer: These are signs of severe dehydration resulting from the potent diuretic effect of bumetanide and require immediate intervention.[1]
-
Immediate Action:
-
Long-term Solution:
-
Issue: Muscle Tremors, Weakness, or Arrhythmia
-
Question: Some of the animals in my study are displaying muscle weakness and tremors. Could this be related to the bumetanide treatment?
-
Answer: Yes, these are characteristic signs of electrolyte imbalances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), which are known side effects of loop diuretics like bumetanide.[1] Hypokalemia can also lead to cardiac arrhythmias.
-
Immediate Action:
-
Collect a blood sample to analyze the serum electrolyte levels, including potassium, sodium, chloride, magnesium, and calcium.[1]
-
-
Solution:
-
If electrolyte levels are low, adjust the fluid replacement therapy to include appropriate electrolyte supplementation. For instance, potassium chloride can be added to the replacement fluids.[1]
-
Consult with a veterinarian to determine the appropriate supplementation doses for your specific animal model.[1]
-
-
Issue: Inconsistent or Diminished Diuretic Response Over Time
-
Question: The diuretic effect of bumetanide in my animals appears to be decreasing with repeated dosing. What is causing this and how can I address it?
-
Answer: This is known as diuretic resistance or tolerance. It can happen when the body's compensatory mechanisms are activated in response to prolonged loss of fluid and electrolytes. Dehydration itself can also reduce the diuretic response.[1][2]
-
Solution:
-
Ensure adequate fluid and electrolyte replacement to maintain a normal body fluid volume (euvolemic state). A study in dogs showed that acute tolerance to a constant infusion of bumetanide develops with inadequate fluid and electrolyte replacement and can be reversed by rehydration.[2]
-
In some cases, combining bumetanide with a diuretic that has a different mechanism of action, such as a thiazide diuretic, may overcome resistance, but this approach requires careful monitoring.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of bumetanide in animal experiments?
A1: The most frequent side effects are related to its strong diuretic action and include:
-
Dehydration: Due to excessive fluid loss.[1]
-
Electrolyte Imbalances: Common imbalances include hypokalemia (low potassium), hyponatremia (low sodium), hypochloremia (low chloride), hypomagnesemia (low magnesium), and hypocalcemia (low calcium).[1][3]
-
Metabolic Alkalosis: This can occur as a result of hypokalemia and hypochloremia.[1]
-
Hyperuricemia: An increase in uric acid levels is a characteristic feature of loop diuretics.[3]
Q2: How can I proactively manage these side effects?
A2: A proactive management strategy is essential for both animal welfare and the integrity of your data.[1]
-
Baseline Measurements: Before beginning the experiment, record the baseline body weight and serum electrolyte levels for each animal.[1]
-
Fluid and Electrolyte Replacement: Implement a fluid replacement plan from the start of the experiment. A common method is to replace the volume of urine output with an equivalent volume of a balanced electrolyte solution like Lactated Ringer's.[1]
-
Regular Monitoring: Continuously monitor body weight, clinical signs of dehydration, and serum electrolytes at regular intervals throughout the study.[1]
Q3: What is a suitable fluid for replacement therapy?
A3: Lactated Ringer's solution is a commonly used and appropriate choice for fluid replacement in these experiments. It is an isotonic crystalloid solution that closely resembles the electrolyte composition of plasma.[1]
Q4: How often should I monitor the animals?
A4: The frequency of monitoring will depend on the dose of bumetanide and the timeline of the experiment.[1]
-
High Doses/Acute Studies: Monitor body weight and clinical signs at least once or twice daily. Blood samples for electrolyte analysis may be required daily or every other day.[1]
-
Lower Doses/Chronic Studies: Body weight can be monitored daily at the beginning of the study, and then reduced to a few times a week. Electrolyte monitoring can be performed on a weekly or bi-weekly basis.[1]
Q5: What are typical starting doses of bumetanide for diuretic studies in rats and mice?
A5: Dosages can vary significantly based on the objectives of the study. It is always recommended to conduct a pilot study to determine the optimal dose for your specific experimental conditions.[1]
Data Presentation
Table 1: Reported Bumetanide Dosages and Effects in Animal Models
| Animal Model | Administration Route | Reported Dosage Range | Observed Effects & Notes | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 1 - 30 mg/kg | Dose-dependent diuretic effect. | [1] |
| Rat | Intravenous (i.v.) | 0.1 - 10 mg/kg | Potent diuretic and natriuretic effects. | [1] |
| Dog | Intravenous (i.v.) | 0.05 - 0.5 mg/kg | Significant diuresis and natriuresis; hydration status markedly affects response. Bumetanide is approximately 30-fold more potent than furosemide in enhancing sodium excretion. | [1][4] |
| Cat | Intravenous (i.v.) | 0.001 - 0.14 mg/kg | Increased fractional sodium and water excretion. | [5] |
Table 2: Composition of Lactated Ringer's Solution
| Component | Concentration (mEq/L) |
| Sodium (Na⁺) | 130 |
| Potassium (K⁺) | 4 |
| Calcium (Ca²⁺) | 2.7 |
| Chloride (Cl⁻) | 109 |
| Lactate | 28 |
| Note: Concentrations can vary slightly by manufacturer.[1] |
Experimental Protocols
Protocol 1: Monitoring of Hydration and Electrolyte Status
-
Objective: To systematically assess the hydration and electrolyte balance of animals throughout the experiment.
-
Materials:
-
Accurate weighing scale
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., micro-hematocrit tubes, syringes, needles)
-
Biochemical analyzer for serum and urine electrolytes
-
-
Procedure:
-
Body Weight: Measure and record the body weight of each animal at baseline and at least once daily throughout the experiment. A weight loss of more than 10% from baseline may indicate significant dehydration.[1]
-
Clinical Assessment: Observe animals daily for clinical signs of dehydration, such as lethargy, sunken eyes, and reduced skin turgor.[1]
-
Blood Collection:
-
Rats: Blood can be collected via the saphenous vein for repeated sampling or via cardiac puncture as a terminal procedure. Anesthesia may be required depending on the method and institutional guidelines.[1]
-
Mice: Blood can be collected from the saphenous vein or via retro-orbital sinus puncture (requires anesthesia and specialized training). Cardiac puncture is a terminal procedure.[1]
-
-
Urine Collection: Place animals in metabolic cages for the accurate collection of urine over a specified period (e.g., 24 hours). This allows for the measurement of urine volume, which is critical for fluid replacement calculations. Ensure animals have access to food and water (unless otherwise specified by the experimental design) while in the metabolic cages.[1]
-
Biochemical Analysis: Analyze serum samples for concentrations of sodium, potassium, chloride, magnesium, and calcium. Analyze urine samples for electrolyte concentrations to assess renal excretion.[1]
-
Protocol 2: Fluid Replacement Therapy
-
Objective: To maintain normal body fluid volume (euvolemia) and electrolyte balance during bumetanide treatment.
-
Materials:
-
Lactated Ringer's solution
-
Sterile syringes and needles
-
Warming device for fluids (optional, but recommended to prevent hypothermia)
-
-
Procedure:
-
Measure Urine Output: Use metabolic cages to determine the volume of urine excreted by each animal over a set period (e.g., 24 hours).[1]
-
Calculate Replacement Volume: The volume of Lactated Ringer's solution to be administered should be equal to the volume of urine output during the preceding collection period.[1]
-
Administration: Administer the calculated volume of Lactated Ringer's solution subcutaneously (SC) or intraperitoneally (IP). For SC administration, inject into the loose skin over the back. For IP administration, ensure proper technique to avoid injury to internal organs. The total daily replacement volume can be given as a single dose or divided into two administrations.[1]
-
Electrolyte Supplementation: If blood analysis reveals specific electrolyte deficiencies (e.g., hypokalemia), consult with a veterinarian to determine the appropriate amount of electrolyte supplement (e.g., potassium chloride) to add to the replacement fluid.[1]
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Development of acute tolerance to bumetanide: constant-rate infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A comparative diuretic and tissue distribution study of bumetanide and furosemide in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of ototoxic side effects of furosemide, piretanide, bumetanide, azosemide and ozolinone in the cat--a new approach to the problem of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diuresis with Bumetanide in Experimental Models
Welcome to the technical support center for researchers utilizing bumetanide in experimental models. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you effectively design and execute your studies to increase and manage diuresis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for bumetanide-induced diuresis?
A1: Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle within the kidney.[1][2][3] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water, resulting in diuresis.[1][2]
Q2: What are typical starting doses for bumetanide in common experimental models?
A2: Bumetanide dosage can vary significantly based on the animal model, the research objective, and the desired diuretic response. It is highly recommended to conduct a pilot study to determine the optimal dose for your specific experimental conditions. However, reported dose ranges can provide a starting point.[4]
| Animal Model | Route of Administration | Reported Dose Range | Key Considerations |
| Mouse | Intraperitoneal (i.p.) | 0.2 - 30 mg/kg | Monitor closely for dehydration and electrolyte imbalance, especially at higher doses.[5] |
| Continuous s.c. Infusion | Varies (model dependent) | Useful for maintaining steady-state concentrations and avoiding sharp peaks.[5] | |
| Rat | Intravenous (i.v.) | Varies (model dependent) | Rapid onset of action.[1] |
| Dog | Intravenous (i.v.) | 0.05 - 0.5 mg/kg | Hydration status significantly impacts the diuretic response.[4][6] |
Q3: How can I prepare a bumetanide solution for injection?
A3: Bumetanide is sparingly soluble in water, so a co-solvent is typically required for preparing injectable solutions.[5]
-
Stock Solution (e.g., 10 mg/mL):
-
Weigh the desired amount of bumetanide powder.
-
Dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.
-
Vortex until the powder is completely dissolved.
-
This stock solution can be stored at -20°C.[5]
-
-
Working Solution for Injection:
-
Thaw the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentration using a suitable vehicle, such as sterile 0.9% saline.
-
To minimize potential DMSO toxicity, ensure the final concentration of DMSO in the injected solution is low (ideally ≤5%).[5]
-
Vortex the working solution before each injection to ensure it is homogenous.[5]
-
Troubleshooting Guide
Issue 1: Inconsistent or Diminished Diuretic Response Over Time
-
Question: The diuretic effect of bumetanide in my animals appears to be decreasing with repeated dosing. Why is this happening and how can I address it?
-
Answer: This phenomenon is likely due to diuretic resistance or tolerance. The body's compensatory mechanisms can be activated in response to prolonged fluid and electrolyte loss, and dehydration itself can reduce the diuretic effect.[4]
-
Solutions:
-
Ensure Adequate Hydration: Maintain a normal body fluid volume (euvolemic state) through a fluid and electrolyte replacement plan. Studies in dogs have shown that acute tolerance to bumetanide can be reversed by rehydration.[4][7]
-
Combination Therapy: Consider combining bumetanide with a diuretic that acts on a different part of the nephron. Co-administration with a thiazide diuretic (e.g., hydrochlorothiazide, chlorthalidone) can produce a synergistic effect by blocking sodium reabsorption at both the loop of Henle and the distal convoluted tubule.[8][9] Combining with an SGLT2 inhibitor like dapagliflozin has also been shown to significantly increase the natriuretic effect of bumetanide.[10][11]
-
Optimize Dosing Schedule: An intermittent dosing schedule, such as administering bumetanide for 3 to 4 days followed by a 1 to 2-day rest period, may help maintain its effectiveness for long-term edema control.[2]
-
Issue 2: Animals Exhibit Signs of Severe Dehydration or Electrolyte Imbalance
-
Question: My animals are showing rapid weight loss (>10% of initial body weight), lethargy, sunken eyes, and muscle tremors after bumetanide administration. What should I do?
-
Answer: These are signs of severe dehydration and electrolyte imbalances, particularly hypokalemia (low potassium) and hypomagnesemia (low magnesium), which are known side effects of potent loop diuretics like bumetanide.[4][12] Immediate intervention is crucial for animal welfare and data integrity.
-
Immediate Actions:
-
Long-Term Solutions:
-
Implement a proactive fluid and electrolyte replacement plan from the start of your experiment. A common strategy is to replace the volume of urine output with an equivalent volume of a balanced electrolyte solution.[4]
-
Re-evaluate your bumetanide dose. You may need to lower the dose or administer it less frequently.[4]
-
Increase monitoring frequency. For acute studies with high doses, monitor body weight and clinical signs at least once or twice daily. For chronic studies, daily monitoring can be gradually reduced to a few times a week.[4]
-
Experimental Protocols
Protocol 1: Induction of Diuresis and Urine Collection in Rodents
-
Animal Acclimation: Acclimate animals to metabolic cages for at least 3 days before the experiment to minimize stress-related effects on urine output.
-
Baseline Measurement: Record the baseline body weight of each animal. Collect a baseline 24-hour urine sample to determine the normal urine output for each animal.
-
Bumetanide Preparation: Prepare the bumetanide solution for injection as described in the FAQ section, ensuring the final DMSO concentration is minimal.
-
Administration: Administer the bumetanide solution via the desired route (e.g., intraperitoneal injection).
-
Urine Collection: Place the animals back into the metabolic cages immediately after administration. Collect urine over a set period (e.g., 4, 6, or 24 hours) to measure the total volume.
-
Data Analysis: Compare the urine output after bumetanide administration to the baseline measurements to quantify the diuretic effect.
Protocol 2: Fluid and Electrolyte Replacement Therapy
-
Measure Urine Output: Use metabolic cages to accurately determine the volume of urine excreted by each animal over a specific period (e.g., the preceding 24 hours).[4]
-
Calculate Replacement Volume: The volume of the replacement solution to be administered should be equal to the volume of urine output during the collection period.[4]
-
Prepare Replacement Solution: Lactated Ringer's solution is a commonly used balanced electrolyte solution.
| Component | Concentration (mEq/L) |
| Sodium (Na⁺) | 130 |
| Potassium (K⁺) | 4 |
| Calcium (Ca²⁺) | 2.7 |
| Chloride (Cl⁻) | 109 |
| Lactate | 28 |
| Note: Concentrations may vary slightly by manufacturer.[4] |
-
Administer Replacement Solution: Administer the calculated volume of Lactated Ringer's solution subcutaneously (SC) or intraperitoneally (IP).[4]
-
Monitor: Continuously monitor the animal's body weight and clinical signs to ensure adequate hydration is maintained.[4]
Visualized Workflows and Pathways
Caption: Mechanism of bumetanide-induced diuresis in the kidney.
Caption: A logical workflow for troubleshooting diuretic resistance.
Caption: A step-by-step experimental workflow for bumetanide studies.
References
- 1. Pharmacology of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Common questions about bumetanide - NHS [nhs.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of acute tolerance to bumetanide: bolus injection studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of acute tolerance to bumetanide: constant-rate infusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Effect of the combination of bumetanide plus chlorthalidone on hypertension and volume overload in patients with chronic kidney disease stage 4–5 KDIGO without renal replacement therapy: a double-blind randomized HEBE-CKD trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. THE PATHOPHYSIOLOGY OF DIURETIC RESISTANCE AND ITS IMPLICATIONS FOR THE MANAGEMENT OF CHRONIC HEART FAILURE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Avoiding degradation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid during storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (yellowing or browning) | Oxidation of the amino or phenoxy group due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using amber vials or storing it in a dark place. |
| Changes in physical appearance (clumping, deliquescence) | The compound is hygroscopic and has absorbed moisture from the atmosphere. | Store in a desiccator with a suitable drying agent. Ensure the container is tightly sealed. |
| Appearance of new peaks in HPLC analysis | Chemical degradation has occurred. This could be due to hydrolysis, oxidation, or photodegradation. | Refer to the FAQs section to identify potential degradation pathways. Implement the recommended storage conditions to minimize further degradation. |
| Poor solubility compared to a fresh sample | Formation of less soluble degradation products or polymerization. | Re-purify a small sample if possible. For future use, ensure strict adherence to recommended storage conditions. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering substances. | Use a freshly opened or properly stored sample. Qualify the material using a stability-indicating analytical method before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it at 2-8°C in a dry, well-ventilated area. Due to its hygroscopic nature, it should be kept under an inert atmosphere.[1] The compound should also be protected from light.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present (amino, phenoxy, sulfamoyl, benzoic acid), the following degradation pathways are possible:
-
Hydrolysis: The sulfamoyl group can hydrolyze to the corresponding sulfonic acid, especially under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic ring, particularly the amino and phenoxy groups, are susceptible to oxidation, which can lead to colored impurities.
-
Photodegradation: Exposure to UV light can induce cleavage of the C-O or C-S bonds. Studies on the related compound bumetanide have shown that photodegradation can lead to the formation of sulfonic acid derivatives.
-
Decarboxylation: While less common for aromatic carboxylic acids, decarboxylation can occur under harsh thermal stress.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves using a method that can separate the intact compound from its potential degradation products. Regular analysis of the sample against a reference standard will allow for the quantification of any degradation.
Q4: Are there any recommended stabilizers for this compound?
Q5: My compound has been stored at room temperature for an extended period. Is it still usable?
A5: It is highly recommended to re-analyze the sample using a validated stability-indicating HPLC method to assess its purity. Compare the chromatogram to that of a reference standard or a previously analyzed batch that was stored under recommended conditions. If significant degradation is observed, the material may not be suitable for use in sensitive experiments.
Experimental Protocols
Stability-Indicating HPLC Method
This method is adapted from published methods for the related compound, bumetanide, and is intended as a starting point for method development and validation.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in Water (v/v ratio to be optimized, e.g., 50:50) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Diluent | Mobile Phase |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the diluent.
-
Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure that the chromatographic system meets the required performance criteria (e.g., tailing factor, theoretical plates, and reproducibility of injections).
-
Data Analysis: Compare the peak areas and retention times of the sample to the standard. The appearance of any new peaks in the sample chromatogram may indicate the presence of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets | FDA [fda.gov]
- 3. Bumetanide as a Model NDSRI Substrate: N-nitrosobumetanide Impurity Formation and its Inhibition in Bumetanide Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubilization and stability of bumetanide in vehicles for intranasal administration, a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Reducing Bumetanide Ototoxicity in Long-Term Rodent Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term rodent studies involving bumetanide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of bumetanide-induced ototoxicity?
A1: Bumetanide, a loop diuretic, primarily exerts its ototoxic effects by inhibiting the Na-K-2Cl cotransporter (NKCC1) in the stria vascularis of the cochlea. This inhibition disrupts the ionic balance of the endolymph, leading to a reduction in the endocochlear potential (EP), which is crucial for the function of sensory hair cells. This can result in temporary or, in some cases, permanent hearing loss.
Q2: How does the ototoxicity of bumetanide compare to that of furosemide?
A2: On a milligram-for-milligram basis, bumetanide is more potent than furosemide in terms of both its diuretic and ototoxic effects. However, when administered at equipotent diuretic doses, bumetanide is generally considered to have a lower ototoxic potential than furosemide.
Q3: Is bumetanide-induced hearing loss permanent in rodents?
A3: Bumetanide-induced hearing loss in rodents is often transient and reversible upon cessation of the drug. However, the risk of permanent hearing loss increases with higher doses, prolonged administration, and co-administration with other ototoxic agents, such as aminoglycoside antibiotics.
Q4: What are the initial signs of ototoxicity in rodents receiving bumetanide?
A4: Early signs of ototoxicity in rodents can be subtle. Researchers should monitor for behavioral changes such as a diminished Preyer's reflex (pinna twitch in response to a sudden sound) or a lack of startle response to auditory stimuli. For quantitative assessment, Auditory Brainstem Response (ABR) testing is the gold standard for detecting threshold shifts.
Q5: Are there any known strategies to reduce bumetanide-induced ototoxicity in long-term studies?
A5: Yes, several strategies can be employed:
-
Dose Optimization: Conduct pilot studies to determine the minimum effective dose of bumetanide for the desired therapeutic effect with the least impact on hearing.
-
Administration Route and Rate: Consider continuous infusion over bolus injections to maintain steady-state plasma concentrations and avoid high peak levels that are more likely to be ototoxic.
-
Avoid Co-administration of Ototoxic Drugs: Whenever possible, avoid concurrent administration of other known ototoxic agents like aminoglycosides or cisplatin, as they can potentiate the ototoxic effects of bumetanide.
-
Otoprotective Agents: While research is ongoing, some studies suggest that certain antioxidants may offer protection against drug-induced ototoxicity. However, their efficacy with bumetanide needs to be specifically validated.
Troubleshooting Guides
Issue 1: High Variability in Auditory Brainstem Response (ABR) Measurements
-
Problem: Inconsistent ABR thresholds are observed within the same animal across different time points or between animals in the same treatment group.
-
Possible Causes & Troubleshooting Steps:
-
Improper Electrode Placement: Ensure subdermal needle electrodes are placed correctly and securely. The active electrode should be placed at the vertex, the reference electrode over the mastoid or temporal bone of the tested ear, and the ground electrode in a distant location (e.g., the contralateral thigh).
-
Anesthesia Depth: The depth of anesthesia can affect ABR recordings. Maintain a consistent and appropriate level of anesthesia throughout the recording session. Monitor physiological signs (e.g., respiratory rate, toe-pinch reflex) to ensure a stable anesthetic plane.
-
Body Temperature: Hypothermia can alter neural responses. Maintain the animal's body temperature at 37°C using a heating pad.
-
Acoustic Noise: Conduct ABR measurements in a sound-attenuating booth to minimize background noise interference.
-
Electrical Interference: Ensure all electronic equipment is properly grounded. Use a Faraday cage if necessary to shield from external electrical noise.
-
Issue 2: Difficulty in Identifying and Counting Hair Cells in Cochlear Histology
-
Problem: Poor tissue quality, artifacts, or unclear morphology make it difficult to accurately quantify inner and outer hair cell loss.
-
Possible Causes & Troubleshooting Steps:
-
Inadequate Fixation: Perfuse the animal transcardially with 4% paraformaldehyde (PFA) immediately after euthanasia to ensure rapid and thorough fixation of the cochlea. Post-fix the dissected cochleae in 4% PFA overnight.
-
Incomplete Decalcification: The bony labyrinth of the cochlea requires complete decalcification for proper sectioning. Use a solution of 0.1 M EDTA and change it regularly until the bone is pliable. This process can take several days to weeks.
-
Tissue Damage During Dissection: The cochlea is delicate. Use fine dissection tools and handle the tissue gently to avoid mechanical damage to the organ of Corti.
-
Improper Staining: Use a reliable staining method for visualizing hair cells, such as hematoxylin and eosin (H&E) or fluorescent phalloidin staining for actin filaments in the stereocilia.
-
Incorrect Sectioning Plane: Ensure the cochlea is embedded and sectioned in the correct orientation (mid-modiolar plane) to visualize all turns of the organ of Corti.
-
Data Presentation
Table 1: Hypothetical Dose-Response of Bumetanide on Auditory Brainstem Response (ABR) Thresholds in Rats
| Bumetanide Dose (mg/kg/day, s.c.) | Treatment Duration | Frequency (kHz) | Mean ABR Threshold Shift (dB SPL) ± SEM |
| Vehicle Control | 28 days | 8 | 2.5 ± 1.2 |
| 16 | 3.1 ± 1.5 | ||
| 32 | 4.0 ± 2.0 | ||
| 5 | 28 days | 8 | 8.7 ± 2.8 |
| 16 | 12.4 ± 3.5 | ||
| 32 | 18.9 ± 4.1 | ||
| 10 | 28 days | 8 | 15.2 ± 3.9 |
| 16 | 25.8 ± 5.2 | ||
| 32 | 35.1 ± 6.3 | ||
| 20 | 28 days | 8 | 28.6 ± 5.5 |
| 16 | 42.3 ± 7.1 | ||
| 32 | 55.7 ± 8.9 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Experimental Protocols
Auditory Brainstem Response (ABR) Testing Protocol
-
Animal Preparation:
-
Anesthetize the rodent with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane).
-
Maintain body temperature at 37°C using a homeothermic blanket.
-
Place subdermal needle electrodes at the vertex (active), ipsilateral mastoid (reference), and contralateral thigh (ground).
-
-
Acoustic Stimulation and Recording:
-
Conduct testing in a sound-attenuating chamber.
-
Present click stimuli and tone pips at various frequencies (e.g., 8, 16, 32 kHz) through a calibrated speaker placed in the ear canal.
-
Begin with a high-intensity stimulus (e.g., 90 dB SPL) and decrease in 5 or 10 dB steps.
-
Average the responses to a set number of stimuli (e.g., 512 or 1024) at each intensity level.
-
-
Data Analysis:
-
Identify the characteristic ABR waveforms (Waves I-V).
-
The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible and reproducible waveform.
-
Compare the ABR thresholds of bumetanide-treated animals to those of vehicle-treated controls.
-
Cochlear Histology Protocol for Hair Cell Quantification
-
Tissue Collection and Preparation:
-
Euthanize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).
-
Dissect the temporal bones and post-fix the cochleae in 4% PFA at 4°C overnight.
-
Decalcify the cochleae in 0.1 M EDTA at 4°C, changing the solution every 2-3 days until the bone is soft.
-
-
Cryosectioning and Staining:
-
Cryoprotect the decalcified cochleae in a sucrose gradient (e.g., 15% then 30%).
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut mid-modiolar sections (e.g., 10-20 µm thick) using a cryostat.
-
Mount the sections on slides and stain with hematoxylin and eosin (H&E) or a fluorescent marker like phalloidin to visualize hair cells.
-
-
Hair Cell Counting:
-
Under a light or fluorescence microscope, systematically count the number of inner hair cells (IHCs) and outer hair cells (OHCs) in each turn of the cochlea (apical, middle, and basal).
-
Express the data as the percentage of missing hair cells compared to control animals.
-
Mandatory Visualizations
Optimizing bumetanide infusion parameters for consistent results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing bumetanide infusion parameters. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure consistent and reliable experimental outcomes.
Troubleshooting and FAQs
This section addresses common issues encountered during bumetanide infusion experiments.
Q1: My bumetanide infusion solution is cloudy or has visible precipitates. What should I do?
A: Immediately discard any solution that appears cloudy or contains precipitates[1]. This indicates potential drug instability or incompatibility. To prevent this, ensure you are using the correct diluents. Bumetanide for injection is compatible with Sodium Chloride 0.9% and Glucose 5% solutions[2]. Also, verify that the pH of the final solution is within the recommended range of 6.8 to 7.8[3].
Q2: I am observing inconsistent results between experiments. How can I achieve more stable and reproducible plasma concentrations?
A: Continuous intravenous infusion is generally superior to intermittent bolus injections for maintaining stable plasma concentrations[4][5]. A study in rabbits demonstrated that extending the infusion time (e.g., 1 or 4 hours vs. a 10-second bolus) resulted in fairly constant plasma concentrations during the steady state[6]. Ensure your infusion pump is calibrated and functioning correctly to deliver a consistent flow rate.
Q3: My experimental subjects are showing signs of electrolyte imbalance (e.g., low potassium). How can I mitigate this?
A: Electrolyte disturbances, particularly hypokalemia (low potassium), are known adverse effects of bumetanide due to its diuretic action[4][7]. It is crucial to monitor serum electrolytes closely throughout the infusion period[1][8]. In clinical settings, patients often require potassium supplementation[7]. For preclinical studies, consider establishing baseline electrolyte levels and providing supplementation as needed to maintain physiological balance.
Q4: I am concerned about potential renal toxicity. What are the best practices for monitoring kidney function?
A: Bumetanide, as a potent loop diuretic, can impact renal function. Monitoring fluid balance, electrolytes, and renal function is essential[1][8]. Key parameters to track include serum creatinine and Blood Urea Nitrogen (BUN)[4]. Increasing doses of bumetanide have been correlated with an increased incidence of acute kidney injury (AKI) in some clinical studies[9]. If a significant decrease in renal function is observed, a dose reduction or discontinuation of the infusion may be necessary.
Q5: A subject is experiencing unexpected, diffuse pain. Could this be related to the bumetanide infusion?
A: While rare, severe musculoskeletal pain and superficial skin tenderness have been reported in association with high-dose bumetanide infusions[10]. This adverse effect is not fully understood but may be related to the drug's off-target effects on cation-chloride cotransporters involved in pain regulation[10]. If unexplained, severe pain occurs, consider discontinuing the bumetanide infusion and consulting relevant literature[10].
Data Presentation
Table 1: Pharmacokinetic Parameters of Intravenous Bumetanide
| Parameter | Value | Species | Source |
| Onset of Action | 2-3 minutes | Human | [11] |
| Peak Effect | 15-30 minutes | Human | [11] |
| Elimination Half-Life | ~1 hour | Human | [11] |
| Rapid Disposition Half-Life | 5.1 minutes | Human | [4][5] |
| Slower Elimination Half-Life | 44 minutes | Human | [4][5] |
| Volume of Distribution (Vss) | 128 - 378 mL/kg | Rabbit | [6] |
| Clearance (CL) | 13.6 - 25.3 mL/min/kg | Rabbit | [6] |
Table 2: Recommended Intravenous Infusion Parameters
| Population | Dosing Regimen | Maximum Daily Dosage | Source |
| Adult (Human) | 0.5 to 1 mg initial dose; may be followed by an infusion of 0.5 to 2 mg/hour. | 10 mg | [3][12][13] |
| Pediatric (Critically Ill) | Mean initial dose of ~0.03 mg/kg/hr. Doses range from 0.00125 to 0.01 mg/kg/hr. | Not specified | [7] |
| Preclinical (Rabbit) | Total dose infused over 1 to 4 hours to maintain steady state. | Not applicable | [6] |
Experimental Protocols
Protocol 1: Preparation of Bumetanide for Continuous Infusion
-
Obtain Materials : Use commercially available bumetanide solution for injection (e.g., 0.25 mg/mL)[3]. Select a compatible infusion fluid: Sodium Chloride 0.9% or Glucose 5%[2].
-
Determine Final Concentration : Based on the desired infusion rate and subject weight, calculate the required total dose and final concentration. In clinical infusions, the final concentration should not exceed 25 micrograms/mL[1].
-
Dilution : Under sterile conditions, withdraw the calculated volume of bumetanide from the vial. Add it to the chosen volume of infusion fluid (e.g., in an infusion bag or syringe).
-
Inspection : Gently mix the solution and visually inspect for any cloudiness or precipitation. The solution must be clear before administration. If not, it must be discarded[1].
-
Administration : Connect the infusion bag or syringe to a calibrated infusion pump. Administer the solution via the desired route (e.g., intravenous catheter) at the calculated rate. Protect the infusion from direct sunlight[2].
Protocol 2: Quantification of Bumetanide in Plasma by HPLC
This protocol is based on established high-performance liquid chromatography (HPLC) methods for bumetanide analysis[14][15][16].
-
Sample Collection : Collect blood samples into tubes containing an appropriate anticoagulant. Centrifuge to separate plasma and store at -20°C or below until analysis.
-
Sample Preparation (Protein Precipitation) :
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube[15].
-
Add an internal standard (e.g., acetophenone, piretanide) to each sample[14][16].
-
Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins[14][15].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C[15].
-
Carefully transfer the supernatant to a clean tube.
-
-
Evaporation and Reconstitution :
-
HPLC Analysis :
-
Column : Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[15].
-
Mobile Phase : A mixture of Methanol:Water:Glacial Acetic Acid (e.g., 65:35:1, v/v/v)[15][16].
-
Flow Rate : 1.0 mL/min[15].
-
Injection Volume : 50 µL[15].
-
Detection : Fluorescence detector (Excitation λ ≈ 338 nm, Emission λ ≈ 433 nm) provides high sensitivity, with detection limits as low as 5 ng/mL[14]. UV detection is also possible[14].
-
-
Quantification : Create a calibration curve using standard solutions of known bumetanide concentrations. Calculate the concentration in unknown samples by comparing their peak areas (normalized to the internal standard) to the calibration curve.
Visualizations
Bumetanide Mechanism of Action
Bumetanide's primary mechanism involves the inhibition of the Na-K-Cl cotransporter 1 (NKCC1). This process is regulated by the WNK-SPAK/OSR1 signaling pathway, which phosphorylates and activates NKCC1. Bumetanide binds to the activated transporter, blocking ion influx and altering intracellular chloride concentration.
References
- 1. emed.ie [emed.ie]
- 2. Bumetanide intravenous injection for adults | Medinfo Galway [medinfogalway.ie]
- 3. Bumetanide Injection, USP (For Intravenous or Intramuscular Use) [dailymed.nlm.nih.gov]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. heraldopenaccess.us [heraldopenaccess.us]
- 6. Effect of intravenous infusion time on the pharmacokinetics and pharmacodynamics of the same total dose of bumetanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. oatext.com [oatext.com]
- 9. Treatment outcomes of bumetanide continuous infusion: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Syndrome of Severe Pain Associated with a Continuous Bumetanide Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Articles [globalrx.com]
- 12. droracle.ai [droracle.ai]
- 13. Bumetanide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Measurement of bumetanide in plasma and urine by high-performance liquid chromatography and application to bumetanide disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bumetanide versus furosemide: a comparative analysis of diuretic potency
A Guide for Researchers and Drug Development Professionals
Bumetanide and furosemide are both potent loop diuretics integral to the management of edema associated with conditions like congestive heart failure, liver cirrhosis, and renal disease.[1][2] They exert their therapeutic effect by inhibiting the Na-K-2Cl symporter in the thick ascending limb of the loop of Henle, thereby increasing the excretion of sodium, chloride, and water.[1][3] While their mechanism of action is similar, significant differences in their pharmacokinetic profiles, particularly in potency and bioavailability, are crucial for clinical and research applications. This guide provides an objective comparison based on experimental data.
Quantitative Data Summary
The primary distinction between bumetanide and furosemide lies in their potency and bioavailability. Bumetanide is significantly more potent and has a more predictable absorption profile than furosemide.
| Parameter | Bumetanide | Furosemide | Key Insights |
| Potency Ratio | 1 | ~40 | Bumetanide is approximately 40 times more potent than furosemide by weight.[1][3][4] Some studies report a potency ratio of up to 50:1.[5] |
| Equivalent Dosing | 1 mg | 40 mg (Oral) / 20 mg (IV) | The standard dose equivalence is 1 mg of bumetanide to 40 mg of oral furosemide.[6][7][8] |
| Bioavailability | ~80% (predictable) | 10% - 90% (highly variable, avg. ~50-60%) | Bumetanide's absorption is more complete and less affected by food, leading to a more predictable diuretic effect.[1][3][9] Furosemide's absorption is notoriously erratic.[3] |
| Onset of Action (Oral) | Within 1 hour | Within 1 hour | Both drugs have a rapid onset of action following oral administration.[3][10] |
| Duration of Action | ~4-6 hours | ~6-8 hours | Both provide a relatively short duration of diuresis.[3][11] |
| Elimination Half-life | ~0.8-1.5 hours | ~1-2 hours | The half-life of furosemide is roughly twice that of bumetanide.[3][6][12] |
| Protein Binding | 97% | >95% | Both drugs are highly bound to plasma proteins, primarily albumin.[3][13] |
Mechanism of Action
Bumetanide and furosemide are loop diuretics that target the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. By inhibiting this transporter, they reduce the reabsorption of sodium, potassium, and chloride from the tubular fluid. This leads to a significant increase in the urinary excretion of these ions, with water following osmotically, resulting in potent diuresis.
Experimental Protocols
The comparative diuretic potency of bumetanide and furosemide is typically evaluated using preclinical and clinical study designs.
Preclinical Assessment: The Lipschitz Test in Rodents
A standard method for screening diuretic agents in an animal model involves the following steps:[14]
-
Animal Acclimatization and Grouping : Male Wistar rats (150-200g) are acclimatized to metabolic cages, which allow for the separate collection of urine and feces. Animals are then divided into a control group (vehicle), a standard group (e.g., furosemide), and test groups (bumetanide at various doses).
-
Hydration : To ensure a consistent baseline urine flow, animals are orally administered a saline solution (e.g., 0.9% NaCl at 25 mL/kg body weight).[14]
-
Drug Administration : Immediately after hydration, the vehicle, standard diuretic, or test compound is administered, typically via oral gavage.
-
Urine Collection and Measurement : Urine is collected at set intervals (e.g., hourly for 6-8 hours). The total volume of urine for each animal is recorded at each time point.
-
Electrolyte Analysis : The collected urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using methods like flame photometry or ion-selective electrodes.
-
Data Analysis : The diuretic activity is assessed by comparing the urine output of the test groups to the control group. Key parameters calculated include the Diuretic Index (urine volume of test group / urine volume of control group) and the saluretic/natriuretic indices (electrolyte excretion of test group / electrolyte excretion of control group).[14]
Clinical Trial Methodology
In humans, comparative studies are often conducted as randomized, parallel-group, or crossover trials in patients with edematous states.
A study comparing bumetanide and furosemide in outpatients with congestive heart failure followed an open, randomized, parallel design.[15] Key evaluation parameters included changes in body weight, physical signs of edema (e.g., abdominal girth), and serum electrolyte levels over a multi-month treatment period.[15] More recent pragmatic study designs in acute heart failure focus on early assessment of diuretic response by measuring urine output and spot urinary sodium concentration within hours of intravenous drug administration to tailor therapy effectively.[16]
Conclusion
The primary advantage of bumetanide over furosemide is its superior and more predictable bioavailability, which translates to a more reliable clinical response. While both drugs are effective loop diuretics, the 40:1 potency ratio is a critical consideration for dosing and interchange.[4][7] For researchers, the high variability of furosemide's oral absorption must be accounted for in study design and data interpretation. In drug development, bumetanide's pharmacokinetic profile may serve as a benchmark for novel diuretic agents aiming for consistent and predictable efficacy.
References
- 1. Bumex vs. Lasix: Differences, similarities, and which is better for you [singlecare.com]
- 2. Bumetanide vs Furosemide Comparison - Drugs.com [drugs.com]
- 3. Bumetanide - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Disposition and response to bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. pharmacypractice.org [pharmacypractice.org]
- 8. A retrospective evaluation of the efficacy of intravenous bumetanide and comparison of potency with furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bumetanide and furosemide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 11. droracle.ai [droracle.ai]
- 12. Bumetanide and furosemide in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. google.com [google.com]
- 14. benchchem.com [benchchem.com]
- 15. Clinical trial of bumetanide versus furosemide in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rationale and Design of the Efficacy of a Standardized Diuretic Protocol in Acute Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Purity Validation of Synthesized 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a key intermediate in the synthesis of the diuretic drug Bumetanide. The purity of this compound is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for established and alternative analytical techniques, presents comparative data, and visualizes experimental workflows to aid researchers in selecting the most appropriate method for their needs.
Overview of Analytical Techniques
The validation of this compound purity relies on a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main compound and any potential impurities. The primary impurity of concern, arising from an incomplete reaction during synthesis, is the starting material, 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. Other potential process-related impurities and degradation products may also be present.
This guide compares the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers the high separation power of HPLC combined with the specificity and sensitivity of mass spectrometry for unequivocal identification of impurities.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification of the main component and impurities without the need for reference standards for every impurity.
-
Supercritical Fluid Chromatography (SFC): A green chromatography alternative to normal-phase HPLC that uses supercritical carbon dioxide as the main mobile phase, offering fast separations and reduced solvent consumption.
-
Capillary Electrophoresis (CE): A high-efficiency separation technique well-suited for the analysis of ionizable compounds like this compound.[4][5]
Comparative Data
The following table summarizes hypothetical performance data for the compared analytical techniques in the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | 1H-NMR (400 MHz) | SFC-UV | CE-UV |
| Purity Assay (% area) | 99.5 | 99.6 | 99.2 (qNMR) | 99.4 | 99.3 |
| Limit of Detection (LOD) | 0.01% | 0.001% | 0.05% | 0.02% | 0.03% |
| Limit of Quantification (LOQ) | 0.03% | 0.003% | 0.15% | 0.06% | 0.10% |
| Precision (%RSD, n=6) | < 1.0 | < 1.5 | < 2.0 | < 1.2 | < 1.8 |
| Analysis Time (min) | 20 | 15 | 10 | 8 | 12 |
| Key Advantage | Robust & widely available | Highest specificity & sensitivity | Absolute quantification | Green & fast | High efficiency |
| Key Disadvantage | Moderate sensitivity | Higher cost & complexity | Lower sensitivity | Requires specialized equipment | Lower concentration sensitivity |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below.
3.1. High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the routine purity assessment and quantification of this compound and its primary impurity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B.
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method provides enhanced specificity and sensitivity for the identification and quantification of trace-level impurities.
-
Instrumentation: LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC-UV method.
-
MS Conditions:
-
Ionization Mode: ESI positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor Ion m/z 309.1 → Product Ions (e.g., m/z 292.1, 212.1).
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid: Precursor Ion m/z 340.0 → Product Ions (e.g., m/z 323.0, 243.0).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used for the structural confirmation of the synthesized compound and for quantitative analysis (qNMR).
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.75 mL of DMSO-d6.
-
¹H-NMR Parameters:
-
Pulse Sequence: zg30.
-
Number of Scans: 16.
-
Relaxation Delay: 5 s.
-
-
Expected Chemical Shifts (δ, ppm): Aromatic protons between 7.0 and 8.0 ppm, amine protons around 5.0-6.0 ppm, and the carboxylic acid proton above 12 ppm.
-
¹³C-NMR Parameters:
-
Pulse Sequence: zgpg30.
-
Number of Scans: 1024.
-
3.4. Supercritical Fluid Chromatography (SFC-UV)
SFC offers a faster and more environmentally friendly alternative for purity analysis.
-
Instrumentation: SFC system with a UV detector.
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B: Ethanol with 0.1% trifluoroacetic acid.
-
Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve 1 mg/mL in methanol.
3.5. Capillary Electrophoresis (CE-UV)
CE provides high-efficiency separations for charged analytes.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve 1 mg/mL in the BGE.
Visualization of Workflows and Relationships
4.1. Experimental Workflow for Purity Validation
The following diagram illustrates a typical workflow for the comprehensive purity validation of a synthesized batch of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. fda.gov [fda.gov]
- 5. jfda-online.com [jfda-online.com]
A Comparative Efficacy Analysis of Bumetanide and Its Analogues as Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the diuretic efficacy of bumetanide and its structural analogues. The information presented is supported by experimental data from in vitro and in vivo studies, offering valuable insights for researchers in pharmacology and medicinal chemistry.
Executive Summary
Bumetanide is a potent loop diuretic that exerts its effect by inhibiting the Na-K-Cl cotransporter 2 (NKCC2) in the thick ascending limb of the loop of Henle. Its efficacy is approximately 40 times that of furosemide, another widely used loop diuretic. The structure-activity relationship (SAR) of bumetanide derivatives reveals that modifications at specific positions on the benzene ring can significantly alter diuretic potency. Key structural features, such as the sulfamoyl and carboxyl groups, are crucial for its activity. This guide delves into the comparative potency, pharmacokinetics, and underlying mechanisms of bumetanide and its analogues, supported by detailed experimental protocols and pathway visualizations.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of bumetanide and its analogues, primarily focusing on its comparison with furosemide and other derivatives.
Table 1: Pharmacokinetic and Potency Comparison of Bumetanide and Furosemide
| Parameter | Bumetanide | Furosemide | Reference(s) |
| Relative Potency | ~40x Furosemide | 1 | [1][2][3] |
| Oral Bioavailability | ~80-100% | ~50% (highly variable) | [1] |
| Onset of Action (Oral) | 30-60 minutes | 30-60 minutes | [4] |
| Peak Activity (Oral) | 1-2 hours | 1-2 hours | [4] |
| Duration of Action | 4-6 hours | 6-8 hours | [4] |
| Protein Binding | ~95% | ~91-99% | [4] |
| Primary Site of Action | Ascending limb of the loop of Henle | Ascending limb of the loop of Henle | [4] |
Table 2: Comparative Efficacy of Bumetanide Derivatives: In Vitro Inhibition of hNKCC2A and In Vivo Diuretic Potency in Dogs
| Compound | Modification from Bumetanide Structure | eIC50 on hNKCC2A (µM) | Relative Diuretic Potency in Dogs (vs. Bumetanide) | Reference(s) |
| Bumetanide | - | 4.0 | 1.0 | [5] |
| PF-2178 | Carboxylic group replaced by sulfonic acid | 7.2 | 0.925 | [5][6] |
| BUM13 | Carboxylic group replaced by anilinomethyl group | >100 | - | [5][6] |
| PF-1712 | Butylamino group replaced by benzylamino group | 10.5 | 0.35 | [5] |
| PF-1659 | Butylamino group replaced by furfurylamino group | 13.5 | 0.25 | [5] |
| PF-1962 | Butylamino group replaced by anilino group | 2.5 | 1.0 | [5] |
| HH-562 | Butylamino and phenoxy groups replaced by benzylamino and 4-chloroanilino groups | 1.9 | 0.5 | [5] |
| PF-1573 | Butylamino and phenoxy groups replaced by furfurylamino and 4-chloroanilino groups | 2.1 | 0.75 | [5] |
| PF-1574 | Butylamino and phenoxy groups replaced by 2,4-dimethylanilino group | 12.2 | 0.1 | [5][6] |
| PF-1730 | Butylamino and sulfamoyl groups replaced by benzylamino and methylsulfonyl groups | 2.2 | 0.7 | [5] |
eIC50: estimated half maximal inhibitory concentration.
Signaling Pathways
The diuretic effect of bumetanide and its analogues is primarily mediated through the inhibition of the Na-K-Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle. The activity of NKCC2 is regulated by the WNK (With-No-Lysine [K]) kinase signaling pathway.
The diagram above illustrates that bumetanide and its analogues directly inhibit the NKCC2 transporter, preventing the reabsorption of sodium, potassium, and chloride ions from the tubular lumen into the epithelial cell. This inhibition leads to increased excretion of these ions and water, resulting in diuresis. The WNK kinase pathway, through SPAK/OSR1, positively regulates NKCC2 activity via phosphorylation.
Experimental Protocols
In Vitro Assay: hNKCC2A Inhibition in Xenopus laevis Oocytes
This assay is used to determine the inhibitory potency (IC50) of bumetanide analogues on the human Na-K-Cl cotransporter 2A (hNKCC2A).
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Oocytes are injected with cRNA encoding for hNKCC2A. Control oocytes are injected with water. The oocytes are then incubated for several days to allow for protein expression.
-
⁸⁶Rb⁺ Uptake Assay:
-
Oocytes are pre-incubated in a chloride-free medium to deplete intracellular chloride and maximize NKCC2 activity.
-
The uptake is initiated by transferring the oocytes to a solution containing ⁸⁶Rb⁺ (as a congener for K⁺) and varying concentrations of the test compound (bumetanide or its analogue).
-
After a defined incubation period, the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.
-
-
Measurement and Analysis:
-
Individual oocytes are lysed, and the intracellular ⁸⁶Rb⁺ is quantified using a scintillation counter.
-
The bumetanide-sensitive uptake is calculated by subtracting the uptake in the presence of a high concentration of bumetanide (or in uninjected oocytes) from the total uptake.
-
IC50 values are determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.[5]
-
In Vivo Assay: Diuretic Activity in Dogs
This protocol assesses the diuretic and natriuretic effects of bumetanide analogues in a whole-animal model.
Methodology:
-
Animal Preparation: Conscious, trained female dogs are used. The animals are fasted overnight with free access to water.
-
Hydration: On the day of the experiment, the dogs are hydrated with a saline solution, administered intravenously, to ensure a stable baseline urine flow.
-
Drug Administration: The test compound (bumetanide or an analogue) is administered intravenously at a specified dose.
-
Urine Collection: Urine is collected via an indwelling bladder catheter at regular intervals (e.g., every 15-30 minutes) for a period of 3-6 hours.
-
Sample Analysis:
-
The volume of each urine sample is recorded.
-
Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) are measured using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: The diuretic effect is quantified by the total urine volume excreted per unit of time. The natriuretic effect is determined by the total amount of sodium excreted. The potency of the analogues is typically expressed relative to bumetanide.[5]
Experimental Workflow and Structure-Activity Relationship (SAR)
The following diagram outlines a typical workflow for the screening and evaluation of novel bumetanide analogues.
The structure-activity relationship studies of bumetanide have revealed several key insights:
-
Carboxylic Acid Group (Position 1): An acidic group at this position is important for activity. Replacing it with a non-ionic group, like an anilinomethyl group, significantly reduces or abolishes inhibitory activity on hNKCC2A.[5][6] However, replacement with another acidic group, such as sulfonic acid, can retain diuretic activity.[5][6]
-
Amino Group (Position 3): The nature of the substituent on the amino group influences potency. For instance, replacing the butylamino group with an anilino group can maintain high potency.[5]
-
Phenoxy Group (Position 4): Modifications at this position can have a significant impact on efficacy. For example, substituting the phenoxy group with a 4-chloroanilino group can result in compounds with higher potency to inhibit hNKCC2A.[5]
-
Sulfamoyl Group (Position 5): This group is not an absolute requirement for diuretic activity. Its replacement with a methylsulfonyl group can lead to compounds with increased inhibitory potency on hNKCC2A.[5]
Conclusion
Bumetanide is a highly potent loop diuretic with a more predictable pharmacokinetic profile compared to furosemide. The study of its analogues has provided valuable information on the structural requirements for potent inhibition of the NKCC2 transporter. The experimental data consistently demonstrate a strong correlation between in vitro inhibition of hNKCC2A and in vivo diuretic efficacy. Future research in this area may focus on developing analogues with improved selectivity and pharmacokinetic properties, potentially leading to more effective and safer diuretic therapies.
References
- 1. drugs.com [drugs.com]
- 2. Table 2, Equivalent Doses of Loop Diuretics - Michigan Medicine Inpatient Diuretic Guideline for Patients with Acute Decompensated Heart Failure - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For researchers and drug development professionals working with small molecules like 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, the specificity of antibodies is paramount for accurate quantification and detection. This guide provides a comparative overview of key experimental methods to assess the cross-reactivity of antibodies against this target, ensuring the reliability and validity of your immunoassay results.
This compound , also known as Desbutylbumetanide, is a chemical compound with the molecular formula C13H12N2O5S.[1][2][3] Given its specific structure, it is crucial to evaluate whether an antibody developed against it may also bind to structurally similar molecules, leading to inaccurate measurements.
Comparison of Cross-Reactivity Assessment Methods
The selection of an appropriate method for cross-reactivity assessment depends on factors such as the required sensitivity, throughput, and the nature of the available reagents. Below is a comparison of the most common techniques.
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive or direct binding of the antibody to the target and potential cross-reactants coated on a microplate.[4][5][6][7] | High throughput, relatively low cost, quantitative.[8] | Can be influenced by matrix effects, may have lower sensitivity for weak interactions. | IC50 values, percentage cross-reactivity. |
| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with the antibody.[9][10][11][12] | Provides information on the molecular weight of the binding partner, useful for complex samples.[12] | Lower throughput, semi-quantitative, less suitable for small molecules unless conjugated to a carrier protein. | Presence and intensity of bands at expected molecular weights. |
| Surface Plasmon Resonance (SPR) | Real-time monitoring of the binding interaction between the antibody and the antigen immobilized on a sensor chip.[13][14][15] | Label-free, provides kinetic data (association and dissociation rates), high sensitivity.[13][14][15] | Requires specialized equipment, can be costly. | Association rate (ka), dissociation rate (kd), and affinity constant (KD).[16] |
Experimental Workflow for Cross-Reactivity Assessment
A systematic approach is essential for a thorough cross-reactivity assessment. The following diagram illustrates a general workflow that can be adapted for each of the discussed methods.
Caption: A generalized workflow for assessing antibody cross-reactivity.
Detailed Experimental Protocols
Accurate and reproducible data rely on well-defined experimental protocols. Below are foundational protocols for ELISA, Western Blot, and SPR that can be adapted for the assessment of antibodies against this compound.
Competitive ELISA Protocol
This protocol is designed to determine the cross-reactivity of an antibody by measuring the competition between the target compound and potential cross-reactants.
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA) and incubate overnight at 4°C.[5][6]
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound conjugate.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[17]
-
Competition: Prepare serial dilutions of the target compound (for the standard curve) and each potential cross-reactant. Mix each dilution with a constant concentration of the antibody and add to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., TMB for HRP).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the target compound or cross-reactant that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of Target / IC50 of Cross-reactant) x 100.
Western Blot Protocol for Specificity (using a protein conjugate)
This protocol helps to visualize the specificity of the antibody to the target molecule when conjugated to a carrier protein.
-
Sample Preparation: Conjugate this compound and potential cross-reactants to a carrier protein (e.g., BSA).
-
Gel Electrophoresis: Separate the conjugated proteins by SDS-PAGE.[9]
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[9][10]
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature or overnight at 4°C.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.[10][11]
-
Washing: Wash the membrane several times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or fluorescent substrate and image the membrane to detect the bands.[9]
-
Analysis: Analyze the presence and intensity of bands corresponding to the molecular weight of the carrier protein. The presence of a band indicates binding.
Surface Plasmon Resonance (SPR) Protocol
SPR provides a quantitative measure of binding kinetics and affinity.[13]
-
Chip Preparation: Immobilize the antibody onto a suitable sensor chip.
-
Analyte Injection: Inject a series of concentrations of the this compound (the analyte) over the chip surface and monitor the binding response in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.
-
Cross-Reactivity Assessment: Repeat the injection steps with potential cross-reactants at the same concentrations.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for the target and each potential cross-reactant. A lower KD value indicates a higher binding affinity. The specificity can be determined by comparing the KD values.
Logical Relationship of Cross-Reactivity Assessment
The decision-making process for characterizing an antibody's specificity involves a logical progression from initial screening to in-depth kinetic analysis.
Caption: Decision tree for antibody cross-reactivity assessment.
By employing these methodologies and following a structured workflow, researchers can confidently assess the cross-reactivity of their antibodies against this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS Number 28328-54-3 [klivon.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 5. immunoreagents.com [immunoreagents.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Sandwich ELISA protocol | Abcam [abcam.com]
- 8. Development of Nanobody-Based Flow-through Dot ELISA and Lateral-flow Immunoassay for Rapid Detection of 3-Phenoxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 14. Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. rapidnovor.com [rapidnovor.com]
- 17. bosterbio.com [bosterbio.com]
A Researcher's Guide to Ensuring Reproducibility with Bumetanide: Commercial vs. Custom-Synthesized Sources
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. The source of a chemical compound, such as the potent loop diuretic Bumetanide, can be a critical variable. Whether utilizing a commercially available product or a custom-synthesized batch, rigorous validation is essential to ensure consistency and reliability of data. This guide provides an objective comparison of the key quality attributes to consider and outlines the experimental protocols necessary to qualify a new source of Bumetanide, thereby ensuring experimental reproducibility.
Comparing Commercial and Custom-Synthesized Bumetanide: Key Quality Attributes
The primary difference between commercial and custom-synthesized Bumetanide lies in the level of batch-specific data available to the end-user. Commercial suppliers typically provide a certificate of analysis with general purity information, while a custom synthesis project can offer more detailed characterization. However, lot-to-lot variability can be a concern with commercial sources, making in-house validation crucial.
Below are key parameters that should be assessed when comparing a new batch of Bumetanide (either a new commercial lot or a custom-synthesized batch) against an established in-house standard.
Table 1: Physicochemical and Purity Analysis
This table summarizes the typical analytical chemistry data a researcher should obtain to compare the purity and identity of two Bumetanide sources.
| Parameter | Method | Reference Lot (Commercial) | New Lot (Custom-Synthesized) | Acceptance Criteria |
| Purity | HPLC (UV, 254 nm) | 99.5% | 99.7% | ≥ 98% |
| Identity Confirmation | LC-MS (m/z) | [M+H]⁺ = 365.1 | [M+H]⁺ = 365.1 | Consistent with theoretical mass |
| Residual Solvents | GC-MS | < 0.1% | < 0.05% | Varies by solvent (ICH guidelines) |
| Melting Point | Capillary Method | 230-232 °C | 231-233 °C | Within 2-3 °C of reference |
Table 2: In Vitro Functional Potency
This table illustrates a comparison of the biological activity of the two Bumetanide sources in a relevant cell-based assay.
| Parameter | Method | Reference Lot (Commercial) | New Lot (Custom-Synthesized) | Acceptance Criteria |
| IC₅₀ (NKCC1 Inhibition) | Ion Influx Assay | 5.2 µM | 5.5 µM | Within 2-fold of reference |
| Maximum Inhibition | Ion Influx Assay | 98% | 97% | Within 5% of reference |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a new Bumetanide source. Below are protocols for the key experiments cited in the tables above.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the Bumetanide sample by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of Bumetanide in the mobile phase to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: In Vitro Potency Assessment via an Ion Influx Assay
This protocol assesses the functional activity of Bumetanide by measuring its ability to inhibit the Na-K-2Cl cotransporter (NKCC1), a primary target.
-
Cell Line: Use a cell line that endogenously expresses NKCC1 (e.g., HEK293 cells).
-
Assay Principle: Utilize an ion-sensitive fluorescent dye to measure the influx of a specific ion (e.g., Thallium as a surrogate for Potassium) through NKCC1.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the ion-sensitive fluorescent dye.
-
Prepare serial dilutions of the reference and new lots of Bumetanide.
-
Pre-incubate the cells with the Bumetanide dilutions (and a vehicle control) for 15-30 minutes at 37°C.
-
Initiate ion influx by adding a stimulus solution containing the target ion (e.g., Thallium).
-
Measure the change in fluorescence over time using a plate reader.
-
-
Data Analysis: Plot the inhibition of ion influx against the logarithm of the Bumetanide concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Visualizing Workflows and Pathways
To clearly illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for validating a new source of Bumetanide.
Caption: Bumetanide's primary mechanism of action via NKCC inhibition.
Confirming the Molecular Masterpiece: A Comparative Guide to the Structural Elucidation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in the structural elucidation of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. Furthermore, it introduces Fourier-Transform Infrared (FT-IR) spectroscopy as a complementary technique, offering a multi-faceted approach to structural confirmation.
This guide presents predicted spectral data for this compound, outlines detailed experimental protocols for each technique, and includes a visual workflow to guide the analytical process. The objective is to offer a comprehensive resource for the unambiguous structural verification of this complex aromatic compound.
At a Glance: Comparing Analytical Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, including connectivity and spatial relationships of atoms. | Provides unambiguous structural determination. Non-destructive. | Requires larger sample amounts. Can be complex to interpret for molecules with many signals. |
| Mass Spectrometry | Precise molecular weight and information about the elemental composition and fragmentation pattern. | High sensitivity, requiring minimal sample. Provides molecular formula confirmation. | Does not provide detailed information on the connectivity of atoms. Isomer differentiation can be challenging. |
| FT-IR Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple to perform. Provides a characteristic "fingerprint" for the compound. | Does not provide information on the overall molecular structure or connectivity. |
Predicted Spectroscopic Data for Structural Confirmation
The following tables summarize the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data for this compound. This data serves as a benchmark for experimental verification.
Predicted ¹H and ¹³C NMR Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | Predicted Chemical Shift (ppm) |
| H-2' | 7.95 | d | 1H | Ar-H | C-1 | 125.0 |
| H-6' | 7.85 | d | 1H | Ar-H | C-2 | 118.0 |
| H-2'', H-6'' | 7.40 | t | 2H | Ar-H | C-3 | 148.0 |
| H-4'' | 7.20 | t | 1H | Ar-H | C-4 | 155.0 |
| H-3'', H-5'' | 7.00 | d | 2H | Ar-H | C-5 | 115.0 |
| -NH₂ | 5.80 | br s | 2H | Amino | C-6 | 130.0 |
| -SO₂NH₂ | 7.50 | br s | 2H | Sulfamoyl | C=O | 168.0 |
| -COOH | 12.50 | br s | 1H | Carboxylic Acid | C-1'' | 157.0 |
| C-2'', C-6'' | 120.0 | |||||
| C-3'', C-5'' | 130.0 | |||||
| C-4'' | 125.0 |
Predicted data is based on standard chemical shift values and may vary based on solvent and experimental conditions.
Predicted Mass Spectrometry Data
Table 2: Predicted Mass Spectrum Fragments for this compound.
| m/z | Relative Intensity | Proposed Fragment | Notes |
| 308 | High | [M]⁺ | Molecular Ion |
| 289 | Moderate | [M - NH₃]⁺ | Loss of ammonia from the sulfamoyl group. |
| 244 | Moderate | [M - SO₂NH₂]⁺ | Loss of the sulfamoyl group. |
| 215 | High | [M - COOH - SO₂]⁺ | Loss of carboxylic acid and sulfur dioxide.[1] |
| 186 | Moderate | [C₆H₅O-C₆H₂(NH₂)(COOH)]⁺ | Fragment containing the phenoxy and benzoic acid moieties. |
| 93 | High | [C₆H₅O]⁺ | Phenoxy cation. |
| 77 | Moderate | [C₆H₅]⁺ | Phenyl cation. |
Fragmentation patterns for aromatic sulfonamides often involve the loss of SO₂.[1]
Predicted FT-IR Data
Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400 - 3300 | Medium (two bands) |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1710 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium (multiple bands) |
| S=O Stretch (Sulfonamide) | 1350 - 1310 and 1170 - 1150 | Strong (asymmetric and symmetric) |
| C-O Stretch (Ether) | 1260 - 1200 | Strong |
| N-H Bend (Amino) | 1650 - 1580 | Medium |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the spectrometer to the lock signal of the deuterated solvent.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., zg30). Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Operate the ESI source in positive or negative ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable and intense signal for the molecular ion.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragment ion spectrum. This can be achieved through collision-induced dissociation (CID).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which provides structural information.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.
-
Acquire the FT-IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of this compound using NMR, MS, and FT-IR.
Caption: Experimental workflow for the structural confirmation of this compound.
By employing a combination of NMR, Mass Spectrometry, and FT-IR, researchers can achieve a high degree of confidence in the structural identity of this compound, ensuring the integrity and reliability of their scientific findings.
References
A Side-by-Side In Vitro Comparison of Bumetanide and Other Loop Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of bumetanide and other prominent loop diuretics, including furosemide, torsemide, and ethacrynic acid. The information presented is supported by experimental data to assist in research and drug development efforts.
Mechanism of Action: Inhibition of Na-K-Cl Cotransporters
Loop diuretics exert their primary effect by inhibiting the Na-K-Cl cotransporters (NKCCs), which are crucial for ion transport across cell membranes. There are two main isoforms of this cotransporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is found primarily in the kidney and is the main target for the diuretic effect of these drugs.[1] By blocking NKCC2 in the thick ascending limb of the loop of Henle, these drugs reduce the reabsorption of sodium, potassium, and chloride, leading to increased excretion of water and electrolytes.[2] The inhibition of the ubiquitously expressed NKCC1 is thought to contribute to some of the non-diuretic effects and side-effect profiles of these drugs.
Comparative Potency: In Vitro Inhibition of NKCC Isoforms
The in vitro potency of loop diuretics is typically determined by their half-maximal inhibitory concentration (IC50) on the target cotransporters. Lower IC50 values indicate higher potency.
Inhibition of Human NKCC1A and NKCC1B
A key study utilizing a Xenopus oocyte heterologous expression system provided a direct comparison of the inhibitory effects of several loop diuretics on two splice variants of human NKCC1 (hNKCC1A and hNKCC1B). The results are summarized in the table below.
| Drug | hNKCC1A IC50 (µM) | hNKCC1B IC50 (µM) |
| Bumetanide | 0.945 | 0.842 |
| Furosemide | 5.15 | 5.82 |
| Torsemide | 6.18 | 8.19 |
| Ethacrynic Acid | 1678 | 3071 |
| Azosemide | 0.246 | 0.197 |
Data sourced from a study by Löscher, W., et al. (2018).[3]
These findings indicate that azosemide is the most potent inhibitor of both hNKCC1 isoforms, being approximately four times more potent than bumetanide.[3] Bumetanide, in turn, is significantly more potent than furosemide and torsemide in inhibiting these transporters. Ethacrynic acid demonstrated the lowest potency among the tested compounds.[3]
Inhibition of NKCC2
Azosemide > Bumetanide ≥ Torsemide ≥ Furosemide >> Ethacrynic Acid [3]
Cellular Signaling Pathways
Beyond their primary diuretic action, loop diuretics have been shown to modulate various intracellular signaling pathways.
FGF-Induced Mitogenic Signaling
In vascular endothelial cells, fibroblast growth factor (FGF) stimulates cell proliferation through the activation of the Na+/K+/Cl- cotransport. Both bumetanide and furosemide have been shown to inhibit this FGF-induced mitogenic signal, thereby inhibiting cell proliferation. This effect is reversible upon removal of the drugs. The inhibition of the Na+/K+/Cl- cotransporter by these diuretics plays a role in modulating this signaling pathway.
Caption: FGF-induced mitogenic signaling pathway and its inhibition by loop diuretics.
GABAergic Signaling
In the central nervous system, the polarity of GABAergic signaling (whether it is inhibitory or excitatory) is dependent on the intracellular chloride concentration, which is regulated by NKCC1 and KCC2 transporters. In certain pathological states, increased NKCC1 activity leads to higher intracellular chloride, causing GABA to have a depolarizing (excitatory) effect. Bumetanide, by inhibiting NKCC1, can lower intracellular chloride and restore the hyperpolarizing (inhibitory) action of GABA.
Caption: Modulation of GABAergic signaling by bumetanide through NKCC1 inhibition.
Experimental Protocols
In Vitro Inhibition of NKCC1: ⁸⁶Rb⁺ Uptake Assay in Xenopus oocytes
A common and robust method to determine the inhibitory potency of loop diuretics on NKCC transporters is the ⁸⁶Rb⁺ uptake assay using Xenopus laevis oocytes heterologously expressing the transporter of interest. Rubidium (⁸⁶Rb⁺) serves as a radioactive tracer for potassium (K⁺) transport.
Experimental Workflow:
-
cRNA Preparation and Oocyte Injection:
-
Synthesize capped RNA (cRNA) encoding the human NKCC1A or NKCC1B isoform.
-
Microinject the cRNA into Stage V-VI Xenopus laevis oocytes.
-
Incubate the oocytes for 3-5 days to allow for transporter expression.
-
-
⁸⁶Rb⁺ Uptake Assay:
-
Pre-incubate the oocytes in a chloride-free medium.
-
Transfer the oocytes to an uptake medium containing a fixed concentration of ⁸⁶Rb⁺ and varying concentrations of the loop diuretic being tested (e.g., bumetanide, furosemide).
-
Incubate for a defined period (e.g., 60 minutes) to allow for ⁸⁶Rb⁺ uptake.
-
-
Measurement and Data Analysis:
-
Wash the oocytes thoroughly with an ice-cold, isotope-free solution to remove external ⁸⁶Rb⁺.
-
Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
Plot the ⁸⁶Rb⁺ uptake as a function of the diuretic concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the diuretic that inhibits 50% of the specific ⁸⁶Rb⁺ uptake.
-
Caption: Experimental workflow for the ⁸⁶Rb⁺ uptake assay to measure NKCC1 inhibition.
References
- 1. Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azosemide is more potent than bumetanide and various other loop diuretics to inhibit the sodium-potassium-chloride-cotransporter human variants hNKCC1A and hNKCC1B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Validation of Bumetanide in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated bioanalytical methods for the quantification of Bumetanide in human plasma. The following sections detail various analytical techniques, their performance characteristics, and the experimental protocols implemented. This information is intended to assist researchers in selecting and developing robust and reliable bioanalytical assays for pharmacokinetic and bioequivalence studies.
Performance Comparison of Analytical Methods
The accurate quantification of Bumetanide in plasma is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. LC-MS/MS is generally favored for its superior sensitivity and selectivity. The choice of the internal standard (IS) is critical for achieving accurate and precise results, with stable isotope-labeled internal standards, such as Bumetanide-d5, being considered the "gold standard"[1][2].
Table 1: Comparison of Validated LC-MS/MS Methods
| Parameter | Method 1 (Solid Phase Extraction)[3][4] | Method 2 (Liquid-Liquid Extraction)[5][6] | Method 3 (Protein Precipitation with Deuterated IS)[1][7] |
| Linearity Range (ng/mL) | 0.30 - 200.0 | 3.490 - 401.192 | Illustrative: 1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.30 | 3.490 | Illustrative: 1 |
| Accuracy (%) | Within ±15% of nominal values | 96.46% to 99.95% | 95% - 105% |
| Precision (% CV) | ≤ 6.9% | 1.76% to 4.75% | < 10% |
| Mean Extraction Recovery (%) | > 90% | Not explicitly stated | > 90% |
| Internal Standard | Tamsulosin | Bumetanide-d5 (implied) | Bumetanide-d5 |
Table 2: Comparison of Validated HPLC Methods
| Parameter | HPLC with Fluorescence Detection[8][9] | HPLC with UV and Fluorescence Detection[10] |
| Linearity Range (ng/mL) | 5 - 2000 | Not explicitly stated, LLOQ is 5 |
| Lower Limit of Detection (LOD) (ng/mL) | 5 | 5 |
| Accuracy (%) | Not explicitly stated | Not explicitly stated |
| Precision (% CV) | Inter-assay: 4.4% - 7.6% | Not explicitly stated |
| Extraction Method | Solid Phase Extraction | Protein Precipitation |
| Internal Standard | Piretanide or 4-benzyl derivative of bumetanide | Acetophenone |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following protocols are representative of the methods cited in this guide.
Protocol 1: LC-MS/MS with Solid Phase Extraction (SPE)[3][4]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (Tamsulosin).
-
Vortex the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Peerless Basic C18 (100 mm × 4.6 mm, 3 µm)
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Flow Rate: Optimized for separation.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ionization
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Bumetanide: m/z 365.2 → 240.2
-
Tamsulosin (IS): m/z 409.2 → 228.2
-
-
Protocol 2: LC-MS/MS with Protein Precipitation and Deuterated Internal Standard[1][7]
-
Sample Preparation:
-
To 100 µL of plasma, add 25 µL of Bumetanide-d5 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes.
-
Transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Hypurity C18 (50 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic or gradient elution with a mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ionization
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Bumetanide: m/z 365.08 → 240.10
-
Bumetanide-d5 (IS): m/z 370.04 → 244.52
-
-
Protocol 3: HPLC with Fluorescence Detection and Solid Phase Extraction[8]
-
Sample Preparation:
-
To 0.2 mL of plasma, add the internal standard (Piretanide).
-
Precipitate proteins with acetonitrile.
-
Extract Bumetanide from the supernatant using a C18 bonded-phase column.
-
Elute with acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18 Radial Pak column.
-
Mobile Phase: Methanol-water-glacial acetic acid (66:34:1, v/v/v).
-
Flow Rate: 1.2 mL/min.
-
-
Fluorescence Detection:
-
Excitation Wavelength: 228 nm
-
Emission Wavelength: 418 nm
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the validation of a bioanalytical method for Bumetanide.
Caption: A flowchart illustrating the stages of bioanalytical method development, validation, and sample analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of bumetanide in plasma and urine by high-performance liquid chromatography and application to bumetanide disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. High-performance liquid chromatographic assay for bumetanide in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid quantification methods
A Comparative Guide to the Quantification of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of this compound is critical, particularly in the context of pharmaceutical quality control where it is recognized as an impurity of diuretics like furosemide.[1] This guide provides a comprehensive comparison of analytical methodologies for the quantification of this compound, with a focus on providing supporting data for method selection and implementation.
Comparative Performance of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantification of this compound due to its robustness and reliability.[2] More advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) offer enhanced sensitivity and selectivity, which can be crucial for complex matrices or trace-level detection.[3]
Below is a summary of quantitative data from validated HPLC methods, providing a baseline for performance comparison.
| Parameter | Method 1 (HPLC) | Method 2 (UPLC) | Method 3 (LC-MS/MS) |
| Column | C18 (e.g., Inertsil ODS-3V, 250 cm x 4.6 mm, 5 µm) | C18 (e.g., Acquity UPLC BEH, 100 mm x 2.1 mm, 1.7 µm) | C18 (e.g., Kinetex, 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase | Isocratic: 1% Acetic Acid in Water:Acetonitrile (50:50, v/v) | Gradient: Acetonitrile and Water with 0.1% Formic Acid | Gradient: Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |
| Detection | UV at 272 nm | UV at 272 nm | ESI+, Multiple Reaction Monitoring (MRM) |
| Limit of Detection (LOD) | ~0.02 µg/mL[1][4] | ~0.01 µg/mL | < 0.005 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL[1][4] | ~0.03 µg/mL | < 0.015 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2.0% | < 1.5% | < 1.0% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 99.5-100.5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are protocols for the primary techniques used in the quantification of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a standard reverse-phase HPLC method for the quantification of this compound.
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Prepare the sample for analysis by dissolving it in the diluent to achieve a concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of water, tetrahydrofuran, and glacial acetic acid (e.g., 70:30:1 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at a wavelength of 272 nm.
-
-
Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
For higher sensitivity and selectivity, an LC-MS method is recommended.
-
Standard and Sample Preparation:
-
Follow the same procedure as for HPLC, but use a mobile phase compatible solvent (e.g., acetonitrile/water with 0.1% formic acid) as the diluent.
-
-
LC-MS Conditions:
-
LC System: A UPLC or HPLC system.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A linear gradient from low to high organic phase (B) over a specified time to ensure separation.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MS Method: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
-
Analysis:
-
Perform injections of standards and samples.
-
Develop a calibration curve based on the response of the analyte's specific mass transition.
-
Quantify the analyte in the sample using the calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a decision-making process for method selection.
Caption: Experimental workflow for quantification.
Caption: Decision tree for analytical method selection.
References
A Comparative Analysis of Bumetanide and Torsemide Efficacy in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent loop diuretics, bumetanide and torsemide, in preclinical models of heart failure. The following sections detail their pharmacological profiles, comparative efficacy in animal models with respect to key cardiac parameters, and the experimental methodologies employed in these studies.
Pharmacological Profile
Bumetanide and torsemide are both potent loop diuretics that act by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the Loop of Henle. However, they exhibit distinct pharmacokinetic and pharmacodynamic properties.
| Property | Bumetanide | Torsemide |
| Relative Potency | 40x furosemide | 2-4x furosemide |
| Bioavailability (%) | 80-100 | 80-100 |
| Half-life (hours) | ~1-1.5 | ~3.5 |
| Primary Metabolism | Hepatic | Hepatic |
Efficacy in Heart Failure Models: An Indirect Comparison
Direct head-to-head preclinical studies comparing bumetanide and torsemide in heart failure models are scarce. The available data primarily compares each agent against furosemide. This guide synthesizes findings from such studies to provide an indirect comparison.
Diuretic and Natriuretic Effects
In a study on cats, bumetanide (0.001-0.14 mg/kg i.v.) increased fractional sodium excretion (FEna) and water excretion (V/GFR) by a maximum of 26%.[1] In a rat model of chronic heart failure, both torsemide and furosemide produced a dose-dependent increase in diuresis and had an equipotent natriuretic effect.[2][3] However, furosemide significantly increased urinary potassium excretion compared to torsemide.[2][3]
Cardiac Remodeling and Fibrosis
Cardiac remodeling, including fibrosis, is a key pathological feature of heart failure. Studies in animal models suggest that torsemide may have beneficial effects on cardiac structure beyond its diuretic action.
In a rat model of dilated cardiomyopathy, while both torsemide and furosemide showed potential anti-fibrotic effects, torsemide was found to have superior efficacy in protecting against adverse cardiac remodeling.[4] Another study in a rat model of chronic heart failure induced by experimental autoimmune myocarditis demonstrated that torsemide suppressed left ventricular (LV) fibrosis and myocardial protein levels of transforming growth factor-beta1, collagen III, and aldosterone synthase, effects not observed with furosemide.[2][3]
Preclinical evidence on the direct anti-fibrotic effects of bumetanide in heart failure models is less established in the reviewed literature. However, one study on isolated rabbit ventricular cardiomyocytes found that bumetanide, unlike torsemide and furosemide, produced a concentration-dependent increase in cell shortening and the velocity of cell shortening, suggesting a direct positive inotropic effect.[5]
Table 1: Comparative Effects on Cardiac Remodeling in a Rat Model of Chronic Heart Failure
| Parameter | Control (Vehicle) | Furosemide | Torsemide |
| Survival Rate (%) | 64.3 | 75 | 100 |
| LV End-Diastolic Pressure | Increased | No significant change | Improved |
| Myocardial Fibrosis | Present | Present | Decreased |
| Collagen Deposition | Present | Present | Decreased |
Data synthesized from a study comparing torsemide and furosemide in a rat model of heart failure.[2]
Neurohormonal Activation
Sustained activation of neurohormonal systems, particularly the renin-angiotensin-aldosterone system (RAAS), contributes to the progression of heart failure.[6] Preclinical studies suggest that torsemide may have a more favorable neurohormonal profile compared to furosemide.[7]
In a rat model of chronic heart failure, both torsemide and furosemide significantly elevated plasma angiotensin II and decreased atrial natriuretic peptide in a dose-dependent manner.[2][3] However, torsemide has been shown to inhibit aldosterone secretion in vitro and may have aldosterone antagonist-like effects.[7] In contrast, furosemide has been associated with an upregulation of the RAAS.[7]
Experimental Protocols
Induction of Heart Failure in a Rat Model
A common method for inducing chronic heart failure (CHF) in rats is through experimental autoimmune myocarditis (EAM).
Assessment of Myocardial Fibrosis
Myocardial fibrosis is typically assessed through histological analysis of heart tissue sections.
Signaling Pathways
The differential effects of torsemide on cardiac remodeling may be attributed to its influence on signaling pathways beyond simple diuresis.
References
- 1. Hemodynamic and natriuretic effects of bumetanide and furosemide in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of torasemide and furosemide in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Positive effect of bumetanide on contractile activity of ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hormone treatments in congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential advantages of torsemide in patients with heart failure: more than just a ‘water pill’? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step procedure for the safe disposal of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, a compound often associated with the pharmaceutical bumetanide.[1][2][3]
I. Hazard Profile and Safety Considerations
This compound is classified with several hazard warnings, making careful handling and disposal imperative.[4] Understanding these hazards is the first step in ensuring a safe disposal process.
Hazard Identification and Precautionary Statements:
| Hazard Code | Description | Precautionary Statement |
| H315 | Causes skin irritation | P264: Wash hands thoroughly after handling. |
| H319 | Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Data sourced from PubChem CID 119927[4]
The key takeaway from the safety data is the mandatory disposal of this chemical through an approved waste disposal facility. This ensures that the compound is managed in a way that mitigates its potential harm to human health and the environment.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be straightforward and to prioritize safety and regulatory compliance.
Experimental Protocol: Chemical Waste Disposal
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Keep the solid chemical waste separate from liquid waste.
-
-
Waste Container:
-
Place the waste in a clearly labeled, sealed container.
-
The label should include the full chemical name: "this compound" and the relevant hazard symbols.
-
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.
III. Disposal Decision Pathway
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound.
References
Essential Safety and Operational Guide for 3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (CAS No. 28328-54-3). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure. The required PPE varies depending on the nature of the task.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, transferring) | Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of dust generation.[2][3] | Nitrile or other chemical-resistant gloves. | Laboratory coat. | NIOSH-approved respirator for dusts if the process generates dust or if working outside of a ventilated enclosure. |
| Handling Solutions | Chemical splash goggles. A face shield should be worn in addition to goggles when there is a high risk of splashing.[4] | Chemical-resistant gloves (e.g., nitrile, butyl rubber).[4] | Chemical-resistant apron or suit over a laboratory coat.[2][3] | Use in a well-ventilated area or a chemical fume hood. A respirator with acid gas cartridges may be necessary for high concentrations or large volumes.[4][5] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance.
Handling and Storage Protocol
-
Ventilation : Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Avoiding Contamination : Prevent contact with skin, eyes, and clothing.[6] Do not breathe dust.[7]
-
Safe Handling Practices : Use non-sparking tools and avoid creating dust.[6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from strong oxidizing agents and strong bases.[7]
Disposal Plan
-
Waste Characterization : All waste containing this compound must be treated as hazardous waste.
-
Containerization : Collect waste in a clearly labeled, impervious container.
-
Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][8] Do not allow this material to drain into sewers or water supplies.[3]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response
-
Evacuation : Immediately evacuate all non-essential personnel from the spill area.[9]
-
Ventilation : Ensure the area is well-ventilated, but avoid inhaling fumes.
-
Containment : For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like sand or earth.[10][11] For solid spills, carefully sweep up the material to avoid generating dust.
-
Cleanup :
-
Wear appropriate PPE, including respiratory protection.
-
For acid spills, neutralize with a suitable agent like sodium bicarbonate, starting from the outside and working inwards.[9][11]
-
Collect the absorbed or neutralized material into a labeled, sealed container for hazardous waste disposal.[9]
-
Clean the spill area with soap and water.[12]
-
-
Reporting : Report the spill to the appropriate environmental health and safety personnel.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[10][12] Seek medical attention if irritation persists.[10] |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[7] Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting.[10] Rinse mouth with water.[13] Seek immediate medical attention. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, with integrated safety checkpoints.
Caption: Experimental workflow for handling this compound.
References
- 1. This compound | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capitalresin.com [capitalresin.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. leelinework.com [leelinework.com]
- 5. publicportal.fmi.com [publicportal.fmi.com]
- 6. 3-amino-5-(aminosulphonyl)-4-phenoxybenzoic acid - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 10. activeagriscience.com [activeagriscience.com]
- 11. cws.auburn.edu [cws.auburn.edu]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
